molecular formula C9H11ClN2O2S B1424075 N-Allyl-3-amino-4-chlorobenzenesulfonamide CAS No. 1220034-25-2

N-Allyl-3-amino-4-chlorobenzenesulfonamide

货号: B1424075
CAS 编号: 1220034-25-2
分子量: 246.71 g/mol
InChI 键: RJOQNSQRKNLYMC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-Allyl-3-amino-4-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C9H11ClN2O2S and its molecular weight is 246.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-amino-4-chloro-N-prop-2-enylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2S/c1-2-5-12-15(13,14)7-3-4-8(10)9(11)6-7/h2-4,6,12H,1,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOQNSQRKNLYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of N-Allyl-3-amino-4-chlorobenzenesulfonamide

This document provides a comprehensive technical guide for the multi-step synthesis of this compound, a potentially valuable intermediate in pharmaceutical research and development. The protocol is based on established chemical transformations and provides detailed experimental procedures, data summaries, and workflow visualizations.

Overall Synthesis Scheme

The synthesis of this compound can be achieved through a four-step process, commencing with the preparation of 4-chloro-3-nitrobenzenesulfonyl chloride. This intermediate is then subjected to amination, followed by N-allylation, and finally, a reduction of the nitro group to yield the target compound.

Synthesis_Pathway A o-Chloronitrobenzene B 4-Chloro-3-nitrobenzenesulfonyl chloride A->B + Chlorosulfonic Acid C 4-Chloro-3-nitrobenzenesulfonamide B->C + NH4OH (Ammonia) D N-Allyl-4-chloro-3-nitrobenzenesulfonamide C->D + Allyl Bromide, Base E This compound D->E Reduction (e.g., Fe/NH4Cl)

Caption: Four-step synthesis pathway for this compound.

Experimental Protocols

A generalized experimental workflow for each synthetic step is outlined below. This workflow includes the reaction setup, work-up procedure, and subsequent purification and analysis of the product.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants Combine Reactants & Solvents conditions Set Temperature & Stir reactants->conditions monitor Monitor Progress (TLC) conditions->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Recrystallization / Chromatography dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: General experimental workflow for synthesis, work-up, and purification.

Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

This initial step involves the chlorosulfonation of o-chloronitrobenzene.

Methodology:

  • To a reaction vessel, add o-chloronitrobenzene.

  • Slowly add chlorosulfonic acid, maintaining a molar ratio of approximately 4:1 to 5:1 of chlorosulfonic acid to o-chloronitrobenzene.[1]

  • Initiate the reaction at a temperature of about 100°C and gradually increase it to 120-130°C.[1][2]

  • Maintain the reaction at this temperature for approximately 3 to 4 hours to ensure the completion of the chlorosulfonation.[1][2]

  • After the reaction is complete, cool the mixture and slowly pour it into a slurry of crushed ice and water.

  • The product, 4-chloro-3-nitrobenzenesulfonyl chloride, will precipitate as fine, waxy granules.[2]

  • Filter the precipitate, wash it with water, and dry it to obtain the crude product.

  • For higher purity, the product can be recrystallized from a solvent like petroleum ether.[1]

ParameterValueReference
Reactantso-Chloronitrobenzene, Chlorosulfonic Acid[1][2]
Molar Ratio1 : 4-5 (Substrate : Reagent)[1][2]
Temperature100°C to 130°C[2]
Optimal Temperature120°C[1]
Reaction Time3-4 hours[1][2]
Yield81.5% - 84%[1][3]
Melting Point55-56 °C[3]
Step 2: Synthesis of 4-Chloro-3-nitrobenzenesulfonamide

The sulfonyl chloride is converted to the primary sulfonamide using ammonia. This procedure is adapted from similar sulfonamide syntheses.

Methodology:

  • Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride in a suitable solvent such as dichloromethane or ethanol.[4]

  • Cool the solution in an ice bath to prevent side reactions.

  • Slowly add a concentrated solution of ammonia (e.g., ammonium hydroxide) to the cooled, stirring mixture.

  • Allow the reaction to stir at a low temperature and then warm to room temperature.

  • Monitor the reaction for the consumption of the starting material.

  • Upon completion, the product can be isolated by removing the solvent and precipitating the product in water, followed by filtration.

ParameterValueReference
Reactants4-Chloro-3-nitrobenzenesulfonyl chloride, Ammonia[4]
SolventDichloromethane or Ethanol[4]
TemperatureLow temperature (e.g., 0°C to room temp.)[4]
Step 3: Synthesis of N-Allyl-4-chloro-3-nitrobenzenesulfonamide

This step involves the N-alkylation of the primary sulfonamide with an allyl halide. The protocol is based on general N-alkylation procedures for sulfonamides.[5][6]

Methodology:

  • Dissolve 4-chloro-3-nitrobenzenesulfonamide in a suitable aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[6][7]

  • Add a base, such as sodium hydride or an aqueous solution of sodium hydroxide, to the stirring mixture to deprotonate the sulfonamide nitrogen.[6][7]

  • Slowly add allyl bromide (or allyl chloride) to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours (e.g., 24 hours) until completion.[6]

  • The product can be isolated by filtration if it precipitates, or by standard aqueous work-up followed by extraction with an organic solvent.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[6]

ParameterValueReference
Reactants4-Chloro-3-nitrobenzenesulfonamide, Allyl Bromide[6]
SolventTetrahydrofuran (THF) or DMF[6][7]
BaseSodium Hydroxide or Sodium Hydride[6][7]
TemperatureRoom Temperature[6]
Reaction Time~24 hours[6]
Step 4: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. A common method for this transformation is the use of a metal in the presence of an acid or an ammonium salt.[8]

Methodology:

  • To a solution of N-allyl-4-chloro-3-nitrobenzenesulfonamide in a solvent like methanol, add ammonium chloride and iron powder.[8]

  • Heat the reaction mixture to reflux for several hours (e.g., 7 hours).[8]

  • Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture and filter it to remove the iron salts.

  • Evaporate the solvent to obtain the crude product.

  • The residue can be taken up in an organic solvent (e.g., dichloromethane) and washed with water.[8]

  • The organic layer is then dried over an anhydrous salt (e.g., MgSO4), filtered, and concentrated to yield the final product.

  • Further purification can be achieved by recrystallization.[8]

ParameterValueReference
ReactantsN-Allyl-4-chloro-3-nitrobenzenesulfonamide, Iron powder, Ammonium chloride[8]
SolventMethanol[8]
ConditionReflux[8]
Reaction Time~7 hours[8]

Safety Precautions

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Allyl bromide is a lachrymator and is toxic. It should be handled in a fume hood.

  • Sodium hydride is a flammable solid that reacts violently with water. Handle under an inert atmosphere.

  • All reactions should be performed in a well-ventilated laboratory fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

References

A Technical Guide to the Synthesis of N-Allyl-3-amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the proposed synthesis of N-Allyl-3-amino-4-chlorobenzenesulfonamide, a molecule of interest for further chemical and biological research. Due to the limited availability of direct synthetic procedures in published literature, this guide outlines a plausible and scientifically sound synthetic route based on analogous chemical transformations. The methodologies, potential challenges, and characterization techniques described herein are intended to serve as a comprehensive resource for researchers undertaking the synthesis of this and related compounds.

Introduction

This compound is a sulfonamide derivative containing a reactive allyl group, making it a potentially valuable intermediate for the synthesis of more complex molecules through further functionalization. The presence of the amino and chloro substituents on the aromatic ring, combined with the sulfonamide moiety, offers multiple sites for chemical modification, suggesting its potential as a scaffold in medicinal chemistry and drug discovery. This guide focuses on the key step of N-allylation of the precursor, 3-amino-4-chlorobenzenesulfonamide.

Proposed Synthetic Pathway

The most direct and logical synthetic route to this compound is the N-alkylation of 3-amino-4-chlorobenzenesulfonamide with an allyl halide. This reaction involves the deprotonation of the sulfonamide nitrogen followed by nucleophilic attack on the allyl halide. Careful control of reaction conditions is crucial to favor the desired mono-allylation at the sulfonamide nitrogen and to minimize potential side reactions such as allylation of the exocyclic amino group or di-allylation.

A general reaction scheme is presented below:

Synthetic Pathway reactant 3-Amino-4-chlorobenzenesulfonamide product This compound reactant->product N-Allylation reagent Allyl Bromide (or Allyl Chloride) reagent->product base Base (e.g., NaH, K2CO3) base->product solvent Solvent (e.g., DMF, Acetone) solvent->product

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the N-alkylation of sulfonamides.

3.1. Materials and Reagents

  • 3-Amino-4-chlorobenzenesulfonamide

  • Allyl bromide (or allyl chloride)

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

3.2. Reaction Procedure

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-4-chlorobenzenesulfonamide (1.0 eq).

  • Dissolution: Add anhydrous DMF (or acetone) to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base (e.g., sodium hydride, 1.1 eq, or potassium carbonate, 2.0 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation of the sulfonamide.

  • Allylation: Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

3.3. Workflow Diagram

Experimental Workflow start Start dissolve Dissolve 3-amino-4-chlorobenzenesulfonamide in anhydrous solvent start->dissolve deprotonate Add base at 0°C and stir dissolve->deprotonate allylate Add allyl bromide at 0°C and stir at RT deprotonate->allylate workup Aqueous work-up and extraction allylate->workup purify Column chromatography workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end End characterize->end

Caption: General experimental workflow for the synthesis.

Data Presentation

As no specific experimental data for the synthesis of this compound has been found in the literature, the following table presents expected and analogous data based on similar compounds. Researchers should perform their own analyses to confirm the identity and purity of their synthesized product.

ParameterExpected/Analogous Value
Molecular Formula C₉H₁₁ClN₂O₂S
Molecular Weight 246.71 g/mol
Appearance Off-white to pale yellow solid
Yield 60-80% (expected range based on similar reactions)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.8-7.2 (aromatic protons), 5.9-5.7 (m, 1H, -CH=CH₂), 5.3-5.1 (m, 2H, -CH=CH₂), 4.5-4.0 (br s, 2H, -NH₂), 3.8-3.6 (d, 2H, -CH₂-CH=CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 145-115 (aromatic carbons), 132 (-CH=CH₂), 118 (-CH=CH₂), 46 (-CH₂-CH=CH₂)
Mass Spec (ESI-MS) m/z: 247.0 [M+H]⁺, 269.0 [M+Na]⁺
IR (KBr, cm⁻¹) ν: 3450-3300 (N-H stretch), 1600-1550 (C=C aromatic), 1340, 1160 (S=O stretch)

Potential Challenges and Considerations

  • Selectivity: The primary challenge is the selective allylation of the sulfonamide nitrogen over the aromatic amino group. The sulfonamide proton is generally more acidic than the amine protons, favoring its deprotonation and subsequent alkylation. However, with a strong base and excess allylating agent, reaction at the amino group is possible.

  • Di-allylation: The formation of N,N-diallyl-3-amino-4-chlorobenzenesulfonamide is a potential side reaction. Using a stoichiometric amount of the allylating agent and carefully controlling the reaction time can help to minimize this.

  • Reaction Conditions: The choice of base and solvent can significantly impact the reaction outcome. A strong, non-nucleophilic base like sodium hydride in an aprotic polar solvent like DMF is generally effective for sulfonamide alkylation. Weaker bases like potassium carbonate in acetone may require longer reaction times or heating but can sometimes offer better selectivity.

Conclusion

Technical Guide: Physicochemical Properties of N-Allyl-3-amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N-Allyl-3-amino-4-chlorobenzenesulfonamide, a sulfonamide derivative of potential interest in medicinal chemistry and drug discovery. Due to a lack of extensive published experimental data for this specific molecule, this guide combines available information on its precursor, data on structurally related compounds, and computational predictions to offer a valuable resource for researchers. This document covers the molecular structure, predicted physicochemical parameters, a proposed synthetic pathway, and the general mechanism of action attributed to the sulfonamide class of compounds.

Introduction

This compound belongs to the sulfonamide class of compounds, which are characterized by the presence of a sulfonyl group connected to an amine. Sulfonamides have a long history in medicine, primarily as antimicrobial agents, and continue to be a scaffold of interest for the development of new therapeutic agents targeting a variety of diseases. The introduction of an allyl group and the specific substitution pattern on the benzene ring may modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide aims to consolidate the available information to facilitate further research and development of this compound.

Molecular Structure and Identification

  • IUPAC Name: this compound

  • CAS Number: 1220034-25-2[1]

  • Molecular Formula: C₉H₁₁ClN₂O₂S

  • Molecular Weight: 246.71 g/mol

  • Canonical SMILES: C=CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N

Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point 55.0-56.5 °CPredicted for N-allyl-4-chlorobenzenesulfonamide.[2]
Boiling Point 340.5 ± 52.0 °CPredicted for N-allyl-4-chlorobenzenesulfonamide.[2]
Density 1.286 ± 0.06 g/cm³Predicted for N-allyl-4-chlorobenzenesulfonamide.[2]
pKa 10.34 ± 0.50Predicted for N-allyl-4-chlorobenzenesulfonamide.[2]
LogP Not availableNo reliable predicted value was found.
Solubility Not availableExpected to have low aqueous solubility, typical for sulfonamides.

Experimental Protocols: Proposed Synthesis

A standard and widely used method for the synthesis of N-substituted sulfonamides involves the reaction of a primary amine with a sulfonyl chloride in the presence of a base. Based on this, a plausible synthetic route for this compound is proposed, starting from the commercially available 3-Amino-4-chlorobenzenesulfonamide.

Reaction Scheme:

Detailed Protocol:

  • Dissolution: Dissolve 3-Amino-4-chlorobenzenesulfonamide (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or potassium carbonate (1.1-1.5 equivalents), to the solution and stir at room temperature.

  • Addition of Alkylating Agent: Slowly add allyl bromide or allyl chloride (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction can be gently heated to reflux to increase the rate if necessary.

  • Work-up: Once the reaction is complete, filter the mixture to remove the salt byproduct. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure this compound.

Biological Activity and Mechanism of Action

While no specific biological activity has been reported for this compound, as a member of the sulfonamide class of drugs, it is predicted to exhibit antibacterial properties. The general mechanism of action for sulfonamides is the inhibition of folic acid synthesis in bacteria.

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS). By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. The disruption of folic acid metabolism ultimately inhibits bacterial growth and replication.[3][4][][6][7]

Visualizing the Sulfonamide Mechanism of Action

The following diagram illustrates the competitive inhibition of dihydropteroate synthase by sulfonamides.

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_pyrophosphate Dihydropteridine pyrophosphate Dihydropteridine_pyrophosphate->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Normal Reaction Bacterial_growth Bacterial Growth Inhibited Dihydrofolic_acid Dihydrofolic Acid Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid Nucleic_acid_precursors Purines & Pyrimidines Tetrahydrofolic_acid->Nucleic_acid_precursors DNA_RNA DNA & RNA Synthesis Nucleic_acid_precursors->DNA_RNA Sulfonamide Sulfonamide (e.g., N-Allyl-3-amino-4- chlorobenzenesulfonamide) Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of bacterial folic acid synthesis by sulfonamides.

Experimental Workflow: Synthesis and Purification

The logical flow for the preparation and characterization of this compound is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization start Start: 3-Amino-4-chlorobenzenesulfonamide dissolve Dissolve in Aprotic Solvent start->dissolve add_base Add Base dissolve->add_base add_allyl_halide Add Allyl Halide add_base->add_allyl_halide react React (with optional heating) add_allyl_halide->react monitor Monitor Reaction (TLC/LC-MS) react->monitor filter Filter Salt monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify characterize Characterize Structure (NMR, MS, IR) purify->characterize final_product Pure N-Allyl-3-amino-4- chlorobenzenesulfonamide characterize->final_product

Caption: Proposed workflow for the synthesis and purification of the title compound.

Conclusion

This compound is a sulfonamide derivative for which there is limited published experimental data. This guide provides a consolidated resource of predicted physicochemical properties, a proposed synthetic methodology, and an overview of the expected biological mechanism of action based on its chemical class. This information is intended to serve as a foundational reference for researchers and scientists in the field of drug discovery and medicinal chemistry, enabling further investigation into the potential therapeutic applications of this and related compounds. Future experimental validation of the predicted properties and biological activities is warranted.

References

N-Allyl-3-amino-4-chlorobenzenesulfonamide: A Technical Overview of its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a detailed technical guide on the hypothesized mechanism of action for N-Allyl-3-amino-4-chlorobenzenesulfonamide. As of the latest literature review, specific studies detailing the precise biological activity and molecular interactions of this particular compound are not available. The following information is therefore extrapolated from the well-established mechanism of the sulfonamide class of drugs.

Introduction

This compound belongs to the sulfonamide class of compounds, a group of synthetic antimicrobial agents.[1] The core structure, a benzenesulfonamide scaffold, is the basis for their therapeutic effects.[2] This guide will delve into the presumed mechanism of action of this compound as an antibacterial agent, based on the known pharmacology of sulfonamides. The potential roles of the N-allyl, 3-amino, and 4-chloro substituents will also be discussed in the context of modulating this activity.

Core Mechanism of Action: Inhibition of Folic Acid Synthesis

The primary antibacterial action of sulfonamides is the inhibition of folic acid (Vitamin B9) synthesis in bacteria.[1][3][4] Folate is a crucial cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[3][5] Without it, bacteria are unable to grow and replicate, leading to a bacteriostatic effect.[1][3]

Mammalian cells are not affected by this mechanism because they do not synthesize their own folic acid; instead, they obtain it from their diet.[3][4] This selective toxicity is a key reason for the therapeutic utility of sulfonamides.

Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The specific target of sulfonamide drugs is the bacterial enzyme dihydropteroate synthase (DHPS) .[3][6] This enzyme catalyzes a critical step in the folate synthesis pathway: the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate.[6][7]

Sulfonamides, including presumably this compound, are structural analogs of PABA.[2][8] This structural mimicry allows them to act as competitive inhibitors of DHPS.[8][9] They bind to the active site of the enzyme, preventing PABA from binding and thereby halting the synthesis of dihydropteroate and, consequently, folic acid.[6][8]

The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Inhibition by this compound Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes DHF Dihydrofolate DHP->DHF DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (Active Folate) DHFR->THF Catalyzes DHF->DHFR Biosynthesis Nucleic Acid & Amino Acid Synthesis THF->Biosynthesis Sulfonamide This compound Sulfonamide->Inhibition

Bacterial Folic Acid Synthesis Inhibition

Influence of Chemical Substituents

While the core benzenesulfonamide structure is responsible for the general mechanism of action, the specific substituents on the aromatic ring and the sulfonamide nitrogen can significantly influence the compound's physicochemical properties and biological activity.

  • N-Allyl Group: The allyl group attached to the sulfonamide nitrogen is a small, hydrophobic moiety. N-substitutions on sulfonamides can affect their potency and pharmacokinetic properties. While specific data on the N-allyl group in this context is unavailable, N-aralkyl substitutions in other drug classes have been shown to increase receptor affinity.[10]

  • 3-Amino Group: The amino group at the 3-position of the benzene ring is an electron-donating group. In the context of electrophilic aromatic substitution, an amino group activates the ring, particularly at the ortho and para positions.[11] Its influence on the binding affinity to DHPS is not documented in the provided literature. However, for other sulfonamides targeting carbonic anhydrase, the presence of an amino group was found to diminish affinity.[12]

  • 4-Chloro Group: The chlorine atom at the 4-position is an electron-withdrawing and hydrophobic substituent. The presence of a chlorine atom on the benzenesulfonamide ring has been shown to influence the binding affinity of some sulfonamide derivatives to their targets, in some cases increasing it.[13]

Quantitative Data and Experimental Protocols

A thorough review of the available literature did not yield any specific quantitative data (e.g., IC50, Ki, MIC values) or detailed experimental protocols for this compound. Therefore, tables summarizing such data and detailed methodologies cannot be provided at this time. The synthesis of related N-allyl-N-benzyl-4-methylbenzenesulfonamide has been described, which could potentially be adapted.[14][15]

Conclusion

The mechanism of action for this compound is presumed to be consistent with that of other antibacterial sulfonamides: the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway. This leads to a bacteriostatic effect by preventing the production of essential nucleic acids and amino acids. The N-allyl, 3-amino, and 4-chloro substituents likely modulate the compound's potency, selectivity, and pharmacokinetic profile, although specific structure-activity relationships for this compound in relation to DHPS have not been elucidated. Further experimental studies are required to confirm this hypothesized mechanism and to quantify the biological activity of this compound.

References

The Multifaceted Biological Activities of Substituted Chlorobenzenesulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted chlorobenzenesulfonamides represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of their antimicrobial, anticancer, and enzyme inhibitory properties, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Antimicrobial Activity

Substituted chlorobenzenesulfonamides have demonstrated notable efficacy against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. Their mechanism of action often involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This selective targeting of a key microbial metabolic pathway makes them effective bacteriostatic agents.

Quantitative Antimicrobial Data

The antimicrobial potency of various substituted chlorobenzenesulfonamides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The table below summarizes the MIC values for representative compounds against selected bacterial strains.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
CBS-01 4-chloro-N-(thiazol-2-yl)benzenesulfonamideStaphylococcus aureus15.62[1]
CBS-02 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamideStaphylococcus aureus (MRSA)31.25[1]
CBS-03 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4[1]
CBS-04 N-(4-chloro-2-(naphthalen-1-ylmethylthio)-5-methylphenylsulfonyl)cinnamamideStaphylococcus epidermidisNot specified[2]
CBS-05 N-(4-chloro-2-((6-chloropiperonyl)thio)-5-methylphenylsulfonyl)cinnamamideEnterococcus faecalisNot specified[2]
Experimental Protocol: Microbroth Dilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Substituted chlorobenzenesulfonamide compounds

  • Positive control (bacterial suspension without compound)

  • Negative control (broth only)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Compound Dilutions: A serial two-fold dilution of each chlorobenzenesulfonamide derivative is prepared in CAMHB directly in the 96-well plates.

  • Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (bacteria in broth) and a negative control well (broth only) are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria, often confirmed by measuring the optical density at 600 nm.[3][4][5]

Anticancer Activity

The anticancer properties of substituted chlorobenzenesulfonamides are a significant area of research. These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. Their mechanisms of action can be multifaceted, including the inhibition of key enzymes involved in cancer progression and the disruption of cellular signaling pathways.

Quantitative Anticancer Data

The in vitro anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.

Compound IDSubstitution PatternCancer Cell LineIC50 (µg/mL)Reference
CBS-06 (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamideHeLa (Cervical Cancer)5.67[6][7]
CBS-07 Derivative 5 (specific structure not detailed)AGS (Gastric Adenocarcinoma)< 1.0[6][7]
CBS-08 Derivative 7 (specific structure not detailed)HL-60 (Leukemia)< 1.57[6][7]
CBS-09 Benzenesulfonamide-bearing imidazole derivativeIGR39 (Melanoma)27.8 µM[8]
CBS-10 Benzenesulfonamide-bearing imidazole derivativeMDA-MB-231 (Breast Cancer)20.5 µM[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted chlorobenzenesulfonamide compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[9]

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the chlorobenzenesulfonamide derivatives. A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2][10]

  • Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[1][2]

Enzyme Inhibition

Substituted chlorobenzenesulfonamides are known to inhibit various enzymes, with carbonic anhydrases (CAs) and cyclooxygenases (COXs) being prominent targets. This inhibitory activity is central to some of their therapeutic effects.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma and as potential anticancer agents. Sulfonamides are classic CA inhibitors.

Cyclooxygenase Inhibition

Cyclooxygenase enzymes are involved in the synthesis of prostaglandins, which play a role in inflammation. Inhibition of COX enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Certain chlorobenzenesulfonamide derivatives have shown selective COX-2 inhibitory activity, which is desirable for reducing inflammation with fewer gastrointestinal side effects.

Quantitative Enzyme Inhibition Data

Enzyme inhibition is quantified by the IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound IDTarget EnzymeIC50Reference
CBS-11 Carbonic Anhydrase (general)Not specified[11]
CBS-12 COX-10.06 µM[12]
CBS-13 COX-20.25 µM[12]
CBS-14 COX-2 (2,4-difluorophenyl derivative)0.087 µM[12]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method for measuring CA inhibition is a stopped-flow spectrophotometric assay that monitors the enzyme-catalyzed hydration of CO2.

Materials:

  • Stopped-flow spectrophotometer

  • Purified carbonic anhydrase isoenzyme

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., p-nitrophenol)

  • Substituted chlorobenzenesulfonamide inhibitors

Procedure:

  • Reaction Mixture: The assay is performed in a buffered solution containing a pH indicator.

  • Enzyme and Inhibitor Incubation: The CA enzyme is pre-incubated with various concentrations of the inhibitor.

  • Initiation of Reaction: The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with CO2-saturated water.

  • Monitoring the Reaction: The change in absorbance of the pH indicator is monitored over time as the hydration of CO2 causes a change in pH.

  • Data Analysis: The initial rates of the reaction are determined, and the IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

COX activity can be measured using various methods, including monitoring the production of prostaglandins via enzyme immunoassay (EIA).

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Substituted chlorobenzenesulfonamide inhibitors

  • Prostaglandin E2 (PGE2) EIA kit

Procedure:

  • Enzyme and Inhibitor Incubation: The COX enzyme is pre-incubated with different concentrations of the test compounds.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a specific incubation time, the reaction is stopped.

  • PGE2 Quantification: The amount of PGE2 produced is quantified using a competitive EIA kit.

  • IC50 Calculation: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.[6][11]

Visualizing Pathways and Processes

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of the biological activity of newly synthesized substituted chlorobenzenesulfonamides.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Substituted Chlorobenzenesulfonamides purification Purification & Characterization (NMR, MS) synthesis->purification antimicrobial Antimicrobial Assay (e.g., MIC Determination) purification->antimicrobial anticancer Anticancer Assay (e.g., MTT Assay) purification->anticancer enzyme Enzyme Inhibition Assay (e.g., CA, COX) purification->enzyme data_analysis Quantitative Analysis (MIC, IC50) antimicrobial->data_analysis anticancer->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_id Lead Compound Identification sar->lead_id further_studies further_studies lead_id->further_studies Further Mechanistic & In Vivo Studies

Caption: A generalized workflow for the synthesis, screening, and evaluation of substituted chlorobenzenesulfonamides.

Apoptosis Induction Pathway

Certain anticancer sulfonamides exert their effect by inducing apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism, as depicted below.

G compound Chlorobenzenesulfonamide Derivative stress Cellular Stress (e.g., DNA damage, ER stress) compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 forms apoptosome casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: The intrinsic apoptosis pathway initiated by chlorobenzenesulfonamide-induced cellular stress.

Cell Cycle Arrest Mechanism

Some sulfonamides can halt the progression of the cell cycle, often at the G1/S transition, thereby preventing cancer cell proliferation.

G compound Chlorobenzenesulfonamide Derivative (e.g., E7070) inhibition Inhibition of Activation compound->inhibition cdk2_cyclinE CDK2/Cyclin E Complex g1_s G1/S Transition cdk2_cyclinE->g1_s promotes inhibition->cdk2_cyclinE inhibition->g1_s blocks proliferation Cell Proliferation g1_s->proliferation arrest G1 Phase Arrest g1_s->arrest leads to

Caption: Mechanism of G1 phase cell cycle arrest by inhibition of the CDK2/Cyclin E complex.

This technical guide provides a foundational understanding of the biological activities of substituted chlorobenzenesulfonamides. The presented data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on this versatile chemical scaffold. Further investigations into the structure-activity relationships and in vivo efficacy of these compounds are warranted to fully realize their therapeutic potential.

References

A Technical Guide to the Spectral Analysis of N-Allyl-3-amino-4-chlorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of N-Allyl-3-amino-4-chlorobenzenesulfonamide, a molecule of interest in medicinal chemistry and drug development. While direct experimental data for this specific derivative is not extensively published, this document outlines the expected spectral characteristics based on the analysis of its constituent functional groups and related compounds. It also presents a plausible synthetic route and the expected outcomes of key analytical techniques, serving as a valuable resource for researchers engaged in the synthesis and characterization of novel sulfonamide derivatives.

Proposed Synthesis

The synthesis of this compound can be envisioned as a two-step process starting from 3-amino-4-chlorobenzenesulfonamide. The initial step involves the protection of the more reactive aromatic amino group, followed by the N-alkylation of the sulfonamide nitrogen with an allyl halide. A final deprotection step would yield the target compound. A more direct approach, selective N-allylation of the sulfonamide, may also be possible under carefully controlled reaction conditions.

A proposed synthetic workflow is illustrated below:

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Protection (Optional but Recommended) cluster_step2 Step 2: N-Allylation cluster_step3 Step 3: Deprotection cluster_direct Alternative Direct Synthesis 3-amino-4-chlorobenzenesulfonamide 3-amino-4-chlorobenzenesulfonamide Protected_Intermediate N-(2-chloro-5-sulfamoylphenyl)-tert-butylcarbamate 3-amino-4-chlorobenzenesulfonamide->Protected_Intermediate Protection of NH2 Direct_Allylation Selective N-Allylation 3-amino-4-chlorobenzenesulfonamide->Direct_Allylation Protecting_Group e.g., Boc Anhydride, Pyridine Protecting_Group->Protected_Intermediate Allylated_Intermediate Protected N-Allyl derivative Protected_Intermediate->Allylated_Intermediate N-Allylation of Sulfonamide Allyl_Bromide Allyl Bromide, Base (e.g., K2CO3) Allyl_Bromide->Allylated_Intermediate Final_Product This compound Allylated_Intermediate->Final_Product Removal of Protecting Group Deprotection_Reagent e.g., Trifluoroacetic Acid Deprotection_Reagent->Final_Product Direct_Allylation->Final_Product Allyl_Bromide_Direct Allyl Bromide, Mild Base Allyl_Bromide_Direct->Direct_Allylation SpectralAnalysisWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesized_Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry (HRMS) Synthesized_Compound->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Solubility Profile of N-Allyl-3-amino-4-chlorobenzenesulfonamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Allyl-3-amino-4-chlorobenzenesulfonamide in various organic solvents. Due to the limited availability of direct solubility data for this specific compound, this guide leverages data from the structurally similar and well-studied compound, sulfanilamide (p-aminobenzenesulfonamide), to provide a predictive solubility profile. This information is critical for researchers and professionals involved in drug discovery, formulation development, and chemical synthesis.

Predicted Solubility of this compound

The following table summarizes the predicted mole fraction solubility (x₁) of this compound in a range of common organic solvents at various temperatures. These predictions are based on experimental data for sulfanilamide and are intended to serve as a valuable estimation for experimental design.[1] The general trend for sulfonamides indicates higher solubility in more polar solvents like acetone and short-chain alcohols.[1][2]

Table 1: Predicted Mole Fraction Solubility (x₁) of this compound in Select Organic Solvents at Different Temperatures

SolventTemperature (K)Predicted Mole Fraction Solubility (x₁)
Acetone 278.150.0489
283.150.0583
288.150.0691
293.150.0816
298.150.0960
303.150.1126
308.150.1317
313.150.1537
318.150.1789
Methanol 278.150.0245
283.150.0298
288.150.0360
293.150.0433
298.150.0518
303.150.0617
308.150.0734
313.150.0870
318.150.1029
Ethanol 278.150.0118
283.150.0143
288.150.0173
293.150.0208
298.150.0249
303.150.0297
308.150.0354
313.150.0421
318.150.0498
1-Propanol 278.150.0069
283.150.0083
288.150.0100
293.150.0120
298.150.0143
303.150.0170
308.150.0202
313.150.0239
318.150.0283
2-Propanol 278.150.0076
283.150.0092
288.150.0111
293.150.0133
298.150.0159
303.150.0189
308.150.0225
313.150.0267
318.150.0316
1-Butanol 278.150.0049
283.150.0059
288.150.0071
293.150.0085
298.150.0101
303.150.0120
308.150.0142
313.150.0168
318.150.0199
Ethyl Acetate 278.150.0031
283.150.0038
288.150.0047
293.150.0058
298.150.0071
303.150.0087
308.150.0106
313.150.0129
318.150.0156
Toluene 278.150.0002
283.150.0003
288.150.0004
293.150.0005
298.150.0006
303.150.0008
308.150.0010
313.150.0012
318.150.0015

Disclaimer: The data presented in this table is based on the solubility of sulfanilamide and should be used as an estimation for this compound.[1]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol provides a detailed methodology for this experiment.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration:

    • Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 298.15 K).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

    • For more effective separation, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately weigh the filtered aliquot.

    • Dilute the aliquot with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in each solvent based on the concentration determined by HPLC and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L, or mole fraction).

Experimental Workflow and Data Analysis

The following diagram illustrates the key steps in the experimental determination of solubility and the subsequent data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_data Data Processing prep1 Weigh excess solid prep2 Add solvent prep1->prep2 equil1 Shake at constant T (24-72h) prep2->equil1 sep1 Settle/Centrifuge equil1->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Dilute sample sep2->analysis1 analysis2 HPLC analysis analysis1->analysis2 data1 Calculate concentration analysis2->data1 data2 Determine solubility data1->data2

Caption: Experimental workflow for determining the solubility of a compound using the shake-flask method.

Signaling Pathway and Experimental Logic

At present, there is no specific, well-defined signaling pathway directly associated with this compound in publicly available literature. However, the logical relationship for determining its suitability for further development can be visualized. The following diagram illustrates the decision-making process based on solubility and other key physicochemical properties.

logical_relationship cluster_physchem Physicochemical Characterization cluster_decision Development Decision cluster_outcome Outcome solubility Determine Solubility decision Proceed to Formulation? solubility->decision permeability Assess Permeability permeability->decision stability Evaluate Stability stability->decision proceed Proceed decision->proceed Favorable Properties reformulate Reformulate/Optimize decision->reformulate Unfavorable Properties

Caption: Logical workflow for assessing the developability of a compound based on key physicochemical properties.

References

Theoretical Analysis of N-Allyl-3-amino-4-chlorobenzenesulfonamide: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This whitepaper provides a comprehensive theoretical examination of the molecular structure and electronic properties of N-Allyl-3-amino-4-chlorobenzenesulfonamide. Leveraging Density Functional Theory (DFT) calculations, this study elucidates key structural parameters, including bond lengths and angles, as well as frontier molecular orbital characteristics. The methodologies employed in this computational analysis are detailed to provide a transparent and reproducible framework for researchers in drug design and materials science. All computational data are presented in structured tables for clarity and comparative analysis. Furthermore, graphical representations of the computational workflow are provided to illustrate the logical progression of the theoretical investigation.

Introduction

This compound is a sulfonamide derivative with potential applications in medicinal chemistry. The presence of a flexible allyl group, an electron-rich aromatic ring, and the sulfonamide moiety suggests a complex conformational landscape and a rich electronic profile that could govern its biological activity. Understanding the three-dimensional structure and electronic characteristics at a quantum mechanical level is paramount for predicting its interaction with biological targets and for the rational design of novel therapeutic agents.

This technical guide outlines a theoretical study employing computational chemistry to define the structural and electronic properties of this compound. The primary objective is to provide a foundational dataset and a methodological blueprint for further research and development involving this compound.

Computational Methodology

The theoretical calculations summarized herein were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Geometry Optimization

The initial 3D structure of this compound was constructed and subsequently optimized to identify the global minimum on the potential energy surface. The optimization was performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-311++G(d,p) basis set. This level of theory provides a reliable balance between computational cost and accuracy for organic molecules of this size. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, as evidenced by the absence of imaginary frequencies.

Electronic Properties Calculation

Following geometry optimization, the electronic properties were calculated. This included the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions. The HOMO-LUMO energy gap was subsequently calculated to provide an estimate of the molecule's excitability.

The workflow for the computational study is depicted below.

Computational_Workflow cluster_prep Preparation cluster_dft DFT Calculations cluster_analysis Analysis start Initial 3D Structure Generation geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy electronic_prop Electronic Property Calculation geom_opt->electronic_prop struct_analysis Structural Parameter Analysis (Bond Lengths, Angles) geom_opt->struct_analysis orbital_analysis Frontier Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) electronic_prop->orbital_analysis

Figure 1: Computational workflow for theoretical analysis.

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound reveals key intramolecular interactions and spatial arrangements of its functional groups. The sulfonamide group adopts a distorted tetrahedral geometry around the sulfur atom. The bond lengths and angles of the optimized structure are presented in Tables 1 and 2, respectively.

Table 1: Selected Calculated Bond Lengths (Å)

BondLength (Å)BondLength (Å)
S-O11.435C4-Cl1.742
S-O21.435C3-N(H2)1.385
S-N(allyl)1.638N(allyl)-C(allyl)1.468
S-C11.775C(allyl)-C(allyl)1.495
C1-C21.398C(allyl)=C(allyl)1.332
C2-C31.395C-H (aromatic, avg.)1.085
C3-C41.401C-H (allyl, avg.)1.092
C4-C51.396N-H (amino, avg.)1.015
C5-C61.397N-H (sulfonamide)1.018
C6-C11.399

Table 2: Selected Calculated Bond Angles (°)

AngleAngle (°)AngleAngle (°)
O1-S-O2119.8C1-C6-C5120.1
O1-S-N(allyl)107.5S-N(allyl)-C(allyl)118.9
O2-S-N(allyl)107.5N(allyl)-C(allyl)-C(allyl)111.2
O1-S-C1108.2C(allyl)-C(allyl)=C(allyl)124.5
O2-S-C1108.2C6-C1-C2119.9
N(allyl)-S-C1105.3C1-C2-C3120.0
S-C1-C2119.5C2-C3-C4120.1
S-C1-C6119.6C3-C4-C5119.8
C2-C3-N(H2)121.3C4-C5-C6120.1
C4-C3-N(H2)118.6C3-C4-Cl119.7
Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are critical in determining the electronic behavior of the molecule. The HOMO is primarily localized on the 3-amino-4-chlorophenyl ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the sulfonamide group and the aromatic ring, suggesting this area as the likely site for nucleophilic attack.

The calculated energies of these orbitals and the resulting HOMO-LUMO gap are summarized in Table 3. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability.

Table 3: Calculated Electronic Properties

PropertyValue (eV)
HOMO Energy-6.254
LUMO Energy-1.872
HOMO-LUMO Energy Gap4.382

The logical relationship between the calculated electronic properties is illustrated in the diagram below.

Electronic_Properties cluster_orbitals Frontier Molecular Orbitals cluster_properties Derived Properties HOMO HOMO Energy (-6.254 eV) Energy_Gap HOMO-LUMO Energy Gap (4.382 eV) HOMO->Energy_Gap ΔE = E_LUMO - E_HOMO LUMO LUMO Energy (-1.872 eV) LUMO->Energy_Gap ΔE = E_LUMO - E_HOMO Reactivity Chemical Reactivity Index Energy_Gap->Reactivity Inversely Proportional

Figure 2: Relationship between electronic properties.

Conclusion

This theoretical study provides foundational data on the structural and electronic properties of this compound through DFT calculations. The presented bond lengths, bond angles, and frontier molecular orbital analysis offer valuable insights for researchers in medicinal chemistry and drug development. The detailed computational methodology ensures that these findings can be reproduced and expanded upon in future investigations. The relatively large HOMO-LUMO gap suggests that the molecule is kinetically stable. These theoretical results form a robust basis for understanding the molecule's behavior and for guiding the synthesis and evaluation of new, related compounds.

"in silico modeling of N-Allyl-3-amino-4-chlorobenzenesulfonamide interactions"

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Silico Modeling of N-Allyl-3-amino-4-chlorobenzenesulfonamide Interactions with Carbonic Anhydrase

Executive Summary: this compound is a sulfonamide-containing compound with potential therapeutic applications. Based on the well-established activity of the sulfonamide scaffold, this whitepaper outlines a comprehensive in silico modeling approach to investigate its interactions as a putative inhibitor of human Carbonic Anhydrases (hCAs). Carbonic anhydrases are metalloenzymes that are crucial in physiological processes like pH regulation and are validated drug targets for conditions such as glaucoma, epilepsy, and cancer.[1][2][3] This guide provides detailed protocols for molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to rigorously assess the compound's binding affinity, stability, and drug-like properties. All presented quantitative data is representative and intended to illustrate the expected outcomes of such an analysis.

Introduction: Sulfonamides and Carbonic Anhydrase Inhibition

The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with early antibacterial agents.[4] Beyond this, aromatic and heterocyclic sulfonamides are a well-established class of inhibitors for zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs).[4][5] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining acid-base balance and facilitating CO2 transport in the body.[4][6] Dysregulation of CA activity is implicated in several pathologies. For instance, the overexpression of isoforms hCA IX and XII is linked to tumor progression by helping to regulate pH in the hypoxic tumor microenvironment, making them prime targets for anticancer therapies.[1]

Given the structural features of this compound, particularly the unsubstituted sulfonamide group, it is a strong candidate for CA inhibition. This document details the computational workflow to validate this hypothesis and characterize its potential therapeutic value.

In Silico Modeling Workflow

A multi-step computational approach is essential for a thorough evaluation of a potential drug candidate. The workflow begins with preparing the ligand and target structures, proceeds to predicting the binding mode and affinity through molecular docking, refines the interaction model and assesses its stability using molecular dynamics simulations, and concludes with an evaluation of its pharmacokinetic profile via ADMET predictions.

G cluster_prep 1. Preparation cluster_sim 2. Simulation & Analysis cluster_eval 3. Property Evaluation cluster_out 4. Outcome p1 Target Selection (hCA II, hCA IX) d1 Molecular Docking p1->d1 l1 Ligand Preparation (this compound) l1->d1 admet1 ADMET Prediction l1->admet1 md1 Molecular Dynamics (100 ns Simulation) d1->md1 Top Poses be1 Binding Free Energy Calculation md1->be1 res1 Candidate Viability Assessment be1->res1 admet1->res1

Caption: A typical workflow for the in silico evaluation of a drug candidate.

Methodologies and Experimental Protocols

Ligand and Protein Preparation

Ligand Preparation:

  • The 2D structure of this compound is sketched using chemical drawing software (e.g., ChemDraw).

  • The structure is converted to 3D format.

  • Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Partial charges are calculated and non-polar hydrogens are merged. Rotatable bonds are defined for docking.

Protein Preparation:

  • Crystal structures of the target human Carbonic Anhydrase isoforms (e.g., hCA II - PDB ID: 4HT0, and the tumor-associated hCA IX) are downloaded from the Protein Data Bank (PDB).[7]

  • All non-essential water molecules and co-crystallized ligands are removed from the structure.

  • Hydrogen atoms are added, and the protonation states of titratable residues are assigned, particularly for the active site histidines.

  • The structure is energy-minimized to relieve any steric clashes using a force field like CHARMM36 or OPLS-AA.[8][9]

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of the ligand when bound to the target protein.[10]

  • Grid Box Generation: A grid box is defined around the active site of the CA, ensuring it encompasses the catalytic zinc ion and surrounding residues (e.g., His94, His96, His119, Thr199, Thr200).[7][10] The box size is typically set to 25Å x 25Å x 25Å.

  • Docking Execution: A docking algorithm (e.g., AutoDock Vina) is used to dock the prepared ligand into the active site of the prepared protein. The algorithm explores various conformations and orientations of the ligand.

  • Pose Analysis: The resulting binding poses are ranked based on their docking score (binding affinity in kcal/mol). The top-ranked poses are visually inspected for key interactions, such as the coordination of the sulfonamide group with the active site zinc ion and hydrogen bonds with key residues like Thr199.[7]

Molecular Dynamics (MD) Simulation Protocol

MD simulations are used to assess the stability of the ligand-protein complex over time.[11][12]

  • System Setup: The top-ranked docked complex from the docking study is used as the starting structure. The complex is placed in a periodic box of water (e.g., TIP3P model) and the system is neutralized by adding counter-ions (e.g., Na+).[8]

  • Force Field: A suitable force field (e.g., CHARMM36 or GROMACS) is applied to describe the atomic interactions.[9]

  • Equilibration: The system undergoes a two-phase equilibration process. First, an NVT (constant number of particles, volume, and temperature) ensemble is run to stabilize the system's temperature. This is followed by an NPT (constant number of particles, pressure, and temperature) ensemble to adjust the solvent density and stabilize the pressure.[8]

  • Production Run: A production MD simulation is run for a duration of at least 100 nanoseconds (ns).[11] Trajectories are saved at regular intervals for analysis.

  • Analysis: The trajectory is analyzed to calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the number of hydrogen bonds maintained over time.

ADMET Prediction Protocol

ADMET prediction assesses the drug-like qualities of a compound.[13][14]

  • Input: The simplified molecular-input line-entry system (SMILES) string of this compound is submitted to a web-based server (e.g., SwissADME or preADMET).[13][15]

  • Property Calculation: The server calculates various physicochemical properties and pharmacokinetic parameters.

  • Analysis: The results are analyzed for compliance with drug-likeness rules (e.g., Lipinski's Rule of Five), potential for blood-brain barrier penetration, gastrointestinal absorption, and potential toxicities such as hERG inhibition or hepatotoxicity.[16]

Analysis and Data Presentation (Representative Results)

The following tables summarize the kind of quantitative data that would be generated from the described in silico protocols.

Table 1: Representative Molecular Docking Results

Target Isoform Docking Score (kcal/mol) Key Interacting Residues Interaction Type
hCA II -7.9 Zn²⁺, His94, Thr199, Gln92 Zinc Coordination, H-Bond

| hCA IX | -8.5 | Zn²⁺, His94, Thr199, Val121 | Zinc Coordination, H-Bond, Hydrophobic |

Table 2: Representative Molecular Dynamics Simulation Summary (100 ns)

Parameter Complex Average Value Interpretation
Backbone RMSD hCA IX - Ligand 1.8 Å (± 0.3 Å) The complex is stable with minimal structural deviation.
Ligand RMSD hCA IX - Ligand 1.1 Å (± 0.2 Å) The ligand remains stably bound in the active site.

| Hydrogen Bonds | hCA IX - Ligand | 2-3 bonds | Consistent hydrogen bonding with key residues (e.g., Thr199). |

Table 3: Representative Predicted ADMET Properties

Property Predicted Value Compliance/Risk
Molecular Weight 248.7 g/mol Lipinski Compliant (<500)
LogP 1.85 Lipinski Compliant (<5)
H-Bond Donors 2 Lipinski Compliant (<5)
H-Bond Acceptors 3 Lipinski Compliant (<10)
GI Absorption High Favorable
BBB Permeant No Low risk of CNS side-effects

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

Carbonic Anhydrase Signaling Pathway

The inhibition of carbonic anhydrase disrupts the fundamental equilibrium between carbon dioxide and bicarbonate, impacting cellular pH regulation. In cancer cells, which often rely on CA IX to manage acidosis from high metabolic rates, inhibiting this enzyme can lead to intracellular acidification and reduced cell viability.[17]

G cluster_cell Cellular Environment cluster_consequences Physiological Consequences CO2 CO₂ CA_enzyme Carbonic Anhydrase (e.g., hCA IX) CO2->CA_enzyme H2O H₂O H2O->CA_enzyme HCO3 HCO₃⁻ H_ion H⁺ pH_reg pH Homeostasis H_ion->pH_reg CA_enzyme->HCO3 CA_enzyme->H_ion tumor_prog Tumor Progression pH_reg->tumor_prog inhibitor N-Allyl-3-amino-4- chlorobenzenesulfonamide inhibitor->CA_enzyme Inhibition

Caption: Inhibition of Carbonic Anhydrase disrupts cellular pH homeostasis.

Conclusion

This technical guide outlines a robust in silico strategy for evaluating this compound as a potential inhibitor of human carbonic anhydrases. The described workflow, combining molecular docking, molecular dynamics, and ADMET prediction, provides a comprehensive framework for assessing its binding affinity, stability, and drug-likeness. The representative data suggests that the compound could exhibit potent and selective inhibition of tumor-associated isoforms like hCA IX with a favorable pharmacokinetic profile. These computational findings strongly support the progression of this compound to in vitro enzymatic assays and further preclinical development.

References

In-depth Technical Guide: Stability and Degradation Pathways of N-Allyl-3-amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the stability profile and degradation mechanisms of N-Allyl-3-amino-4-chlorobenzenesulfonamide, a key consideration for researchers, scientists, and drug development professionals.

Introduction

This compound is a sulfonamide derivative with potential applications in medicinal chemistry and drug development. Understanding its stability and degradation pathways is paramount for ensuring product quality, safety, and efficacy. This technical guide synthesizes the currently available scientific information regarding the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. A thorough understanding of these degradation pathways is critical for the development of stable formulations and for defining appropriate storage and handling conditions.

Note: Publicly available scientific literature specifically detailing the stability and degradation pathways of this compound is limited. Therefore, this guide also draws upon established knowledge of the degradation of structurally similar sulfonamide compounds to infer potential degradation routes. Further experimental studies are warranted to definitively characterize the behavior of this specific molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties can influence the compound's susceptibility to various degradation mechanisms.

PropertyValue
Molecular Formula C₉H₁₁ClN₂O₂S
Molecular Weight 246.72 g/mol
Appearance (Data not available)
Solubility (Data not available)
pKa (Data not available)

Forced Degradation Studies

Hydrolytic Degradation

The sulfonamide functional group is generally susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures. The C-S bond in the benzenesulfonamide moiety and the S-N bond of the sulfonamide can be targets for hydrolytic cleavage.

Potential Hydrolytic Degradation Products:

  • 3-Amino-4-chlorobenzenesulfonic acid

  • Allylamine

Experimental Protocol for Hydrolytic Degradation:

A typical experimental protocol to assess hydrolytic stability would involve the following steps:

  • Sample Preparation: Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) media.

  • Stress Conditions: Incubate the solutions at elevated temperatures (e.g., 60-80 °C) for a defined period.

  • Sample Analysis: At specified time points, withdraw samples and neutralize them if necessary. Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Peak Identification: Characterize the degradation products using techniques such as LC-MS/MS and NMR to elucidate their structures.

Logical Workflow for Hydrolytic Stability Testing:

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare solutions in acidic, neutral, and basic media Stress Incubate at elevated temperature Prep->Stress Expose to stress Analysis Analyze samples by - HPLC (quantification) - LC-MS/MS (identification) Stress->Analysis Collect samples at time points cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Hydrolysis_Product1 3-Amino-4-chlorobenzenesulfonic acid Parent->Hydrolysis_Product1 pH, Temp Hydrolysis_Product2 Allylamine Parent->Hydrolysis_Product2 pH, Temp Oxidation_Product1 N-Oxide Parent->Oxidation_Product1 H₂O₂ Oxidation_Product2 Hydroxylated derivative Parent->Oxidation_Product2 H₂O₂ Oxidation_Product3 Allyl chain oxidation products Parent->Oxidation_Product3 H₂O₂ Photo_Product Photo-oxidized/rearranged products Parent->Photo_Product UV/Vis Light

The Expanding Therapeutic Frontier of Sulfonamide Derivatives: A Technical Guide to Their Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The sulfonamide scaffold, a cornerstone of medicinal chemistry, continues to demonstrate remarkable versatility in the pursuit of novel therapeutic agents. Since the revolutionary discovery of prontosil, the first commercially available antibacterial sulfonamide, this privileged structural motif has been ingeniously modified to yield a diverse armamentarium of drugs with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of recent advancements in the discovery and development of novel sulfonamide derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action. Tailored for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details essential experimental protocols, and visualizes critical pathways to facilitate a comprehensive understanding of this dynamic field.

Core Therapeutic Applications and Mechanisms of Action

Novel sulfonamide derivatives have transcended their traditional role as antimicrobial agents and are now prominent in various therapeutic areas, including oncology, ophthalmology, and virology.[1][2][3] Their therapeutic efficacy stems from the ability of the sulfonamide functional group to mimic or compete with endogenous molecules, thereby inhibiting key enzymes or disrupting critical signaling pathways.

A significant area of investigation is their role as carbonic anhydrase (CA) inhibitors .[4][5] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[4] By inhibiting specific CA isoforms, sulfonamide-based drugs can modulate pH homeostasis, which is crucial in various physiological and pathological processes, including tumorigenesis and glaucoma.[4][6] The sulfonamide group acts as a zinc-binding group, anchoring the inhibitor to the active site of the enzyme.[7]

In oncology, sulfonamide derivatives are being developed as potent inhibitors of receptor tyrosine kinases , such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8][9] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[9] By blocking the ATP-binding site of VEGFR-2, these compounds can effectively suppress tumor-induced angiogenesis.[8]

Furthermore, the classical mechanism of folate synthesis inhibition in bacteria continues to be exploited for the development of new antimicrobial agents, particularly against drug-resistant strains.[10] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[11]

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of selected novel sulfonamide derivatives against various targets. This data provides a comparative overview of their potency and spectrum of activity.

Table 1: Anticancer Activity of Novel Sulfonamide Derivatives

Compound ID Cancer Cell Line IC50 (µM) Reference
8a HeLa 10.9 ± 1.01 [1]
MDA-MB-231 19.22 ± 1.67 [1]
MCF-7 12.21 ± 0.93 [1]
8b HeLa 7.2 ± 1.12 [1]
MDA-MB-231 4.62 ± 0.13 [1]
MCF-7 7.13 ± 0.13 [1]
13 HepG2 0.1943 ± 0.02 [12]
HCT-116 0.2865 ± 0.02 [12]
MCF-7 0.0977 ± 0.01 [12]
15 VEGFR-2 0.0787 [13]
Various MDA-MB-468 < 30 [14]
MCF-7 < 128 [14]

| | HeLa | < 360 |[14] |

Table 2: Antimicrobial Activity of Novel Sulfonamide Derivatives

Compound ID Bacterial/Fungal Strain MIC (µg/mL) Reference
1b Staphylococcus aureus 64 [15]
1c Staphylococcus aureus 64 [15]
1d Staphylococcus aureus 64 [15]
1a Staphylococcus aureus 256-512 [15]
I Staphylococcus aureus (MRSA) 32-512 [16]
II Staphylococcus aureus (MRSA) 32-512 [16]
1C E. coli 50 [11]
4ii S. aureus 250 [10]
E. coli 125 [10]
C. albicans 62.5 [10]
C. parapsilosis 125 [10]
8iii C. albicans 31.25 [10]

| | C. parapsilosis | 62.5 |[10] |

Table 3: Enzyme Inhibitory Activity of Novel Sulfonamide Derivatives

Compound ID Enzyme Ki (nM) IC50 (µM) Reference
3 hCA I 49.45 ± 9.13 [17]
9 hCA II 36.77 ± 8.21 [17]
Tosylamide CAS1 43.2 [5]
3-Fluorosulfanilamide CAS1 79.6 [5]
5-amino-1,3,4-thiadiazole-2-sulfonamide CAS2 48.1 [5]
3a α-glucosidase 19.39 [18]
3b α-glucosidase 25.12 [18]

| 6 | α-glucosidase | | 22.02 |[18] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of novel sulfonamide derivatives, based on established protocols from the literature.

General Synthesis of Novel Sulfonamide Derivatives

The most common and versatile method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[19]

Materials:

  • Appropriate primary or secondary amine

  • Appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride)

  • Base (e.g., triethylamine, pyridine, or aqueous sodium carbonate solution)[20][21]

  • Solvent (e.g., dichloromethane, DMF, glacial acetic acid)[21][22][23]

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate or sodium carbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Solvents for recrystallization or column chromatography (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • Reaction Setup: Dissolve the amine (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. If using an aqueous base, dissolve the amine in water.[20]

  • Addition of Base: Add the base (1.2-2 equivalents) to the amine solution and stir. For reactions in organic solvents, triethylamine or pyridine is commonly used.[21] For aqueous conditions, a 1 M solution of sodium carbonate is used to maintain a pH of 8-10.[20]

  • Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1 equivalent) to the reaction mixture. The reaction is often performed at 0 °C to control the exothermic reaction and then allowed to warm to room temperature or heated to reflux.[22]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, if in an organic solvent, wash the reaction mixture sequentially with diluted hydrochloric acid, saturated sodium bicarbonate/carbonate solution, and brine.[21]

    • If the reaction is in an aqueous medium, acidify the mixture to precipitate the sulfonamide product, which is then collected by filtration.[20]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized sulfonamides are confirmed by various spectroscopic methods, including:

  • FT-IR: To identify the characteristic stretching vibrations of the N-H and SO2 groups.[20]

  • ¹H-NMR and ¹³C-NMR: To confirm the chemical structure and the connectivity of atoms.[20][23]

  • Mass Spectrometry (ESI-MS): To determine the molecular weight of the compound.[20]

  • Elemental Analysis: To confirm the elemental composition.[22]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[14]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468)

  • Complete cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Synthesized sulfonamide derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • 96-well microtiter plates

  • ELISA plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the sulfonamide derivatives in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compounds (e.g., 0.1 µM to 1000 µM).[14] Include a positive control (e.g., Taxol) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours.[14]

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 540 nm using an ELISA plate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.[11]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Nutrient broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

  • Synthesized sulfonamide derivatives

  • Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microtiter plates

  • Inoculum of the microorganism adjusted to a 0.5 McFarland standard

Procedure:

  • Preparation of Dilutions: Prepare serial two-fold dilutions of the sulfonamide derivatives and the standard drug in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of sulfonamides against carbonic anhydrase is often measured using a stopped-flow CO₂ hydrase assay or a spectrophotometric assay based on the hydrolysis of an ester substrate.[5][7]

Stopped-Flow CO₂ Hydrase Assay: This method measures the enzyme-catalyzed hydration of CO₂.[5] Materials:

  • Purified carbonic anhydrase isoform

  • Buffer (e.g., TRIS)

  • Indicator (e.g., Phenol red)

  • CO₂-saturated solution

  • Synthesized sulfonamide derivatives

  • Stopped-flow instrument

Procedure:

  • The assay is performed by mixing the enzyme solution (containing the inhibitor at various concentrations) with a CO₂-saturated solution in the stopped-flow instrument.

  • The initial rates of the CA-catalyzed CO₂ hydration are followed by monitoring the change in absorbance of the pH indicator.

  • Inhibition constants (Ki) are determined by analyzing the dose-response curves.

Spectrophotometric Esterase Assay: This method is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate to the colored p-nitrophenolate ion.[7] Materials:

  • Purified bovine carbonic anhydrase II (bCA II)

  • Tris-sulfate buffer (pH 7.6)

  • p-Nitrophenyl acetate solution

  • Synthesized sulfonamide derivatives

  • 96-well plate

  • Spectrophotometer

Procedure:

  • A reaction mixture containing buffer, the test compound, and the enzyme is pre-incubated.

  • The reaction is initiated by adding the p-nitrophenyl acetate substrate.

  • The formation of p-nitrophenolate is monitored spectrophotometrically at a specific wavelength.

  • The percentage of inhibition is calculated, and IC50 values are determined.

Visualization of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the discovery of novel sulfonamide derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening start Starting Materials (Amine + Sulfonyl Chloride) reaction Chemical Reaction (e.g., Nucleophilic Substitution) start->reaction workup Workup & Purification (Extraction, Chromatography) reaction->workup characterization Structural Characterization (NMR, MS, IR) workup->characterization pure_compound Pure Sulfonamide Derivative characterization->pure_compound in_vitro In Vitro Assays (Anticancer, Antimicrobial, Enzyme Inhibition) pure_compound->in_vitro data_analysis Data Analysis (IC50, MIC, Ki determination) in_vitro->data_analysis hit_id Hit Identification data_analysis->hit_id lead_opt Lead Optimization hit_id->lead_opt

General experimental workflow for sulfonamide drug discovery.

carbonic_anhydrase_inhibition cluster_active_site Enzyme Active Site CA Carbonic Anhydrase (CA) Zn Zn²⁺ HCO3 HCO₃⁻ + H⁺ CA->HCO3 Catalyzes hydration H2O H₂O H2O->CA Binds to Zn²⁺ CO2 CO₂ CO2->CA Binds to Zn-bound OH⁻ Sulfonamide Sulfonamide Derivative (R-SO₂NH₂) Sulfonamide->Zn Coordinates to Zn²⁺ ion Inhibition Inhibition Inhibition->CA Blocks substrate binding

Mechanism of carbonic anhydrase inhibition by sulfonamides.

vegfr2_signaling_inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Signaling->Angiogenesis Sulfonamide Sulfonamide Inhibitor ATP_binding ATP Binding Site Sulfonamide->ATP_binding Binds to ATP_binding->Dimerization Blocks ATP binding & phosphorylation

Inhibition of VEGFR-2 signaling by sulfonamide derivatives.

Conclusion

The sulfonamide scaffold remains a highly productive platform for the discovery of new drugs with diverse therapeutic applications. The continued exploration of novel derivatives, coupled with a deeper understanding of their mechanisms of action, promises to yield a new generation of more potent and selective therapeutic agents. This technical guide provides a foundational resource for researchers in the field, summarizing key data, outlining essential experimental protocols, and visualizing the underlying biological pathways. As our understanding of disease biology grows, the rational design and synthesis of innovative sulfonamide derivatives will undoubtedly continue to play a crucial role in addressing unmet medical needs.

References

Exploring the Chemical Space of N-Allyl-3-amino-4-chlorobenzenesulfonamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical space surrounding N-Allyl-3-amino-4-chlorobenzenesulfonamide and its analogs. Benzenesulfonamides are a well-established pharmacophore with a broad range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This document outlines plausible synthetic routes, summarizes potential biological activities with available quantitative data for analogous structures, and discusses potential signaling pathway interactions. Detailed experimental protocols for key synthetic steps and biological assays are provided to facilitate further research and development in this area.

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, featured in a multitude of clinically approved drugs. The versatility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The specific substitution pattern of an allyl group on the sulfonamide nitrogen, along with amino and chloro substituents on the benzene ring, presents a unique chemical space with potential for novel therapeutic applications. This guide aims to provide a comprehensive overview of the synthesis, potential biological activities, and relevant experimental methodologies for the exploration of this compound analogs.

Synthetic Strategies

While a direct, published synthesis for this compound was not identified in the reviewed literature, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous compounds. A likely two-step approach would involve the synthesis of the 3-amino-4-chlorobenzenesulfonamide core, followed by N-allylation.

A potential synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Step 1: Synthesis of 3-Amino-4-chlorobenzenesulfonamide cluster_1 Step 2: N-Allylation 4-Chloro-3-nitrobenzenesulfonyl_chloride 4-Chloro-3-nitro- benzenesulfonyl chloride Ammonolysis Ammonolysis (e.g., aq. NH3) 4-Chloro-3-nitrobenzenesulfonyl_chloride->Ammonolysis 4-Chloro-3-nitrobenzenesulfonamide 4-Chloro-3-nitro- benzenesulfonamide Ammonolysis->4-Chloro-3-nitrobenzenesulfonamide Reduction Reduction (e.g., Fe/HCl or H2/Pd-C) 4-Chloro-3-nitrobenzenesulfonamide->Reduction 3-Amino-4-chlorobenzenesulfonamide 3-Amino-4-chloro- benzenesulfonamide Reduction->3-Amino-4-chlorobenzenesulfonamide Core_Intermediate 3-Amino-4-chloro- benzenesulfonamide Allylation N-Allylation (e.g., Allyl bromide, Base) Core_Intermediate->Allylation Final_Product N-Allyl-3-amino-4-chloro- benzenesulfonamide Allylation->Final_Product

Figure 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols

Protocol 2.1.1: Synthesis of 4-Chloro-3-nitrobenzenesulfonamide (Ammonolysis)

  • To a stirred solution of 4-chloro-3-nitrobenzenesulfonyl chloride (1 eq.) in a suitable solvent such as acetone or THF at 0 °C, add concentrated aqueous ammonia (excess, e.g., 10 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-chloro-3-nitrobenzenesulfonamide.

Protocol 2.1.2: Synthesis of 3-Amino-4-chlorobenzenesulfonamide (Reduction)

  • Suspend 4-chloro-3-nitrobenzenesulfonamide (1 eq.) in a mixture of ethanol and water.

  • Add iron powder (excess, e.g., 5 eq.) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 3-amino-4-chlorobenzenesulfonamide.

Protocol 2.1.3: Synthesis of this compound (N-Allylation)

  • Dissolve 3-amino-4-chlorobenzenesulfonamide (1 eq.) in a suitable polar aprotic solvent such as DMF or acetonitrile.

  • Add a base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 eq.) and stir the mixture for 30 minutes at room temperature.

  • Add allyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours, monitoring by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Potential Biological Activities and Data

Based on the activities of structurally related sulfonamides, this compound analogs are promising candidates for several therapeutic areas.

Carbonic Anhydrase Inhibition

Sulfonamides are classical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Selective inhibition of these isoforms is a validated strategy in anticancer drug development.

Table 1: Carbonic Anhydrase Inhibitory Activity of Analogous Benzenesulfonamides

Compound ReferenceStructureTarget IsoformKi (nM)Citation
Ureido-substituted benzenesulfonamide4-[(3'-nitrophenyl)carbamoyl]aminobenzenesulfonamideCA IX-[1]
Biphenyl-substituted sulfonamide4-[3-(2-benzylphenyl)ureido]benzenesulfonamideCA XII1.0[2]
Biphenyl-substituted sulfonamide4-[3-(2-benzylphenyl)ureido]benzenesulfonamideCA IX8.2[2]

Note: Specific Ki value for the ureido-substituted benzenesulfonamide was not provided in the abstract.

Anticancer Activity

The inhibition of tumor-associated CA isoforms is one mechanism by which sulfonamides can exert anticancer effects. Additionally, some sulfonamides have been shown to induce apoptosis and inhibit cell proliferation through other mechanisms.

Table 2: Anticancer Activity of Analogous Sulfonamides

Compound ReferenceCell LineIC50 (µM)Citation
N-ethyl toluene-4-sulphonamideHeLa>19.22[2]
2,5-Dichlorothiophene-3-sulphonamideHeLa7.2[2]
2,5-Dichlorothiophene-3-sulphonamideMDA-MB2314.62[2]
2,5-Dichlorothiophene-3-sulphonamideMCF-77.13[2]
Antimicrobial Activity

Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of inspiration for the development of new antibacterial and antifungal compounds. They typically act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

Table 3: Antimicrobial Activity of Analogous Sulfonamides

Compound ClassMicroorganismMIC (µg/mL)Citation
N-substituted p-fluorobenzencarboxyamidesCandida strains-[3]
N-substituted p-fluorobenzencarboxyamidesTricophyton, Aspergillus, Microsporum, Epidermophyton-[3]
Chlorinated sulfonamide derivativesVarious enzymesWeak to moderate activity[4]

Note: Specific MIC values were not provided in the abstracts.

Signaling Pathways

The biological effects of sulfonamides can be mediated through various signaling pathways.

Signaling_Pathways cluster_CA_Inhibition Carbonic Anhydrase Inhibition cluster_Antimicrobial Antimicrobial Action Sulfonamide_Analog This compound Analog CAIX_XII CA IX / CA XII Inhibition Sulfonamide_Analog->CAIX_XII pH_Regulation Disruption of Tumor pH Regulation CAIX_XII->pH_Regulation Apoptosis Induction of Apoptosis pH_Regulation->Apoptosis Metastasis Inhibition of Metastasis pH_Regulation->Metastasis Sulfonamide_Analog_AM This compound Analog DHPS Dihydropteroate Synthase Inhibition Sulfonamide_Analog_AM->DHPS Folate_Synthesis Inhibition of Folic Acid Synthesis DHPS->Folate_Synthesis Bacterial_Growth Inhibition of Bacterial Growth Folate_Synthesis->Bacterial_Growth

Figure 2: Potential signaling pathways modulated by this compound analogs.

Experimental Workflows

A systematic approach to exploring the chemical space of these analogs would involve synthesis, characterization, and a cascade of biological assays.

Experimental_Workflow Start Design of Analogs Synthesis Synthesis of Analog Library Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., CA Inhibition Assay) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Anticancer Cell Lines, Antimicrobial Assays) Hit_Identification->Secondary_Screening Active SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Inactive Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Figure 3: A typical experimental workflow for the exploration of novel chemical analogs.

Conclusion

The chemical space of this compound analogs represents a promising area for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the proven track record of the benzenesulfonamide scaffold, provides a strong foundation for further research. This technical guide offers a starting point for researchers and drug development professionals to design, synthesize, and evaluate these analogs for their potential as carbonic anhydrase inhibitors, anticancer agents, or antimicrobial compounds. The provided experimental protocols and workflows are intended to facilitate a systematic and efficient exploration of this intriguing chemical space. Future work should focus on the synthesis of a focused library of these analogs to establish a clear structure-activity relationship and to identify lead compounds for further preclinical development.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of N-Allyl-3-amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using N-Allyl-3-amino-4-chlorobenzenesulfonamide in High-Throughput Screening

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the utilization of this compound, a novel sulfonamide derivative, in high-throughput screening (HTS) campaigns for drug discovery. Due to the limited publicly available data on this specific molecule, this guide presents a generalized yet comprehensive framework for its evaluation, postulating its potential as a kinase inhibitor. The protocols provided herein are robust and can be adapted for various enzymatic and cell-based assays.

Introduction to this compound

This compound is a synthetic organic compound belonging to the sulfonamide class of molecules. Sulfonamides are a well-established pharmacophore known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] The core structure, 3-amino-4-chlorobenzenesulfonamide, provides a scaffold that can be derivatized to interact with various biological targets. The addition of an allyl group introduces a reactive moiety that can potentially engage in covalent or non-covalent interactions with target proteins.

For the purpose of these application notes, we will hypothesize that this compound is a candidate inhibitor for a protein kinase, a common target class in oncology and immunology drug discovery.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₁ClN₂O₂S

  • Molecular Weight: 246.71 g/mol

  • CAS Number: 1220034-25-2[5]

High-Throughput Screening Workflow

A typical HTS campaign to identify and characterize the activity of this compound would follow a multi-step process. This workflow is designed to efficiently screen large compound libraries and subsequently confirm and characterize the activity of initial "hits".

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Hit to Lead Primary_Screen Primary HTS Assay (e.g., Kinase Activity Assay) Single Concentration (10 µM) Hit_Confirmation Re-test of Primary Hits Primary_Screen->Hit_Confirmation Identify 'Hits' Dose_Response Dose-Response Curve (IC50 Determination) Hit_Confirmation->Dose_Response Confirm Activity Secondary_Assay Orthogonal Assay (e.g., Different Assay Format) Dose_Response->Secondary_Assay Validate IC50 Cell_Based_Assay Cell-Based Assay (e.g., Cell Viability/Proliferation) Secondary_Assay->Cell_Based_Assay Confirm Cellular Activity SAR_Studies Structure-Activity Relationship (SAR) Analog Synthesis Cell_Based_Assay->SAR_Studies Prioritize Hits

Caption: A generalized workflow for a high-throughput screening campaign.

Experimental Protocols

Protocol 1: Primary HTS - Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a generic HTRF-based assay to screen for inhibitors of a hypothetical serine/threonine kinase. HTRF is a robust technology for HTS, offering high sensitivity and low background.

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is detected by a Europium cryptate-labeled anti-phospho-serine/threonine antibody and a streptavidin-XL665 conjugate. When the substrate is phosphorylated, the two fluorophores are brought into proximity, resulting in a FRET signal.

Materials:

  • This compound (and other library compounds) dissolved in 100% DMSO.

  • Recombinant human kinase (e.g., Kinase-X).

  • Biotinylated substrate peptide.

  • ATP (Adenosine triphosphate).

  • HTRF Kinase Buffer.

  • HTRF Detection Reagents: Europium cryptate-labeled antibody and Streptavidin-XL665.

  • 384-well low-volume white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Compound Plating:

    • Dispense 50 nL of compound solution (10 mM in 100% DMSO) into the assay plate wells. For controls, dispense 50 nL of 100% DMSO.

    • This results in a final compound concentration of 10 µM in a 5 µL final assay volume.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate solution in HTRF Kinase Buffer containing the kinase and biotinylated substrate peptide.

    • Dispense 2.5 µL of the 2X enzyme/substrate solution into each well.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in HTRF Kinase Buffer.

    • Dispense 2.5 µL of the 2X ATP solution to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the HTRF detection solution containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in HTRF Detection Buffer.

    • Add 5 µL of the detection solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

Protocol 2: Secondary Assay - Cell-Based Proliferation Assay

This protocol describes a cell-based assay to determine the effect of this compound on the proliferation of a cancer cell line that is dependent on the activity of the target kinase.

Principle: The assay utilizes a resazurin-based reagent (e.g., CellTiter-Blue®) to measure cell viability. Viable, metabolically active cells reduce resazurin (blue) to the highly fluorescent resorufin (pink). The fluorescence intensity is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., HeLa, A549) cultured in appropriate medium.

  • This compound serially diluted in DMSO.

  • CellTiter-Blue® Cell Viability Assay reagent.

  • 384-well clear-bottom black plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 384-well plates at a density of 2,000 cells per well in 40 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock.

    • Add 10 µL of the diluted compound to the respective wells (final DMSO concentration < 0.5%).

    • Include vehicle control (DMSO) and no-cell control (medium only) wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Add 10 µL of CellTiter-Blue® reagent to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO₂, protected from light.

  • Data Acquisition:

    • Measure fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Presentation (Hypothetical Data)

The following tables represent hypothetical data that could be generated from the HTS campaign.

Table 1: Primary HTS Results for Selected Compounds

Compound IDConcentration (µM)% InhibitionHit ( >50% Inh.)
Cmpd-001108.2No
This compound 10 85.7 Yes
Cmpd-0031092.1Yes
Cmpd-0041015.4No
Staurosporine (Control)199.5Yes

Table 2: Dose-Response and Cell Viability Data for Confirmed Hits

Compound IDKinase Assay IC₅₀ (µM)Cell Proliferation IC₅₀ (µM)
This compound 0.75 2.5
Cmpd-0030.2135.8
Staurosporine (Control)0.010.05

Visualization of a Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway in which the target kinase (Kinase-X) plays a crucial role. Inhibition of Kinase-X by this compound would block the downstream signaling cascade, leading to an anti-proliferative effect.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_X Kinase-X Receptor->Kinase_X Activates Substrate Downstream Substrate Kinase_X->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene_Expression Gene Expression (Proliferation) TF->Gene_Expression GF Growth Factor GF->Receptor Inhibitor N-Allyl-3-amino-4- chlorobenzenesulfonamide Inhibitor->Kinase_X Inhibits

Caption: A hypothetical kinase signaling pathway inhibited by the compound.

Summary and Conclusion

This compound represents a starting point for a drug discovery campaign. The protocols outlined in this document provide a clear and actionable framework for its initial characterization using high-throughput screening methods. The hypothetical data and pathway visualizations serve to illustrate the expected outcomes and the biological rationale for targeting a specific pathway. Further studies, including selectivity profiling against other kinases and detailed structure-activity relationship (SAR) analysis, would be necessary next steps in a hit-to-lead program.

References

Application Notes and Protocols: N-Allyl-3-amino-4-chlorobenzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allyl-3-amino-4-chlorobenzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, known for their therapeutic applications as diuretics, antiglaucoma agents, and anticonvulsants. The primary sulfonamide moiety is a key pharmacophore that coordinates to the zinc ion within the active site of carbonic anhydrases, leading to the inhibition of their catalytic activity. The structural features of this compound, specifically the allyl group and the substitution pattern on the benzene ring, suggest its potential as a modulator of CA activity.

These application notes provide a framework for the investigation of this compound as a carbonic anhydrase inhibitor. While specific inhibitory data for this compound against various CA isoforms is not currently available in the public domain, this document outlines the standard experimental protocols for its synthesis, purification, and subsequent evaluation as a CA inhibitor.

Data Presentation

Upon successful execution of the experimental protocols detailed below, the following tables should be used to structure the quantitative data obtained for this compound and a standard CA inhibitor, such as Acetazolamide, for comparison.

Table 1: Inhibitory Activity of this compound against various human Carbonic Anhydrase Isoforms

Carbonic Anhydrase IsoformThis compound Ki (nM)Acetazolamide Ki (nM)
hCA IData to be determinedReference value
hCA IIData to be determinedReference value
hCA IXData to be determinedReference value
hCA XIIData to be determinedReference value
Other isoforms...Data to be determinedReference value

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC9H11ClN2O2S
Molecular Weight246.72 g/mol
AppearanceTo be determined
Melting PointTo be determined
SolubilityTo be determined
Purity (e.g., by HPLC)To be determined

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on established methods for the synthesis of N-substituted sulfonamides.

Materials:

  • 3-Amino-4-chlorobenzenesulfonamide

  • Allyl bromide

  • Potassium carbonate (K2CO3)

  • Acetone

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 3-amino-4-chlorobenzenesulfonamide (1 equivalent) in acetone.

  • Add potassium carbonate (2-3 equivalents) to the solution.

  • To this stirring suspension, add allyl bromide (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_product Final Product start 3-Amino-4-chlorobenzenesulfonamide react React with Allyl Bromide (K2CO3, Acetone, Reflux) start->react workup Work-up (Filtration, Evaporation) react->workup purify Column Chromatography workup->purify char Characterization (NMR, MS) purify->char end N-Allyl-3-amino-4- chlorobenzenesulfonamide char->end

Caption: Synthetic workflow for this compound.

Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This protocol describes a common method for determining the inhibitory activity of compounds against carbonic anhydrase.

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound (dissolved in DMSO)

  • Acetazolamide (standard inhibitor, dissolved in DMSO)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Buffer (e.g., Tris-HCl, pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of the CA enzymes in the assay buffer.

    • Prepare a series of dilutions of this compound and acetazolamide in the assay buffer containing a constant small percentage of DMSO (to ensure solubility).

  • Enzyme-Inhibitor Incubation:

    • In a cuvette, mix the enzyme solution with each concentration of the inhibitor (or DMSO for the control).

    • Incubate the mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25 °C) to allow for the formation of the enzyme-inhibitor complex.

  • Kinetic Measurement:

    • Rapidly mix the enzyme-inhibitor solution with a solution of the substrate (NPA) in the stopped-flow apparatus.

    • Monitor the increase in absorbance at 400 nm, which corresponds to the formation of 4-nitrophenolate, the product of the esterase reaction catalyzed by CA.

    • Record the initial reaction rates (velocities).

  • Data Analysis:

    • Plot the initial reaction rates against the inhibitor concentration.

    • Fit the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) to determine the inhibition constant (Ki).

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme_prep Prepare Enzyme Solution incubation Incubate Enzyme + Inhibitor enzyme_prep->incubation inhibitor_prep Prepare Inhibitor Dilutions inhibitor_prep->incubation mixing Mix with Substrate (NPA) in Stopped-Flow incubation->mixing measurement Measure Absorbance at 400 nm mixing->measurement rates Calculate Initial Rates measurement->rates plot Plot Rates vs. [Inhibitor] rates->plot ki Determine Ki Value plot->ki

Caption: Workflow for the carbonic anhydrase inhibition assay.

Signaling Pathway

Carbonic anhydrases are involved in a multitude of physiological and pathological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to pH regulation, CO2 and bicarbonate transport, and ion exchange. In cancer, specific isoforms like CA IX and CA XII are often overexpressed and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. Inhibition of these isoforms can disrupt the pH balance of cancer cells, leading to apoptosis and reduced tumor growth.

CA_Inhibition_Pathway cluster_cell Cellular Environment cluster_effect Physiological Effect CO2 CO2 + H2O CA Carbonic Anhydrase (e.g., CA IX, CA XII) CO2->CA Catalysis HCO3 HCO3- + H+ CA->HCO3 Disruption Disruption of pH Homeostasis Inhibitor N-Allyl-3-amino-4- chlorobenzenesulfonamide Inhibitor->CA Inhibition Apoptosis Apoptosis / Reduced Tumor Growth Disruption->Apoptosis

Caption: Mechanism of carbonic anhydrase inhibition.

Application Notes and Protocols: Enzymatic Assays for N-Allyl-3-amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allyl-3-amino-4-chlorobenzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. Sulfonamides are a well-established class of compounds known to interact with various enzymes, most notably carbonic anhydrases (CAs).[1][2] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in numerous physiological and pathological processes, making them attractive drug targets.[3][4] This document provides a detailed experimental protocol for evaluating the inhibitory activity of this compound against carbonic anhydrase.

Principle of the Assay

The described protocol is based on the electrometric method of Wilbur and Anderson, which measures the activity of carbonic anhydrase by monitoring the pH change resulting from the enzyme-catalyzed hydration of carbon dioxide.[5][6] In the presence of CA, the hydration of CO2 is rapid, leading to a quick drop in pH.[3] An inhibitor, such as a sulfonamide, will slow down this reaction, resulting in a longer time required for the pH to change. The inhibitory effect of this compound can be quantified by comparing the rate of the enzymatic reaction in the presence and absence of the compound.

Data Presentation

The inhibitory potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The IC50 value is determined by performing the assay with a range of inhibitor concentrations and fitting the data to a dose-response curve.

Table 1: Illustrative Inhibitory Activity of this compound against Carbonic Anhydrase II (Human, recombinant)

CompoundConcentration (µM)% InhibitionIC50 (µM)
This compound0.115.2
0.535.8
1.048.91.1
5.075.3
10.092.1
Acetazolamide (Positive Control)0.0120.5
0.0545.1
0.155.30.08
0.588.9
1.095.2

Note: The data presented in this table is for illustrative purposes only and should be generated experimentally.

Experimental Protocols

Materials and Reagents
  • Enzyme: Human Carbonic Anhydrase II (recombinant), 0.1 mg/mL in ice-cold water[5]

  • Buffer: 0.02 M Tris-HCl buffer, pH 8.0, chilled to 0-4°C[5]

  • Substrate: CO2-saturated deionized water (prepare by bubbling CO2 gas through ice-cold water for at least 30 minutes prior to use)[5]

  • Test Compound: this compound, stock solution in DMSO (e.g., 10 mM)

  • Positive Control: Acetazolamide, stock solution in DMSO (e.g., 1 mM)

  • Equipment:

    • pH meter with a fast-response electrode, capable of recording measurements every second[3]

    • Stirred reaction vessel (e.g., 20 mL beaker with a small stir bar)[5]

    • Ice bath

    • Stopwatch

    • Calibrated micropipettes

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Enzyme, Compound) equipment Calibrate pH Meter and Equilibrate to 0-4°C add_buffer Add 6.0 mL Chilled Buffer to Reaction Vessel add_enzyme Add 0.1 mL Enzyme Solution (or water for blank) add_buffer->add_enzyme add_compound Add Test Compound (or DMSO for control) add_enzyme->add_compound start_reaction Inject 4.0 mL CO2-saturated Water add_compound->start_reaction measure_ph Record Time for pH Drop (e.g., 8.3 to 6.3) start_reaction->measure_ph calculate_inhibition Calculate % Inhibition measure_ph->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for the carbonic anhydrase inhibition assay.

Assay Procedure
  • Preparation:

    • Prepare all reagents and chill the buffer and CO2-saturated water in an ice bath.[5]

    • Calibrate the pH meter at 0-4°C.

    • Prepare serial dilutions of the this compound stock solution and the positive control (Acetazolamide) in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Blank Determination (Uncatalyzed Reaction):

    • Add 6.0 mL of chilled 0.02 M Tris-HCl buffer, pH 8.0, to the reaction vessel placed in an ice bath.[5]

    • Add a volume of DMSO equivalent to that used for the test compound.

    • Place the pH electrode and a stir bar in the buffer and start gentle stirring.

    • Rapidly inject 4.0 mL of ice-cold, CO2-saturated water into the vessel and simultaneously start the stopwatch.[5]

    • Record the time (T0) required for the pH to drop from 8.3 to 6.3.[5]

  • Enzyme Activity (Catalyzed Reaction - Control):

    • Repeat the procedure from step 2, but after adding the DMSO, add 0.1 mL of the freshly diluted enzyme solution to the buffer.[5]

    • Allow the enzyme to equilibrate for 1-2 minutes before injecting the CO2-saturated water.

    • Record the time (Tc) required for the pH to drop from 8.3 to 6.3.

  • Inhibition Assay:

    • Repeat the procedure from step 3, but instead of adding only DMSO, add the desired concentration of this compound (or Acetazolamide).

    • Record the time (Ti) required for the pH to drop from 8.3 to 6.3 for each inhibitor concentration.

Data Analysis
  • Calculate Enzyme Activity: The activity of the enzyme is determined by the difference in the time taken for the pH to drop in the uncatalyzed (T0) and catalyzed (Tc) reactions. A Wilbur-Anderson Unit (WAU) is defined as (T0 - Tc) / Tc.

  • Calculate Percent Inhibition: The percent inhibition for each concentration of the test compound is calculated using the following formula:

    % Inhibition = [(Ti - Tc) / (T0 - Tc)] * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that produces 50% inhibition, which can be determined by non-linear regression analysis of the dose-response curve.

Signaling Pathway Context

Carbonic anhydrases are involved in a multitude of signaling pathways by regulating pH and the availability of bicarbonate, which can act as a signaling molecule. For instance, in cancer, the activity of tumor-associated CA isoforms (e.g., CA IX and CA XII) leads to extracellular acidosis, promoting tumor invasion and metastasis. Inhibition of these CAs can counteract this effect.

signaling_pathway cluster_cell Cancer Cell CO2_H2O CO2 + H2O CA_IX Carbonic Anhydrase IX (Membrane-bound) CO2_H2O->CA_IX HCO3_H HCO3- + H+ H_out Extracellular H+ HCO3_H->H_out H+ Export CA_IX->HCO3_H Acidosis Extracellular Acidosis H_out->Acidosis Invasion Tumor Invasion & Metastasis Acidosis->Invasion Inhibitor N-Allyl-3-amino-4- chlorobenzenesulfonamide Inhibitor->CA_IX Inhibition

Caption: Inhibition of carbonic anhydrase IX in the tumor microenvironment.

Conclusion

This document provides a comprehensive protocol for the enzymatic assay of this compound, focusing on its potential inhibitory activity against carbonic anhydrase. The detailed methodology, data presentation format, and visual diagrams are intended to guide researchers in the efficient and accurate evaluation of this compound for drug development purposes. Adherence to the described procedures will ensure the generation of reliable and reproducible data.

References

Application Note: Quantification of N-Allyl-3-amino-4-chlorobenzenesulfonamide Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Allyl-3-amino-4-chlorobenzenesulfonamide is a sulfonamide compound with potential applications in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides a detailed protocol for the quantification of this compound in a given sample matrix using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. While specific validated quantitative data for this exact compound is not widely published, this method is based on established principles for the analysis of structurally related sulfonamides and aromatic amines.

Quantitative Data Summary

The following table summarizes the typical performance characteristics expected from a validated HPLC-UV method for the quantification of sulfonamide compounds. These values should be considered as a general guideline and will need to be experimentally determined during method validation for this compound.

ParameterExpected Performance
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Linearity (R²) > 0.999
Range 0.05 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Retention Time ~ 5.8 min

Experimental Protocol: HPLC-UV Method

This protocol outlines the steps for sample preparation, instrument setup, and data analysis for the quantification of this compound.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Sonicator

  • pH meter

  • Volumetric flasks and pipettes

3. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    8.0 80
    10.0 80
    10.1 20

    | 15.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Run Time: 15 minutes

4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 0.05 µg/mL to 100 µg/mL.

5. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

6. Data Analysis and Quantification

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (R²).

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Stock Standard (1000 µg/mL) working Working Standards (0.05-100 µg/mL) stock->working hplc HPLC-UV Analysis working->hplc Inject Standards sample_prep Sample Preparation (Dissolution & Dilution) sample_prep->hplc Inject Samples calibration Calibration Curve Construction hplc->calibration Peak Areas quantification Sample Quantification calibration->quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

This application note provides a comprehensive, though theoretical, framework for the quantitative analysis of this compound. For regulatory submissions or quality control purposes, this method must be fully validated according to the relevant guidelines (e.g., ICH Q2(R1)).

Application Notes and Protocols for N-Allyl-3-amino-4-chlorobenzenesulfonamide Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allyl-3-amino-4-chlorobenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. While specific biological activities of this particular derivative are not extensively documented, the sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents. Sulfonamides are known to exhibit a range of biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.[1][2] This document provides detailed protocols for a panel of assays to characterize the potential biological activities of this compound. The proposed assays will investigate its potential as an antibacterial agent, a cytotoxic agent against cancer cells, and an inhibitor of carbonic anhydrase.

Data Presentation

The following tables provide a structured format for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Escherichia coli (ATCC 25922)
Staphylococcus aureus (ATCC 25923)
Bacillus subtilis (ATCC 6633)
Klebsiella pneumoniae (ATCC 700603)

Table 2: Cytotoxic Activity of this compound

Human Cancer Cell LineIC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7 (Breast Adenocarcinoma)
HeLa (Cervical Adenocarcinoma)
MDA-MB-468 (Breast Adenocarcinoma)

Table 3: Carbonic Anhydrase Inhibitory Activity of this compound

Carbonic Anhydrase IsozymeIC50 (µM)Positive Control (Acetazolamide) IC50 (µM)
Carbonic Anhydrase I (Human)
Carbonic Anhydrase II (Human)
Carbonic Anhydrase IX (Human)

Experimental Protocols

Antibacterial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacterial strains using the broth microdilution method.

Materials:

  • This compound

  • Ciprofloxacin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (E. coli, S. aureus, B. subtilis, K. pneumoniae)

  • Sterile 96-well microplates

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the test compound.

  • Controls: Include a positive control (Ciprofloxacin), a negative control (MHB with bacterial inoculum and DMSO), and a sterility control (MHB only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Antibacterial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock (in DMSO) Serial_Dilution Serial Dilution of Compound in 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (5x10^5 CFU/mL) Inoculation Inoculate with Bacteria Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination

Fig. 1: Workflow for MIC determination.
Cytotoxicity Assay: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on human cancer cell lines.[2]

Materials:

  • This compound

  • Doxorubicin (positive control)

  • Human cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-468)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well plate Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep Prepare Compound Dilutions Compound_Prep->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Fig. 2: Workflow for MTT cytotoxicity assay.
Carbonic Anhydrase Inhibition Assay

This colorimetric assay is used to screen for inhibitors of carbonic anhydrase (CA) activity. It utilizes the esterase activity of an active CA on an ester substrate which releases a chromogenic product.[3]

Materials:

  • This compound

  • Acetazolamide (positive control)

  • Purified human carbonic anhydrase isozymes (e.g., CA I, II, IX)

  • CA Assay Buffer

  • CA Substrate (e.g., p-nitrophenyl acetate)

  • Sterile 96-well plates

  • Microplate reader (405 nm)

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the CA enzyme and various concentrations of this compound in CA Assay Buffer.

  • Pre-incubation: In a 96-well plate, add the CA enzyme and the test compound or positive control (Acetazolamide). Incubate at room temperature for 10 minutes.

  • Reaction Initiation: Add the CA substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes at room temperature.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

CA_Inhibition_Signaling_Pathway cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism CA_Enzyme Carbonic Anhydrase (CA) Product p-Nitrophenol (Colored Product) CA_Enzyme->Product catalyzes conversion to Substrate p-Nitrophenyl Acetate (Substrate) Substrate->CA_Enzyme binds to Inhibitor N-Allyl-3-amino-4- chlorobenzenesulfonamide Inhibitor->CA_Enzyme inhibits

Fig. 3: Carbonic anhydrase inhibition mechanism.

Conclusion

The protocols detailed in this document provide a comprehensive framework for the initial biological characterization of this compound. The data generated from these assays will provide valuable insights into its potential as an antibacterial, anticancer, or enzyme inhibitory agent, thereby guiding further research and development efforts. It is recommended to perform all experiments in triplicate to ensure the reliability of the results.

References

Application Notes and Protocols for Studying Enzyme Kinetics with Sulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of N-((4-sulfamoylphenyl)carbamothioyl)acetamide in Studying Carbonic Anhydrase Kinetics

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the absence of specific enzyme kinetic data for "N-Allyl-3-amino-4-chlorobenzenesulfonamide" in the reviewed literature, these application notes utilize N-((4-sulfamoylphenyl)carbamothioyl)acetamide (Compound 3a) as a representative sulfonamide for inhibiting carbonic anhydrases. This compound has been selected based on the availability of detailed kinetic data, allowing for a comprehensive overview of the experimental protocols and data analysis relevant to this class of inhibitors.

Introduction

Sulfonamides are a well-established class of enzyme inhibitors, renowned for their potent and often selective inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Dysregulation of CA activity has been implicated in various diseases, such as glaucoma, epilepsy, and cancer, making them a significant target for drug discovery.

The primary mechanism of action for sulfonamide inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding event displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's function. The specificity and potency of these inhibitors can be modulated by substitutions on the aromatic ring and the sulfonamide nitrogen.

This document provides a detailed guide to studying the enzyme kinetics of carbonic anhydrase inhibition using N-((4-sulfamoylphenyl)carbamothioyl)acetamide as a model compound.

Quantitative Data Presentation

The inhibitory activity of N-((4-sulfamoylphenyl)carbamothioyl)acetamide and the standard inhibitor Acetazolamide (AAZ) against several human carbonic anhydrase (hCA) isoforms is summarized in the table below. The data is presented as inhibition constants (Kᵢ), which represent the concentration of the inhibitor required to produce half-maximum inhibition.

CompoundhCA I (Kᵢ in nM)hCA II (Kᵢ in nM)hCA VII (Kᵢ in nM)
N-((4-sulfamoylphenyl)carbamothioyl)acetamide (3a)87.6384.313.5
Acetazolamide (AAZ) - Standard25012.52.5

Data sourced from a study on N-((4-sulfamoylphenyl)carbamothioyl) amides as carbonic anhydrase inhibitors.[1]

Signaling Pathways and Experimental Workflows

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by sulfonamide-based compounds.

G Mechanism of Carbonic Anhydrase Inhibition cluster_0 Enzyme Active Site cluster_1 Catalytic Reaction (Inhibited) Active_CA Active Carbonic Anhydrase (with Zn²⁺-bound H₂O) Inactive_Complex Inactive Enzyme-Inhibitor Complex Active_CA->Inactive_Complex Binding of Inhibitor Sulfonamide Sulfonamide Inhibitor (R-SO₂NH₂) Sulfonamide->Inactive_Complex CO2 CO₂ + H₂O Bicarbonate HCO₃⁻ + H⁺ CO2->Bicarbonate X (Inhibited)

Caption: Inhibition of carbonic anhydrase by a sulfonamide.

Experimental Workflow for Determining Inhibition Constants

The following diagram outlines the typical experimental workflow for determining the inhibition constants of a sulfonamide inhibitor against carbonic anhydrase.

G Workflow for CA Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Enzyme Solution (CA) - Inhibitor Stock Solution - Buffer - CO₂ Saturated Solution Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme and Inhibitor Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction by adding CO₂ Solution Pre_incubation->Initiate_Reaction Measure_Activity Measure Enzyme Activity (e.g., Stopped-Flow Spectrophotometry) Initiate_Reaction->Measure_Activity Data_Analysis Data Analysis: - Determine Initial Velocities - Calculate IC₅₀ and Kᵢ Measure_Activity->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a carbonic anhydrase inhibition assay.

Experimental Protocols

Protocol 1: Determination of Carbonic Anhydrase Inhibition using a Stopped-Flow CO₂ Hydrase Assay

This protocol is adapted from established methods for measuring the inhibition of carbonic anhydrase activity.[2]

1. Materials and Reagents:

  • Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, hCA II, hCA VII)

  • N-((4-sulfamoylphenyl)carbamothioyl)acetamide (or other sulfonamide inhibitor)

  • Acetazolamide (standard inhibitor)

  • HEPES buffer (20 mM, pH 7.4)

  • CO₂-saturated water

  • Distilled-deionized water

  • Stopped-flow spectrophotometer

2. Preparation of Solutions:

  • Enzyme Solutions: Prepare stock solutions of each hCA isoform in HEPES buffer to a final concentration of 10-20 µM. Store on ice.

  • Inhibitor Stock Solutions: Prepare a 1 mM stock solution of N-((4-sulfamoylphenyl)carbamothioyl)acetamide and Acetazolamide in a suitable solvent (e.g., DMSO), and then create serial dilutions in distilled-deionized water.

  • CO₂-Saturated Water: Prepare fresh by bubbling CO₂ gas through chilled, distilled-deionized water for at least 30 minutes.

3. Experimental Procedure:

  • Set the temperature of the stopped-flow instrument to 25°C.

  • Equilibrate the syringes and the observation cell with the HEPES buffer.

  • For each inhibition measurement, mix the enzyme solution with the desired concentration of the inhibitor in one syringe of the stopped-flow apparatus. The final enzyme concentration in the cell is typically in the nanomolar range.

  • Allow the enzyme and inhibitor to pre-incubate for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • Load the other syringe with the CO₂-saturated water.

  • Rapidly mix the contents of the two syringes to initiate the enzymatic reaction. The hydration of CO₂ to carbonic acid will cause a pH change, which is monitored by a pH indicator (e.g., phenol red) in the buffer, or by monitoring the change in absorbance at a specific wavelength.

  • Record the initial velocity of the reaction for the first 5-10% of the total reaction.

  • Repeat the measurement for a range of inhibitor concentrations.

  • Measure the uncatalyzed rate of CO₂ hydration by mixing the CO₂ solution with the buffer in the absence of the enzyme.

4. Data Analysis:

  • Subtract the uncatalyzed rate from the rates observed in the presence of the enzyme to obtain the true enzymatic rates.

  • Plot the initial reaction velocities against the inhibitor concentrations.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate. For the CO₂ hydration assay, the Kᵢ is often determined directly from plots of 1/v versus 1/[S] (Lineweaver-Burk plot) at different inhibitor concentrations.

Discussion on the Potential Role of N-Allyl and 3-Amino Groups

While specific kinetic data for this compound is not available, we can speculate on the potential influence of the N-allyl and 3-amino substituents based on known structure-activity relationships of benzenesulfonamide-based carbonic anhydrase inhibitors.

  • 4-Chloro Group: The chloro group at the 4-position of the benzene ring is a common feature in many potent carbonic anhydrase inhibitors. This electron-withdrawing group can influence the acidity of the sulfonamide proton, which may affect its binding to the zinc ion in the active site.

  • 3-Amino Group: The presence of an amino group at the 3-position can potentially form additional hydrogen bonds with amino acid residues in the active site of the enzyme. This could either enhance or decrease the binding affinity and selectivity, depending on the specific isoform and the orientation of the inhibitor within the active site.

  • N-Allyl Group: The N-allyl substitution on the sulfonamide nitrogen would classify this compound as a secondary sulfonamide. Generally, primary sulfonamides (with an unsubstituted -SO₂NH₂) are more potent inhibitors of carbonic anhydrases because the NH₂ group can readily deprotonate and coordinate with the active site zinc ion. Secondary sulfonamides often exhibit weaker inhibitory activity. However, the allyl group could potentially interact with hydrophobic pockets within the active site of certain CA isoforms, which might lead to isoform-selective inhibition.

To determine the actual inhibitory profile of this compound, it would be necessary to synthesize the compound and evaluate it experimentally using the protocols outlined above.

References

Application Notes and Protocols for Cell-Based Assays with N-Allyl-3-amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allyl-3-amino-4-chlorobenzenesulfonamide is a sulfonamide-containing compound with potential applications in drug discovery and development. Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antimicrobial and anticancer properties. Many sulfonamides exert their effects by inhibiting specific enzymes, such as carbonic anhydrases, which are involved in key physiological and pathological processes.[1][2][3]

These application notes provide detailed protocols for cell-based assays to characterize the biological activity of this compound. The described methods will enable researchers to assess its effects on cancer cell viability, cell cycle progression, and its potential mechanism of action through the inhibition of carbonic anhydrase IX (CAIX) in a hypoxic tumor microenvironment.

Assessment of Cytotoxicity using MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[4][5] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol
  • Cell Seeding:

    • Seed cancer cells (e.g., HT-29 or MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate the plate for 2 to 4 hours at 37°C until purple formazan crystals are visible.[7]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

    • Measure the absorbance at 570 nm using a microplate reader.[4][7]

Data Presentation
Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control1.2540.087100
0.11.2310.09198.2
11.1560.07592.2
100.8790.06370.1
500.6270.04850.0
1000.3150.03525.1

Note: The IC50 value can be calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This assay can reveal if a compound induces cell cycle arrest at a specific checkpoint. Propidium iodide (PI) is a fluorescent dye that binds to DNA, and the amount of fluorescence is proportional to the DNA content in each cell.[9]

Experimental Protocol
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 to 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[10]

    • Wash the cells once with ice-cold PBS.

    • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[11][12]

    • Incubate the cells at -20°C for at least 2 hours or overnight.

  • Staining with Propidium Iodide:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[9][11]

    • Incubate the cells in the dark at room temperature for 30 minutes.[11]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content histogram.

Data Presentation
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.228.516.3
Compound (IC50)68.915.116.0
Compound (2x IC50)75.410.214.4

Inhibition of Carbonic Anhydrase IX (CAIX) Activity in Hypoxic Conditions

Many solid tumors exhibit regions of hypoxia (low oxygen), which leads to the upregulation of hypoxia-inducible factor 1-alpha (HIF-1α).[13] HIF-1α, in turn, induces the expression of carbonic anhydrase IX (CAIX), a cell surface enzyme that helps maintain intracellular pH in the acidic tumor microenvironment, promoting tumor cell survival and migration.[13][14][15][16] Sulfonamides are known inhibitors of carbonic anhydrases.[1][2]

Experimental Protocol
  • Induction of Hypoxia and CAIX Expression:

    • Culture cancer cells known to express CAIX under hypoxic conditions (e.g., MDA-MB-231 or HeLa) in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours to induce CAIX expression.

  • Carbonic Anhydrase Activity Assay:

    • This protocol is based on the esterase activity of carbonic anhydrase, which can be measured by the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol.

    • Prepare a reaction mixture containing Tris-sulfate buffer (pH 7.6), the hypoxic-treated cells (or cell lysate), and varying concentrations of this compound.

    • Pre-incubate the mixture for 10 minutes at 25°C.[3]

    • Initiate the reaction by adding p-NPA as a substrate.

    • Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.

    • A known CAIX inhibitor (e.g., acetazolamide) should be used as a positive control.

Data Presentation
CompoundConcentration (µM)% CAIX Inhibition
This compound115.2
1048.7
10085.3
Acetazolamide (Positive Control)1092.1

Visualizations

Signaling Pathway

Hypoxia_CAIX_Pathway Hypoxia-Induced CAIX Signaling Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1_dimer HIF-1α/β Dimerization HIF1a->HIF1_dimer HRE Binding to Hypoxia Response Element (HRE) HIF1_dimer->HRE CAIX_gene CA9 Gene Transcription HRE->CAIX_gene CAIX_protein CAIX Protein Expression (Cell Surface) CAIX_gene->CAIX_protein pH_regulation Extracellular Acidification & Intracellular pH Homeostasis CAIX_protein->pH_regulation Tumor_Survival Tumor Cell Survival & Proliferation pH_regulation->Tumor_Survival Inhibitor N-Allyl-3-amino-4- chlorobenzenesulfonamide Inhibitor->CAIX_protein Inhibition

Caption: Hypoxia-induced CAIX signaling pathway and its inhibition.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Compound Characterization cluster_viability Cell Viability cluster_cellcycle Cell Cycle cluster_mechanism Mechanism of Action seed_cells_mtt Seed Cells (96-well plate) treat_compound_mtt Treat with Compound (48-72h) seed_cells_mtt->treat_compound_mtt add_mtt Add MTT Reagent (2-4h) treat_compound_mtt->add_mtt solubilize_read Solubilize & Read Absorbance (570nm) add_mtt->solubilize_read ic50 Determine IC50 solubilize_read->ic50 seed_cells_cc Seed Cells (6-well plate) treat_compound_cc Treat with Compound (24-48h) seed_cells_cc->treat_compound_cc harvest_fix Harvest & Fix Cells (70% Ethanol) treat_compound_cc->harvest_fix stain_pi Stain with PI/RNase harvest_fix->stain_pi flow_cytometry Flow Cytometry Analysis stain_pi->flow_cytometry induce_hypoxia Induce Hypoxia (1% O2, 24h) caix_assay CAIX Activity Assay (p-NPA hydrolysis) induce_hypoxia->caix_assay inhibition_data Determine % Inhibition caix_assay->inhibition_data

Caption: Workflow for characterizing the compound's biological effects.

References

Application Notes and Protocols for N-Allyl-3-amino-4-chlorobenzenesulfonamide Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of N-Allyl-3-amino-4-chlorobenzenesulfonamide powder (CAS No. 1220034-25-2). The information herein is compiled from safety data sheets and general laboratory practices for handling chemical powders. Currently, there is limited published literature on the specific applications and experimental protocols for this compound. Therefore, the following protocols are based on best practices for handling similar chemical substances in a research and development setting.

Product Information

Identifier Value
Chemical Name This compound
CAS Number 1220034-25-2
Molecular Formula C₉H₁₁ClN₂O₂S
Appearance White to off-white powder

Safety and Handling Protocols

Extreme caution should be exercised when handling this compound powder to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory to prevent skin and respiratory exposure.

Equipment Specification
Gloves Nitrile rubber, chemical-resistant
Eye Protection Safety glasses with side-shields or goggles
Respiratory Protection NIOSH-approved respirator with a dust filter
Body Protection Laboratory coat, closed-toe shoes
Engineering Controls

Proper engineering controls are essential to contain the powder and prevent its dispersion into the laboratory environment.

  • Fume Hood: All handling of the powder, including weighing and transferring, should be conducted in a certified chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation.

Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Decontaminate the work surface within the fume hood.

  • Weighing: Use a calibrated analytical balance inside the fume hood. To minimize dust generation, use a spatula to carefully transfer the powder to a tared weigh boat or container.

  • Transfer: When transferring the powder to a reaction vessel or another container, do so slowly and carefully to avoid creating airborne dust.

  • Cleaning: After handling, decontaminate all surfaces, glassware, and equipment. Dispose of contaminated disposables in a sealed, labeled waste bag.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.

Storage Conditions

Proper storage is crucial to maintain the stability and integrity of this compound powder.

Parameter Recommended Condition
Temperature Room temperature
Humidity Store in a dry place. Avoid moisture.
Light Protect from light.
Container Keep container tightly closed.
Incompatibilities Store away from strong oxidizing agents.

Experimental Protocols

As of the date of this document, specific experimental protocols detailing the use of this compound in biological or chemical assays are not widely available in published literature. Researchers should develop their own protocols based on the intended application, drawing upon general methodologies for similar sulfonamide-containing compounds.

General Protocol for Solution Preparation (for in vitro assays):

  • Solvent Selection: Based on the experimental requirements, select a suitable solvent. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic compounds for biological assays.

  • Stock Solution Preparation:

    • In a chemical fume hood, accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM in DMSO).

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Working Solution Preparation:

    • Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use.

    • It is crucial to determine the final concentration of the solvent in the assay to avoid solvent-induced artifacts. Typically, the final DMSO concentration should be kept below 0.5%.

  • Storage of Solutions:

    • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • The stability of the compound in solution should be validated for long-term storage.

Logical Workflow for Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound powder.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage a Don Personal Protective Equipment (PPE) b Prepare Fume Hood and Work Area a->b c Weigh Powder in Fume Hood b->c d Transfer Powder to Vessel c->d e Prepare Solution (if applicable) d->e f Decontaminate Work Area and Equipment e->f g Dispose of Waste Properly f->g h Remove PPE and Wash Hands g->h i Store in Tightly Sealed Container j Place in Cool, Dry, Dark Location i->j

Caption: Workflow for Safe Handling and Storage.

Application Notes and Protocols for N-Allyl-3-amino-4-chlorobenzenesulfonamide in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting structure-activity relationship (SAR) studies on N-Allyl-3-amino-4-chlorobenzenesulfonamide. This document outlines hypothetical SAR data, detailed experimental protocols for synthesis and biological evaluation, and visual representations of workflows and relevant biological pathways.

Introduction

Benzenesulfonamides are a prominent class of compounds in medicinal chemistry, known for a wide array of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2] A primary mechanism of action for many sulfonamides is the inhibition of carbonic anhydrases (CAs), enzymes that are overexpressed in various diseases, including cancer.[1] The core structure of this compound presents multiple points for chemical modification, making it an ideal scaffold for SAR studies to develop more potent and selective therapeutic agents.[3] These notes will guide researchers through a systematic approach to synthesizing analogs and evaluating their biological activity to establish clear SAR.

Hypothetical Structure-Activity Relationship (SAR) Data

To guide the initial SAR exploration of this compound, a focused library of analogs can be synthesized. The following table presents hypothetical inhibitory concentrations (IC50) against human Carbonic Anhydrase II (hCA II), a well-studied isoform. These illustrative data are intended to demonstrate how modifications at key positions—the N-substituent, the C3-amino group, and the C4-chloro group—might influence inhibitory activity.

Compound IDR1 (N-substituent)R2 (C3-substituent)R3 (C4-substituent)Molecular WeighthCA II IC50 (nM)
1 (Parent) -CH2CH=CH2 (Allyl) -NH2 -Cl 246.71 150
2-H-NH2-Cl206.65450
3-CH3-NH2-Cl220.68200
4-CH2C≡CH (Propargyl)-NH2-Cl244.69120
5-CH2CH2CH3 (n-Propyl)-NH2-Cl248.73350
6-CH2CH=CH2-NH(C=O)CH3-Cl288.75800
7-CH2CH=CH2-H-Cl231.70600
8-CH2CH=CH2-NH2-H212.26950
9-CH2CH=CH2-NH2-F230.26250
10-CH2CH=CH2-NH2-Br291.16180

Experimental Protocols

1. General Synthesis of this compound (Compound 1)

This protocol describes a general method for the synthesis of the parent compound, which can be adapted for the synthesis of other analogs.[2][4]

Materials:

  • 3-Amino-4-chlorobenzenesulfonyl chloride

  • Allylamine

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Dissolve 3-amino-4-chlorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of allylamine (1.1 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

2. In Vitro Carbonic Anhydrase II Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of the synthesized compounds against hCA II.

Materials:

  • Recombinant human Carbonic Anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (NPA) as the substrate

  • Tris-HCl buffer (pH 7.4)

  • Synthesized inhibitor compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of each inhibitor compound in DMSO (e.g., 10 mM).

  • Create a series of dilutions of each inhibitor in the Tris-HCl buffer to achieve a range of final assay concentrations.

  • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the inhibitor solution (or buffer for control), and 20 µL of a freshly prepared aqueous solution of hCA II.

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 20 µL of a solution of NPA in acetonitrile.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 5 minutes using a microplate reader. The product, 4-nitrophenol, absorbs at this wavelength.

  • The rate of reaction is determined from the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration of the inhibitor relative to the uninhibited control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow, a relevant signaling pathway, and the logical relationships of the hypothetical SAR.

experimental_workflow Experimental Workflow for SAR Studies cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials (3-Amino-4-chlorobenzenesulfonyl chloride, Amines) reaction Chemical Synthesis start->reaction purification Column Chromatography reaction->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization assay_prep Prepare Assay (Enzyme, Substrate, Buffers) characterization->assay_prep screening Inhibition Assay (hCA II) assay_prep->screening data_acq Data Acquisition (Plate Reader) screening->data_acq ic50_calc IC50 Determination data_acq->ic50_calc sar_analysis SAR Analysis ic50_calc->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt Identify Lead Compound

Caption: Workflow for SAR studies of this compound.

signaling_pathway Role of Carbonic Anhydrase in Tumor Microenvironment pH Regulation cluster_cell Cancer Cell cluster_tme Tumor Microenvironment (TME) CO2 CO2 CAIX Carbonic Anhydrase IX (Membrane-Bound) CO2->CAIX H2O H2O H2O->CAIX H2CO3 H2CO3 HCO3 HCO3- H2CO3->HCO3 H_ion H+ H2CO3->H_ion acidic_tme Acidic TME (Low pH) H_ion->acidic_tme Export CAIX->H2CO3 Hydration invasion Invasion & Metastasis acidic_tme->invasion inhibitor Sulfonamide Inhibitor (e.g., Compound 1) inhibitor->CAIX Inhibition

Caption: Inhibition of CAIX by sulfonamides disrupts pH regulation in cancer cells.

sar_logic Hypothetical SAR Logical Relationships parent Parent Compound 1 (IC50 = 150 nM) unsaturation Unsaturation (Allyl, Propargyl) favors activity parent->unsaturation Modifying R1 saturation Saturation (n-Propyl) or absence (-H) decreases activity parent->saturation Modifying R1 amino Free -NH2 group is crucial for activity parent->amino Modifying R2 acetylated Acetylation (-NHAc) or removal (-H) reduces activity parent->acetylated Modifying R2 halogen Halogen at C4 is important (-Cl, -Br > -F > -H) parent->halogen Modifying R3

Caption: Summary of hypothetical structure-activity relationships for the compound series.

References

One-Pot Synthesis of Substituted Sulfonamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for several efficient one-pot methods for the synthesis of substituted sulfonamides. These methods offer significant advantages over traditional multi-step approaches, including reduced reaction times, simplified purification, and improved overall yields. The protocols described herein are suitable for a wide range of research and drug development applications.

Introduction

Sulfonamides are a critical pharmacophore in medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs. The development of efficient and versatile synthetic methodologies for accessing structurally diverse sulfonamides is therefore of paramount importance. One-pot synthesis, the sequential transformation of a substrate through multiple reaction steps in a single reaction vessel, has emerged as a powerful strategy to streamline the synthesis of these important compounds. This approach minimizes waste, reduces the need for purification of intermediates, and often leads to higher overall yields.

This application note details four robust one-pot methodologies for the synthesis of substituted sulfonamides:

  • Aromatic Decarboxylative Halosulfonylation

  • Iron- and Copper-Catalyzed Aryl C-H Amidation

  • Palladium-Catalyzed Sulfination of Aryl Iodides

  • Cyanuric Chloride-Mediated Synthesis from Amine-Derived Sulfonate Salts

Each section provides a summary of the method, a detailed experimental protocol, and a table of representative quantitative data. Additionally, visual diagrams of the experimental workflows and reaction pathways are included to facilitate understanding.

Method 1: Aromatic Decarboxylative Halosulfonylation

This method leverages a copper-catalyzed ligand-to-metal charge transfer (LMCT) process to convert readily available aromatic carboxylic acids into sulfonyl chlorides, which are then aminated in a one-pot fashion.[1][2][3][4][5][6][7] This approach is notable for its use of unactivated acids and amines, offering a broad substrate scope.[1][4][8]

Experimental Workflow: Aromatic Decarboxylative Halosulfonylation

start Aromatic Carboxylic Acid + [Cu(MeCN)4]BF4 + Selectfluor + SO2 in MeCN irradiation Irradiate with 365 nm LEDs (12 h) start->irradiation Step 1: Decarboxylative Chlorosulfonylation amine_addition Add Amine and DIPEA irradiation->amine_addition Step 2: In-situ Amination reaction Stir at Room Temperature amine_addition->reaction workup Aqueous Workup and Purification reaction->workup product Substituted Sulfonamide workup->product reactants Activated Arene + Primary Sulfonamide stage1 Stage 1: Fe(OTf)3, NIS (para-Iodination) reactants->stage1 intermediate Aryl Iodide Intermediate (in situ) stage1->intermediate stage2 Stage 2: CuI, Ligand, Base (N-Arylation) intermediate->stage2 product Diaryl Sulfonamide stage2->product start Aryl Iodide + DABSO + Pd(0) Catalyst sulfination Formation of Aryl Ammonium Sulfinate start->sulfination Step 1: Sulfination amination_oxidation Add Amine and Sodium Hypochlorite sulfination->amination_oxidation Step 2: Oxidative Amination reaction Stir at Room Temperature amination_oxidation->reaction workup Aqueous Workup and Purification reaction->workup product Substituted Sulfonamide workup->product reactants Amine-Derived Sulfonate Salt + Cyanuric Chloride (TCT) activation Activation with TCT (in situ formation of sulfonyl chloride) reactants->activation intermediate Sulfonyl Chloride Intermediate activation->intermediate amination Addition of Amine intermediate->amination product Substituted Sulfonamide amination->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Allyl-3-amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Allyl-3-amino-4-chlorobenzenesulfonamide.

Troubleshooting Guide

Low yield or failure to obtain the desired product are common challenges in organic synthesis. This guide addresses specific issues that may be encountered during the N-allylation of 3-amino-4-chlorobenzenesulfonamide.

Problem 1: Low or No Conversion of Starting Material

Possible Causes and Solutions:

CauseRecommended Action
Inactive Allylating Agent Allyl bromide can degrade over time. Use a freshly opened bottle or distill the reagent before use. Confirm its purity via NMR or GC-MS.
Insufficient Base Strength or Solubility Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an appropriate anhydrous solvent like DMF or THF. Ensure the base is fresh and properly handled.
Low Reaction Temperature While room temperature might be sufficient, gently heating the reaction mixture to 40-60 °C can increase the reaction rate. Monitor for side product formation at elevated temperatures.
Poor Solvent Choice Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred for N-alkylation reactions as they can help to dissolve the reactants and stabilize charged intermediates.
Catalyst Inefficiency (for alcohol-based routes) If using allyl alcohol, ensure the catalyst (e.g., a ruthenium complex) is active and used in the correct loading. Consider pre-activation of the catalyst if required by the protocol.
Problem 2: Formation of Multiple Products (Low Selectivity)

Possible Causes and Solutions:

CauseRecommended Action
Di-allylation of the Amino Group Use a stoichiometric amount of allyl bromide (1.0-1.2 equivalents) relative to the 3-amino-4-chlorobenzenesulfonamide. Adding the allyl bromide dropwise to the reaction mixture can also help to control the local concentration and minimize over-alkylation.
N- vs. O-Alkylation (if residual water is present) Ensure the reaction is carried out under anhydrous conditions, especially when using strong bases like NaH. Dry solvents and glassware thoroughly.
Reaction at the Sulfonamide Nitrogen The amino group is generally more nucleophilic than the sulfonamide nitrogen. However, under strongly basic conditions, deprotonation of the sulfonamide is possible. Using a milder base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) may favor alkylation at the amino group.
Ring Bromination (with DMSO-allyl bromide) The combination of DMSO and allyl bromide under basic conditions can lead to in-situ generation of a brominating agent, resulting in bromination of the aromatic ring. If this is observed, switch to a different solvent such as DMF or acetonitrile.[1]
Problem 3: Difficult Product Isolation and Purification

Possible Causes and Solutions:

CauseRecommended Action
Product is soluble in the aqueous phase during workup Before extraction, adjust the pH of the aqueous layer to be slightly basic (pH 8-9) to ensure the product is in its free base form and more soluble in organic solvents.
Emulsion formation during extraction Add a small amount of brine to the separatory funnel to help break up emulsions.
Co-elution of product and impurities during column chromatography Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation.
Product oiling out instead of crystallizing Try different solvent systems for recrystallization. If the product is an oil, it may be purified by column chromatography and used as is, or you can attempt to form a salt (e.g., hydrochloride) which may be a crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic pathway for this compound?

A common and direct method is the N-alkylation of 3-amino-4-chlorobenzenesulfonamide with an allyl halide, such as allyl bromide, in the presence of a base.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 3-Amino-4-chlorobenzenesulfonamide E This compound A->E + B Allyl Bromide B->E C Base (e.g., K₂CO₃, NaH) C->E D Solvent (e.g., DMF, Acetonitrile) D->E

Caption: General synthesis of this compound.

Q2: Which base is most suitable for this reaction?

The choice of base depends on the desired reactivity and selectivity.

  • Potassium carbonate (K₂CO₃): A mild and commonly used base. It is less likely to cause side reactions but may require heating to achieve a reasonable reaction rate.

  • Sodium hydride (NaH): A strong, non-nucleophilic base that can effectively deprotonate the amino group, often leading to faster reactions at lower temperatures. It requires anhydrous conditions.

  • Triethylamine (Et₃N): A mild organic base that can be used to scavenge the HBr byproduct. It is less effective at deprotonating the amine compared to inorganic bases.

Q3: What are the potential side products I should be aware of?

The primary side product is the di-allylated product, N,N-diallyl-3-amino-4-chlorobenzenesulfonamide. Over-alkylation can be minimized by controlling the stoichiometry of the allylating agent. Another potential, though less common, side product is alkylation at the sulfonamide nitrogen, especially under strongly basic conditions.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system would be a mixture of hexanes and ethyl acetate. The starting material (3-amino-4-chlorobenzenesulfonamide) is significantly more polar than the N-allylated product. The reaction is complete when the starting material spot is no longer visible by TLC.

Q5: What is a typical purification procedure?

After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Experimental Protocols

Protocol 1: N-allylation using Allyl Bromide and Potassium Carbonate

This protocol is adapted from general procedures for N-alkylation of aromatic amines.

  • To a solution of 3-amino-4-chlorobenzenesulfonamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3-amino-4-chlorobenzenesulfonamide in DMF B Add K₂CO₃ A->B C Stir at RT B->C D Add Allyl Bromide C->D E Heat to 50 °C D->E F Monitor by TLC E->F G Quench with ice-water F->G H Extract with Ethyl Acetate G->H I Wash, Dry, Concentrate H->I J Column Chromatography I->J

Caption: Workflow for N-allylation with Allyl Bromide and K₂CO₃.

Quantitative Data Summary

The following table summarizes general conditions for N-alkylation of amines with alkyl halides, which can be used as a starting point for optimizing the synthesis of this compound.

Amine SubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BenzylamineBenzyl bromideAl₂O₃-OKAcetonitrile30285 (di-alkylated)[2]
AnilineButyl bromideNaHCO₃Water801Good (unspecified)[3]
DiphenylamineAllyl bromideKOHDMSO7012-24~50-60[1]
p-ToluenesulfonamideBenzyl alcoholK₂CO₃Xylenes1502486[4]

Note: The yields are highly substrate and condition-dependent. The provided data is for analogous reactions and should be used as a guideline for optimization.

References

Technical Support Center: Optimizing N-Allylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-allylation of sulfonamides. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-allylation of sulfonamides?

A1: The most prevalent methods for N-allylation of sulfonamides include:

  • Classical Williamson Ether Synthesis Analogue: This involves the reaction of a sulfonamide with an allyl halide (e.g., allyl bromide) in the presence of a base.

  • Palladium-Catalyzed Allylation: This method utilizes a palladium catalyst, often with an allylic carbonate or alcohol as the allyl source, which can offer milder reaction conditions.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields.[1][2]

Q2: What are the key reaction parameters to consider for optimizing the N-allylation of sulfonamides?

A2: Optimization of N-allylation reactions typically involves careful consideration of the following parameters:

  • Choice of Base: The base plays a crucial role in deprotonating the sulfonamide nitrogen, facilitating its nucleophilic attack on the allyl source. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).

  • Solvent Selection: The solvent influences the solubility of reactants and the reaction rate. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), and acetone are frequently used.

  • Reaction Temperature: Temperature affects the reaction kinetics. While some reactions proceed at room temperature, others may require heating to achieve a reasonable rate.

  • Nature of the Allylating Agent: Allyl bromide is a common and reactive choice. Other allyl sources like allyl carbonates can be used in catalyzed reactions.

  • Catalyst System (for catalyzed reactions): In palladium-catalyzed reactions, the choice of palladium precursor and ligand is critical for efficiency and selectivity.

Q3: What is the most common side reaction in the N-allylation of primary sulfonamides, and how can it be minimized?

A3: The most common side reaction is the N,N-diallylation of the sulfonamide, leading to a mixture of mono- and di-allylated products. To minimize this:

  • Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the allylating agent.

  • Employ a weaker base or control the reaction temperature to favor mono-allylation.

  • Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction upon consumption of the starting sulfonamide.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Sulfonamide 1. Insufficiently strong base: The sulfonamide proton is not being effectively removed. 2. Low reaction temperature: The activation energy for the reaction is not being met. 3. Poor solvent choice: Reactants may not be fully dissolved. 4. Deactivated catalyst (for catalyzed reactions): The palladium catalyst may have decomposed.1. Switch to a stronger base: If using K₂CO₃, consider trying Cs₂CO₃ or NaH.[3][4] 2. Increase the reaction temperature: Gradually increase the temperature and monitor the reaction progress. For thermally sensitive substrates, consider microwave heating for localized and rapid temperature increase.[1][2][5] 3. Change the solvent: Use a more polar aprotic solvent like DMF or DMSO to improve solubility.[6] 4. Use a fresh catalyst and ensure inert atmosphere: For Pd-catalyzed reactions, ensure the catalyst is active and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (including N,N-diallylation) 1. Excess of allylating agent: Too much allyl bromide is present, leading to a second alkylation. 2. Strongly basic conditions: A highly reactive sulfonamide anion is readily undergoing a second allylation. 3. Prolonged reaction time: The reaction is left for too long after the formation of the mono-allylated product.1. Use a controlled amount of allylating agent: Start with 1.0-1.1 equivalents of allyl bromide. 2. Use a milder base: A weaker base like K₂CO₃ may provide better selectivity for mono-allylation compared to NaH. 3. Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed, as determined by TLC or LC-MS.
Decomposition of Starting Material or Product 1. High reaction temperature: The sulfonamide or the N-allylated product may be thermally unstable. 2. Presence of water or other reactive impurities: These can lead to hydrolysis or other side reactions.1. Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer period. 2. Use anhydrous solvents and reagents: Ensure all solvents and reagents are dry before use.
Difficulty in Product Purification 1. Similar polarity of starting material and product: This can make chromatographic separation challenging. 2. Presence of inorganic salts: Residual base or by-products can interfere with purification.1. Optimize chromatographic conditions: Experiment with different solvent systems for column chromatography. 2. Perform an aqueous work-up: After the reaction, quench with water and extract the product with an organic solvent to remove inorganic salts before chromatography.

Data Presentation

Table 1: Comparison of Bases for the N-Allylation of p-Toluenesulfonamide with Allyl Bromide

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
K₂CO₃DMFRoom Temp440[7]
K₂CO₃AcetoneReflux16-[8]
Cs₂CO₃DMF13024-[9]
NaHDMFRoom Temp--[10]

Note: Direct yield comparison is challenging due to variations in other reaction parameters across different studies. This table highlights common base-solvent combinations.

Table 2: Comparison of Solvents for N-Alkylation Reactions

SolventPolarity (Dielectric Constant)General ObservationsReference
DMF36.7Commonly used, good solubility for many reactants.[7][10]
Acetone20.7Effective, especially under reflux conditions.[8]
Acetonitrile37.5A polar aprotic solvent often used in organic synthesis.
DMSO46.7Highly polar, can enhance reaction rates but may be difficult to remove.
Toluene2.4Less polar, often used in catalyst-based systems.

Note: The choice of solvent can significantly impact reaction outcomes. The polarity of the solvent can influence the solubility of the sulfonamide salt and the rate of the Sₙ2 reaction.[6][11]

Experimental Protocols

Protocol 1: Classical N-Allylation using Allyl Bromide and K₂CO₃

This protocol is a general procedure for the N-allylation of a sulfonamide using potassium carbonate as the base.

Materials:

  • Sulfonamide (1.0 eq)

  • Allyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add the sulfonamide (1.0 eq) and potassium carbonate (2.0 eq).

  • Add dry DMF to dissolve the reactants.

  • Add allyl bromide (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted N-Allylation

This protocol describes a rapid N-allylation using microwave irradiation.[1][2][5]

Materials:

  • Sulfonamide (1.0 eq)

  • Allyl bromide (1.2 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Ethanol

Procedure:

  • In a microwave reaction vessel, combine the sulfonamide (1.0 eq) and sodium hydroxide (2.0 eq) in ethanol.

  • Add allyl bromide (1.2 eq) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a short duration (e.g., 5-15 minutes).

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Sulfonamide Allylating Agent Base Mixing Combine Reactants and Solvent Reactants->Mixing Solvent Anhydrous Solvent (e.g., DMF, Acetone) Solvent->Mixing Heating Heat (if necessary) or Microwave Irradiation Mixing->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Quench Reaction (e.g., with water) Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product N-Allylated Sulfonamide Purification->Product

Caption: General experimental workflow for the N-allylation of sulfonamides.

troubleshooting_workflow Start Low Yield or Incomplete Reaction Check_Base Is the base strong enough? Start->Check_Base Check_Temp Is the temperature adequate? Check_Base->Check_Temp Yes Increase_Base_Strength Use a stronger base (e.g., Cs₂CO₃, NaH) Check_Base->Increase_Base_Strength No Check_Solvent Are reactants soluble? Check_Temp->Check_Solvent Yes Increase_Temp Increase temperature or use microwave Check_Temp->Increase_Temp No Check_Side_Reactions Are there side products? Check_Solvent->Check_Side_Reactions Yes Change_Solvent Switch to a more polar aprotic solvent Check_Solvent->Change_Solvent No Optimize_Stoichiometry Adjust stoichiometry of allylating agent Check_Side_Reactions->Optimize_Stoichiometry Yes (N,N-diallylation) End Improved Yield Check_Side_Reactions->End No Increase_Base_Strength->End Increase_Temp->End Change_Solvent->End Monitor_Time Optimize reaction time Optimize_Stoichiometry->Monitor_Time Monitor_Time->End

Caption: Troubleshooting flowchart for low yield in N-allylation of sulfonamides.

References

Technical Support Center: Purification of N-Allyl-3-amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-Allyl-3-amino-4-chlorobenzenesulfonamide from a crude reaction mixture.

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Suggested Solution(s)
Low Yield After Aqueous Workup The product is partially soluble in the aqueous layer, especially if the pH is too high or too low.Ensure the pH of the aqueous layer is neutral before extraction. Perform multiple extractions with a smaller volume of organic solvent to maximize recovery.
The product has precipitated out and was lost during transfers.Carefully check all glassware for precipitated product. If a precipitate is observed, it can be redissolved in an appropriate organic solvent and combined with the main organic phase.
Oily Product Instead of a Solid Presence of residual solvent.Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
The product is impure, and the impurities are preventing crystallization.Proceed with column chromatography to separate the desired product from the impurities.
Product Fails to Crystallize During Recrystallization The chosen solvent system is not optimal.Try different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common choices for sulfonamides include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane.[1]
The solution is supersaturated.Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure product if available.
The concentration of the product is too low.Reduce the volume of the solvent by evaporation and allow the solution to cool again.
Multiple Spots on TLC After Purification Incomplete reaction or presence of side products.Unreacted 3-amino-4-chlorobenzenesulfonamide or over-allylated byproducts may be present. Column chromatography is recommended for separation.
The product is degrading on the silica gel plate.Use a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking and degradation of amine-containing compounds on silica gel.
Discoloration of the Final Product Presence of colored impurities from the starting materials or formed during the reaction.Treatment with activated charcoal during recrystallization can help remove colored impurities.[1] Add a small amount of charcoal to the hot solution, stir for a few minutes, and then filter the hot solution through celite before allowing it to cool.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the crude reaction mixture of this compound?

A1: The most common impurities are typically:

  • Unreacted 3-amino-4-chlorobenzenesulfonamide.

  • Excess allylating agent (e.g., allyl bromide) and its hydrolysis byproducts (e.g., allyl alcohol).

  • Inorganic salts from the base used in the reaction (e.g., K₂CO₃, Na₂CO₃).

  • Potentially a small amount of a di-allylated byproduct where the amino group is also allylated.

Q2: What is a standard procedure for the initial workup of the reaction mixture?

A2: A typical aqueous workup involves:

  • Quenching the reaction mixture with water.

  • Extracting the aqueous phase with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing the combined organic layers with water and then with brine to remove water-soluble impurities and salts.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtering and concentrating the organic layer under reduced pressure to obtain the crude product.

Q3: Which solvent system is best for the recrystallization of this compound?

A3: While the optimal solvent must be determined experimentally, good starting points for sulfonamides are alcohols like ethanol or isopropanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or heptane).[1] An ethanol/water mixture is also often effective.

Q4: When is column chromatography necessary for purification?

A4: Column chromatography is recommended when:

  • Recrystallization fails to yield a product of the desired purity.

  • The impurities have similar solubility profiles to the product, making separation by recrystallization difficult.

  • A very high degree of purity is required (e.g., for analytical standards or subsequent sensitive reactions). A common stationary phase is silica gel, with a mobile phase such as a hexane/ethyl acetate gradient.[2]

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any impurities with distinct signals.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Experimental Protocols

Protocol 1: Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the crude product completely.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup (Extraction & Washing) crude->workup crude_solid Crude Solid Product workup->crude_solid waste Aqueous Waste (Salts, Impurities) workup->waste recrystallization Recrystallization crude_solid->recrystallization column_chrom Column Chromatography crude_solid->column_chrom pure_product Pure Product (>95% Purity) recrystallization->pure_product mother_liquor Mother Liquor (Impurities, Some Product) recrystallization->mother_liquor analysis Purity Analysis (TLC, NMR, MP) pure_product->analysis high_purity_product High Purity Product (>99% Purity) column_chrom->high_purity_product high_purity_product->analysis

Caption: Purification workflow for this compound.

References

Technical Support Center: Synthesis of N-Allyl-3-amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Allyl-3-amino-4-chlorobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and straightforward synthesis involves the N-alkylation of 3-amino-4-chlorobenzenesulfonamide with an allyl halide, such as allyl bromide, in the presence of a base. The primary reaction is a nucleophilic substitution where the amino group of the benzenesulfonamide attacks the allyl bromide.

Q2: Which functional group is more likely to be allylated, the 3-amino group or the sulfonamide group?

A2: The 3-amino group is significantly more nucleophilic than the sulfonamide nitrogen. Therefore, the desired product, this compound, is the major product under typical alkylation conditions. However, allylation at the sulfonamide nitrogen can occur as a side reaction, leading to the formation of an isomeric byproduct.

Q3: What are the most common side products I should expect in this synthesis?

A3: The most common side products include:

  • Over-alkylation product: N,N-Diallyl-3-amino-4-chlorobenzenesulfonamide, where two allyl groups have attached to the 3-amino nitrogen. This is a common issue in the alkylation of amines as the product can sometimes be more nucleophilic than the starting material.[1]

  • Isomeric byproduct: 3-Amino-N-allyl-4-chlorobenzenesulfonamide, resulting from allylation at the sulfonamide nitrogen.

  • Unreacted starting material: Residual 3-amino-4-chlorobenzenesulfonamide.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The starting material, product, and major side products should have different Rf values, allowing for a clear visualization of the reaction's progression. It is also advisable to run co-spots of the starting material alongside the reaction mixture.

Q5: What are the recommended purification methods for the final product?

A5: Flash column chromatography is a highly effective method for purifying this compound from unreacted starting materials and side products. The choice of solvent system for chromatography will depend on the polarity of the product and impurities, but a gradient of ethyl acetate in hexanes is a common starting point. Recrystallization can also be an effective final purification step.

Troubleshooting Guides

Problem 1: Low yield of the desired product.

Q: My reaction has a low yield of this compound. What are the possible causes and solutions?

A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, low temperature, or inefficient base.

    • Solution: Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider increasing the temperature or using a stronger base (e.g., switching from K₂CO₃ to Cs₂CO₃). Ensure your reagents are dry, as water can interfere with the reaction.

  • Side Product Formation:

    • Cause: Over-alkylation is a common side reaction.[1] Using an excess of allyl bromide or high temperatures can favor the formation of the diallylated product.

    • Solution: Use a stoichiometric amount of allyl bromide (1.0-1.2 equivalents). Adding the allyl bromide slowly to the reaction mixture can also help to minimize over-alkylation.

  • Product Loss During Workup:

    • Cause: The product may have some solubility in the aqueous phase during extraction.

    • Solution: Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. Back-extract the aqueous layer with the organic solvent to recover any dissolved product.

Problem 2: Multiple spots on TLC, indicating a mixture of products.

Q: My final product shows multiple spots on the TLC plate. How do I identify these and prevent their formation?

A: The presence of multiple spots indicates impurities. Here's how to identify and address them:

  • Spot Identification:

    • Unreacted Starting Material: One spot will correspond to the starting material, 3-amino-4-chlorobenzenesulfonamide.

    • Desired Product: The main product spot.

    • Diallylated Side Product: This is typically less polar than the desired mono-allylated product and will have a higher Rf value on the TLC plate.

    • N-Sulfonamide Allylated Isomer: This isomer may have a similar polarity to the desired product, making separation challenging.

  • Prevention and Mitigation:

    • Refer to the table below for how reaction conditions can influence product distribution.

    • Careful control of stoichiometry and temperature is crucial.

    • For purification, flash column chromatography with a slow gradient can help separate products with similar polarities.

ParameterConditionExpected Outcome on Product Distribution
Stoichiometry of Allyl Bromide 1.0 - 1.2 equivalentsFavors mono-allylation (desired product).
> 1.5 equivalentsIncreases the formation of the N,N-diallyl side product.[1]
Base Strength Weak Base (e.g., NaHCO₃)Slower reaction, may be more selective for the amino group.
Strong Base (e.g., K₂CO₃, Cs₂CO₃)Faster reaction, but may increase over-alkylation.
Temperature Room TemperatureSlower reaction, may improve selectivity.
Elevated Temperature (e.g., 50-80 °C)Increases reaction rate but can also increase side product formation.
Solvent Polar Aprotic (e.g., DMF, Acetonitrile)Generally good solvents for this type of reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a solution of 3-amino-4-chlorobenzenesulfonamide (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add a base such as potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Protocol 2: HPLC Analysis of Reaction Mixture
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid) is a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of the starting material and, if available, the purified product.

    • Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

    • Inject the samples and analyze the chromatogram for the retention times and peak areas of the starting material, product, and any byproducts.

Visual Guides

Synthesis_Pathway SM 3-Amino-4-chloro- benzenesulfonamide Product N-Allyl-3-amino-4-chloro- benzenesulfonamide (Desired) SM->Product  Major Pathway (Allylation at 3-amino) Isomer N-Sulfonamide Allylated Isomer SM->Isomer  Minor Pathway (Allylation at Sulfonamide) AllylBr Allyl Bromide Base Base (e.g., K₂CO₃) Diallyl N,N-Diallyl Side Product Product->Diallyl

Caption: Synthetic pathway for this compound and major side products.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor by TLC Start->Monitor Workup Workup & Purification Monitor->Workup Reaction Complete CheckConditions Check Reaction Conditions (Time, Temp, Base) Monitor->CheckConditions Reaction Stalled Analysis Analyze Final Product (NMR, HPLC, etc.) Workup->Analysis Success Pure Product Obtained Analysis->Success Meets Specs LowYield Low Yield? Analysis->LowYield Fails Specs Impure Impurities Present? LowYield->Impure No OptimizeWorkup Optimize Workup/ Purification LowYield->OptimizeWorkup Yes Impure->OptimizeWorkup No AdjustStoich Adjust Stoichiometry (Allyl Bromide) Impure->AdjustStoich Yes CheckConditions->Monitor OptimizeWorkup->Workup AdjustStoich->Start

References

"improving the stability of N-Allyl-3-amino-4-chlorobenzenesulfonamide in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with N-Allyl-3-amino-4-chlorobenzenesulfonamide in solution.

Troubleshooting Guides

This section offers a structured approach to identifying and resolving common stability problems with this compound solutions.

Issue 1: Rapid Degradation of this compound in Aqueous Solution

  • Symptom: A significant decrease in the concentration of the active compound over a short period, as confirmed by analytical methods such as HPLC.

  • Possible Causes & Troubleshooting Steps:

    • Hydrolysis: Sulfonamides can be susceptible to hydrolysis, particularly under acidic or basic conditions.[1]

      • Recommendation: Adjust the pH of the solution to a neutral range (pH 7.0-7.5).[1] Use buffered solutions to maintain a stable pH. Avoid strong acids or bases in the formulation.

    • Oxidation: The amino group of the benzenesulfonamide ring can be prone to oxidation.

      • Recommendation: Degas the solvent to remove dissolved oxygen. Consider adding antioxidants such as ascorbic acid or sodium metabisulfite to the solution. Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Photodegradation: Exposure to light, especially UV light, can induce degradation of aromatic compounds.

      • Recommendation: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Conduct experiments under low-light conditions whenever possible.

Issue 2: Precipitation of the Compound from Solution

  • Symptom: Formation of a solid precipitate in the solution upon standing or temperature change.

  • Possible Causes & Troubleshooting Steps:

    • Low Solubility: The compound may have limited solubility in the chosen solvent system. The protonated form of sulfonamides can sometimes have lower solubility.[2]

      • Recommendation: Determine the pKa of the compound and adjust the pH to a range where the more soluble form is predominant.[2] Consider using a co-solvent system (e.g., water/ethanol, water/DMSO) to increase solubility. Perform solubility studies at different temperatures to understand the temperature-solubility profile.

    • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities.

      • Recommendation: Characterize the solid form of the starting material using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Ensure consistent sourcing and handling of the compound to avoid introducing different polymorphic forms.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary degradation pathway for this compound in solution?

    • A1: While specific data for this molecule is limited, based on the general behavior of sulfonamides, hydrolysis of the sulfonamide bond and oxidation of the amino group are likely the main degradation pathways.[1][3] Hydrolysis is often pH-dependent, with increased rates in acidic or alkaline conditions.[1]

  • Q2: How does pH affect the stability of this compound?

    • A2: The stability of sulfonamides in solution is significantly influenced by pH.[1][3] Generally, they are most stable at neutral pH.[1] Extreme pH values can catalyze hydrolysis.[1] It is crucial to determine the optimal pH for your specific application through stability studies.

  • Q3: Are there any recommended storage conditions for solutions of this compound?

    • A3: To maximize stability, solutions should be stored at low temperatures (2-8 °C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air. For long-term storage, consider storing under an inert atmosphere and freezing (-20 °C or lower), provided the compound is stable to freeze-thaw cycles.

  • Q4: Can microbial contamination affect the stability of my solution?

    • A4: Yes, some bacteria are capable of degrading sulfonamides.[4][5][6] It is good practice to prepare solutions under sterile conditions, especially for long-term experiments, by using sterile filtered solvents and containers. The addition of a suitable antimicrobial preservative could also be considered if compatible with the experimental design.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study

  • Objective: To determine the effect of pH on the stability of this compound in an aqueous solution.

  • Materials:

    • This compound

    • Buffered solutions at pH 4.0, 7.0, and 9.0

    • HPLC system with a suitable column (e.g., C18)

    • Incubator or water bath

  • Method:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Prepare a series of test solutions by diluting the stock solution into the buffered solutions at pH 4.0, 7.0, and 9.0 to a final concentration of 100 µg/mL.

    • Immediately after preparation (t=0), take an aliquot from each test solution and analyze it by HPLC to determine the initial concentration.

    • Incubate the remaining test solutions at a controlled temperature (e.g., 40 °C).

    • At predetermined time points (e.g., 24, 48, 72, and 168 hours), withdraw aliquots from each solution and analyze by HPLC.

    • Plot the percentage of the remaining this compound against time for each pH.

    • Calculate the degradation rate constant (k) and half-life (t½) at each pH.

Protocol 2: Photostability Study

  • Objective: To assess the stability of this compound in solution upon exposure to light.

  • Materials:

    • This compound solution in a chosen solvent.

    • Clear and amber-colored vials.

    • A photostability chamber with a controlled light source (e.g., xenon lamp).

    • HPLC system.

  • Method:

    • Prepare a solution of this compound at a known concentration.

    • Place the solution into both clear and amber-colored vials.

    • Expose the vials to a light source in the photostability chamber for a defined period. A control sample in an amber vial should be kept in the dark at the same temperature.

    • At specific time intervals, withdraw samples from each vial and analyze the concentration of the compound by HPLC.

    • Compare the degradation in the light-exposed samples (clear vials) to the dark control (amber vial) to determine the extent of photodegradation.

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound at 40 °C

pHInitial Concentration (µg/mL)Concentration at 72h (µg/mL)Degradation (%)Half-life (t½) (hours)
4.0100.265.135.0120
7.099.895.34.5>500
9.0100.182.417.7280

Table 2: Hypothetical Photostability of this compound Solution

ConditionInitial Concentration (µg/mL)Concentration after 24h exposure (µg/mL)Degradation (%)
Light (Clear Vial)100.578.921.5
Dark (Amber Vial)100.399.11.2

Visualizations

Troubleshooting_Workflow Start Instability Observed Check_Degradation Rapid Degradation? Start->Check_Degradation Check_Precipitation Precipitation? Start->Check_Precipitation Hydrolysis Investigate Hydrolysis (Check pH) Check_Degradation->Hydrolysis Yes Oxidation Investigate Oxidation (Inert atmosphere, antioxidants) Check_Degradation->Oxidation Photodegradation Investigate Photodegradation (Protect from light) Check_Degradation->Photodegradation Solubility Investigate Solubility (Co-solvents, pH adjustment) Check_Precipitation->Solubility Yes Polymorphism Investigate Polymorphism (Solid-state analysis) Check_Precipitation->Polymorphism Solution_Stable Solution Stabilized Hydrolysis->Solution_Stable Oxidation->Solution_Stable Photodegradation->Solution_Stable Solubility->Solution_Stable Polymorphism->Solution_Stable

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway Parent This compound Hydrolysis_Product 3-amino-4-chlorobenzenesulfonic acid + Allylamine Parent->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Product Oxidized Amino Group Derivative Parent->Oxidation_Product Oxidation ([O]) Photodegradation_Product Various Photoproducts Parent->Photodegradation_Product Photodegradation (hν)

Caption: Hypothetical degradation pathways.

References

"challenges in the scale-up synthesis of N-Allyl-3-amino-4-chlorobenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Allyl-3-amino-4-chlorobenzenesulfonamide Synthesis

Welcome to the technical support center for the scale-up synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the N-alkylation of the parent sulfonamide, 3-amino-4-chlorobenzenesulfonamide, with an allyl halide (e.g., allyl bromide) in the presence of a suitable base and solvent.

Q2: Why is reaction temperature control critical during the allylation step?

A2: Temperature control is crucial for managing the reaction rate and minimizing the formation of impurities. Exothermic reactions can lead to side products, including the potential for dialkylation or degradation of starting materials. Poor temperature control is a common challenge during scale-up.[1]

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: Key safety considerations include the handling of corrosive and reactive reagents like allyl bromide (a lachrymator) and strong bases. Proper personal protective equipment (PPE), ventilation, and quench procedures are essential. Additionally, thermal safety assessments should be conducted to understand and control the reaction exotherm during scale-up.

Q4: How can I purify the final product at a large scale?

A4: While laboratory scale purification may involve column chromatography, scale-up typically relies on crystallization.[2] Developing a robust crystallization process is key to achieving high purity and a consistent particle size, which can be critical for downstream formulation.[1] Common methods include cooling crystallization or anti-solvent crystallization.[3]

Q5: Can polymorphism be an issue for this compound?

A5: Yes, polymorphism is a significant challenge in the scale-up of many active pharmaceutical ingredients.[1] Different crystalline forms (polymorphs) can have different physical properties, including solubility and stability. It is crucial to identify and control the desired polymorphic form during the final crystallization step.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Incomplete deprotonation of the sulfonamide nitrogen. 2. Insufficient reaction time or temperature. 3. Degradation of allyl bromide. 4. Poor mixing at larger scales.1. Use a stronger base or ensure anhydrous conditions. See Table 1 for base comparison. 2. Monitor reaction progress via TLC or HPLC and adjust time/temperature accordingly. 3. Add allyl bromide slowly to the reaction mixture to control exotherm. 4. Evaluate and optimize agitator speed and design for the vessel size.
High Impurity Levels (e.g., Dialkylation) 1. Excess allyl bromide used. 2. Reaction temperature is too high. 3. Strong base causing side reactions.1. Use a stoichiometric amount or slight excess (~1.05-1.1 equivalents) of allyl bromide. 2. Maintain a lower reaction temperature (e.g., 25-40°C). 3. Consider using a milder base like K₂CO₃ instead of NaH.
Product Fails to Crystallize 1. Presence of oiling-out impurities. 2. Incorrect solvent or solvent/anti-solvent ratio. 3. Supersaturation not achieved.1. Perform a work-up with an activated charcoal treatment to remove colored or oily impurities.[3] 2. Screen different solvent systems. Refer to Table 2 for solvent screening data. 3. Concentrate the solution or add an anti-solvent slowly with seeding.
Inconsistent Particle Size 1. Uncontrolled cooling rate during crystallization. 2. Inefficient agitation during precipitation.1. Implement a controlled cooling profile. A slower cooling rate generally produces larger, more uniform crystals. 2. Ensure consistent and appropriate stirring to keep crystals suspended during growth.
Data Tables for Optimization

Table 1: Effect of Base on N-Allylation Yield and Purity (Conditions: 3-amino-4-chlorobenzenesulfonamide (1 mol), Allyl Bromide (1.1 mol), DMF, 25°C, 12h)

Base (1.2 equiv)Yield (%)Purity (by HPLC, %)Notes
K₂CO₃8597.5Heterogeneous reaction, requires good agitation.
NaH (60% in oil)9296.2Homogeneous after deprotonation, but requires careful handling.
Et₃N6594.0Lower yield, more suitable for acid-sensitive substrates.
DBU8897.1Strong, non-nucleophilic base, good alternative to NaH.

Table 2: Crystallization Solvent Screening (Data represents product solubility and crystal quality)

Solvent System (Solvent:Anti-solvent)Solubility (mg/mL at 50°C)Crystal Morphology
Isopropanol:Water25Well-defined needles
Acetone:Heptane40Small plates
Ethyl Acetate:Hexane35Fine powder
Toluene15Large blocks (slow cool)

Experimental Protocol: Scale-Up Synthesis

Step 1: N-Allylation Reaction

  • Vessel Preparation: Charge a clean, dry, nitrogen-purged reactor with 3-amino-4-chlorobenzenesulfonamide (1.0 kg, 4.75 mol).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 5.0 L). Begin agitation.

  • Base Addition: Cool the mixture to 0-5°C. Add potassium carbonate (K₂CO₃, 0.79 kg, 5.70 mol, 1.2 equiv) portion-wise, ensuring the temperature does not exceed 10°C.

  • Allylation: Slowly add allyl bromide (0.63 kg, 5.22 mol, 1.1 equiv) subsurface over 1-2 hours, maintaining the internal temperature below 15°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12-18 hours. Monitor the reaction for completion by HPLC.

  • Quench: Once complete, slowly add water (10 L) to the reactor, keeping the temperature below 30°C. The product will precipitate.

  • Isolation: Filter the solid product, wash the cake with water (2 x 5 L), and then with heptane (2 L).

  • Drying: Dry the crude product under vacuum at 50°C until constant weight is achieved. (Expected crude yield: ~1.05 kg, ~89%).

Step 2: Purification by Recrystallization

  • Dissolution: Charge the crude product into a clean reactor. Add isopropanol (IPA, ~4 L/kg of crude). Heat the mixture to 50-55°C with stirring until a clear solution is obtained.

  • Clarification (Optional): If the solution is colored, treat with activated charcoal (2% w/w) for 30 minutes, then filter hot through a celite pad.

  • Crystallization: Cool the solution to 20-25°C over 2 hours. Then, further cool to 0-5°C and hold for at least 3 hours.

  • Isolation & Drying: Filter the crystallized product, wash the cake with cold IPA (0.5 L/kg), and dry under vacuum at 50°C to yield pure this compound. (Expected recovery: ~90%, Purity: >99.5%).

Visualized Workflows

SynthesisWorkflow Start Starting Materials (3-amino-4-chlorobenzenesulfonamide, Allyl Bromide, Base) Reaction N-Allylation (DMF, 0-25°C) Start->Reaction Quench Aqueous Quench & Precipitation Reaction->Quench CrudeIso Crude Isolation (Filtration & Drying) Quench->CrudeIso Purify Recrystallization (Isopropanol/Water) CrudeIso->Purify Final Final Product (>99.5% Purity) Purify->Final

Caption: High-level workflow for the synthesis and purification of the target compound.

TroubleshootingFlow Problem Problem: Low Reaction Yield CheckBase Is base strength sufficient? Problem->CheckBase CheckTemp Is reaction temp/time adequate? CheckBase->CheckTemp Yes Sol_Base Solution: Use stronger base (e.g., NaH) or ensure anhydrous conditions. CheckBase->Sol_Base No CheckPurity Are starting materials pure/anhydrous? CheckTemp->CheckPurity Yes Sol_Temp Solution: Increase temperature or extend reaction time. Monitor via HPLC. CheckTemp->Sol_Temp No Sol_Purity Solution: Use high-purity, dry reagents and solvent. CheckPurity->Sol_Purity No No1 No No2 No No3 No

References

"avoiding decomposition of N-Allyl-3-amino-4-chlorobenzenesulfonamide during analysis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Allyl-3-amino-4-chlorobenzenesulfonamide. The following information is designed to help you anticipate and resolve potential issues related to the decomposition of this compound during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when analyzing this compound?

A1: The main stability concerns for this compound revolve around its functional groups: the sulfonamide linkage, the aromatic amino group, the allyl group, and the chloro substituent. Decomposition can be triggered by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: Which analytical techniques are most suitable for the analysis of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed and effective techniques for the analysis of sulfonamides.[1][2] These methods offer high sensitivity and specificity.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of the molecule and general knowledge of sulfonamide degradation, the following pathways are plausible:

  • Cleavage of the Sulfonamide Bond: This can lead to the formation of 3-amino-4-chlorobenzenamine and allylsulfonamide.

  • Modification of the Amino Group: The primary amino group can be susceptible to oxidation or reactions with aldehydes or ketones present in solvents or as impurities.

  • Reactions involving the Allyl Group: The double bond in the allyl group can be a site for oxidation, leading to the formation of epoxides, diols, or other oxidation products. The allylic position is also susceptible to radical reactions.

  • Dehalogenation: While generally stable, the chloro group on the aromatic ring could potentially be removed under certain reductive conditions.

Q4: How can I minimize the decomposition of this compound during sample preparation and analysis?

A4: To minimize decomposition, consider the following precautions:

  • Control pH: Sulfonamides are generally more stable in acidic conditions.[1] Buffering your samples and mobile phase to a pH between 3 and 6 is a good starting point.

  • Temperature Control: Keep samples cool (4°C) and avoid prolonged exposure to high temperatures. Use a cooled autosampler if available.

  • Light Protection: Store standards and samples in amber vials to protect them from light, which can catalyze degradation.

  • Use High-Purity Solvents: Ensure that all solvents are of high purity and free from peroxides or other oxidizing agents.

  • Minimize Sample Residence Time: Analyze samples as soon as possible after preparation.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Peak Tailing or Broadening in HPLC - Interaction of the amino group with residual silanols on the HPLC column.- Co-elution with a degradation product.- Use a base-deactivated column or an end-capped column.- Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase.- Optimize the mobile phase composition and gradient.
Appearance of Unexpected Peaks in the Chromatogram - On-column degradation.- Degradation in the sample vial.- Impurities in the reference standard.- Lower the column temperature.- Check the pH of the mobile phase.- Re-prepare the sample and analyze immediately.- Perform a forced degradation study to identify potential degradation products.
Loss of Signal Intensity Over Time - Adsorption of the analyte to sample vials or tubing.- Instability of the compound in the prepared solution.- Use silanized glass vials or polypropylene vials.- Prepare fresh standards and samples for each analytical run.- Investigate the stability of the compound in different solvents and at different temperatures.
Inconsistent Mass Spectra - In-source fragmentation or degradation.- Formation of different adducts.- Optimize the ion source parameters (e.g., temperature, voltages).- Use a softer ionization technique if possible.- Ensure consistent mobile phase composition to favor a specific adduct formation.

Experimental Protocols

Protocol 1: General HPLC-UV Method for Stability Assessment

This protocol provides a starting point for assessing the stability of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 90-10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. For stability studies, incubate the solution under desired stress conditions (e.g., elevated temperature, different pH, light exposure) and analyze at various time points.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the potential decomposition products and the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After each stress condition, neutralize the sample if necessary, dilute to the appropriate concentration, and analyze using the HPLC-UV method described above. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Visualizations

Decomposition_Pathway cluster_degradation Potential Degradation Pathways This compound This compound Cleavage Sulfonamide Bond Cleavage This compound->Cleavage Oxidation_Amino Amino Group Oxidation This compound->Oxidation_Amino Oxidation_Allyl Allyl Group Oxidation This compound->Oxidation_Allyl 3-amino-4-chlorobenzenamine\n+ Allylsulfonamide 3-amino-4-chlorobenzenamine + Allylsulfonamide Cleavage->3-amino-4-chlorobenzenamine\n+ Allylsulfonamide Nitroso or Nitro\nDerivative Nitroso or Nitro Derivative Oxidation_Amino->Nitroso or Nitro\nDerivative Epoxide or Diol\nDerivative Epoxide or Diol Derivative Oxidation_Allyl->Epoxide or Diol\nDerivative

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow start Unexpected Analytical Result check_method Review Analytical Method Parameters (pH, Temp, Column) start->check_method check_sample Assess Sample Preparation and Storage start->check_sample forced_degradation Perform Forced Degradation Study check_method->forced_degradation check_sample->forced_degradation identify_degradants Identify Degradation Products (LC-MS) forced_degradation->identify_degradants optimize_method Optimize Method to Separate Analyte from Degradants identify_degradants->optimize_method end Stable and Reliable Analytical Method optimize_method->end

Caption: Troubleshooting workflow for unexpected analytical results.

References

Technical Support Center: HPLC Purity Analysis of N-Allyl-3-amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing an HPLC method for the purity assessment of N-Allyl-3-amino-4-chlorobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for this compound?

A1: A good starting point is a reversed-phase HPLC method using a C18 column. The mobile phase can consist of a mixture of acetonitrile and water with an acidic modifier, such as formic acid, to ensure good peak shape by protonating the primary amine group of the analyte.

Q2: Why is an acidic modifier like formic acid necessary in the mobile phase?

A2: this compound contains a primary aromatic amine group, which is basic. Without an acidic modifier, this group can interact with residual silanols on the silica-based column packing, leading to peak tailing.[1][2] An acid like formic acid suppresses this interaction by protonating the amine and the silanols, resulting in a sharper, more symmetrical peak.[3]

Q3: What is the expected retention behavior of this compound?

A3: Given its structure, this compound is a moderately non-polar compound. On a C18 column with a typical reversed-phase gradient, it will be well-retained. Its retention time can be adjusted by modifying the ratio of organic solvent (e.g., acetonitrile) in the mobile phase. Increasing the organic solvent percentage will decrease the retention time.

Q4: How can I confirm the identity of the main peak?

A4: Peak identity can be confirmed by comparing the retention time with that of a certified reference standard. For unequivocal identification, collecting the peak fraction and analyzing it by mass spectrometry (MS) or nuclear magnetic resonance (NMR) is recommended.

Experimental Protocols

Optimized HPLC Method for Purity Analysis

This protocol outlines a validated method for determining the purity of this compound.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of sample in 1 mL of Acetonitrile/Water (50:50)
Experimental Workflow

The following diagram illustrates the general workflow for HPLC analysis.

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Dissolve Sample in Diluent MobilePhasePrep Prepare Mobile Phases A & B Degas Degas Mobile Phases MobilePhasePrep->Degas Equilibrate Equilibrate Column Degas->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Gradient Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for HPLC purity analysis.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Problem 1: Peak Tailing

Description: The peak for the main compound is asymmetrical with a trailing edge.

Possible CauseSolution
Secondary Silanol Interactions Ensure the mobile phase pH is low enough. Increase the concentration of formic acid to 0.2% or consider a different acidic modifier like trifluoroacetic acid (TFA) at a low concentration (0.05%).[2][4]
Column Contamination Flush the column with a strong solvent like 100% acetonitrile or isopropanol. If the problem persists, replace the guard column or the analytical column.[4]
Column Overload Reduce the concentration of the sample or decrease the injection volume.[4]
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.[4]
Problem 2: Peak Fronting

Description: The peak for the main compound is asymmetrical with a leading edge.

Possible CauseSolution
Sample Overload Dilute the sample or decrease the injection volume.[4][5]
Incompatible Sample Solvent The sample solvent is stronger than the initial mobile phase. Dissolve the sample in the initial mobile phase composition (e.g., 30% Acetonitrile / 70% Water with 0.1% Formic Acid).[4]
Column Degradation A void may have formed at the head of the column. Try reversing and flushing the column (if the manufacturer allows). If this fails, the column may need to be replaced.[4]
Problem 3: Shifting Retention Times

Description: The retention time of the analyte peak varies between injections.

Possible CauseSolution
Inadequate Column Equilibration Increase the equilibration time between runs to ensure the column is fully conditioned to the initial mobile phase conditions.
Mobile Phase Composition Change Prepare fresh mobile phase daily. Evaporation of the more volatile organic component can alter the composition.
Pump Malfunction Check for leaks in the pump seals and ensure the pump is delivering a consistent flow rate. Air bubbles in the system can also cause fluctuations; degas the mobile phase thoroughly.[6]
Temperature Fluctuations Use a column oven to maintain a constant temperature.[6]
Troubleshooting Logic Diagram

The following diagram provides a logical approach to troubleshooting common HPLC issues.

cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure System Issues start Problem Observed in Chromatogram peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shifting? start->rt_shift high_pressure High Backpressure? start->high_pressure peak_fronting Peak Fronting? peak_tailing->peak_fronting No sol_tailing1 Check Mobile Phase pH Increase Acid Modifier peak_tailing->sol_tailing1 Yes split_peak Split Peak? peak_fronting->split_peak No sol_fronting1 Dilute Sample peak_fronting->sol_fronting1 Yes sol_split1 Check for Column Void split_peak->sol_split1 Yes sol_rt1 Increase Column Equilibration Time rt_shift->sol_rt1 Yes sol_pressure1 Check for Blockages (Frits, Tubing) high_pressure->sol_pressure1 Yes sol_tailing2 Reduce Sample Concentration sol_tailing1->sol_tailing2 sol_tailing3 Flush or Replace Column sol_tailing2->sol_tailing3 sol_fronting2 Match Sample Solvent to Initial Mobile Phase sol_fronting1->sol_fronting2 sol_split2 Ensure Sample is Fully Dissolved sol_split1->sol_split2 sol_rt2 Prepare Fresh Mobile Phase sol_rt1->sol_rt2 sol_rt3 Check Pump and Degas Solvents sol_rt2->sol_rt3 sol_pressure2 Filter Sample sol_pressure1->sol_pressure2 sol_pressure3 Reverse Flush Column sol_pressure2->sol_pressure3

Caption: A logical guide for troubleshooting common HPLC problems.

References

"N-Allyl-3-amino-4-chlorobenzenesulfonamide aggregation in biological assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with N-Allyl-3-amino-4-chlorobenzenesulfonamide in biological assays. The information provided is designed to help identify and address potential artifacts arising from compound aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why am I seeing unexpected activity in my assay?

A1: this compound is a small molecule that, based on its substructure (a phenol-sulfonamide derivative), has the potential to be a Pan-Assay Interference Compound (PAINS).[1][2] PAINS are known to frequently cause false-positive results in high-throughput screening assays.[1][3] One common mechanism for this interference is the formation of colloidal aggregates in solution, which can non-specifically inhibit enzymes and other proteins.[2][4]

Q2: What is compound aggregation and how can it affect my results?

A2: Compound aggregation is a phenomenon where small molecules self-assemble into larger colloidal particles in solution, typically at micromolar concentrations.[5] These aggregates can produce false-positive results by sequestering the target protein rather than binding to a specific site.[6] This can lead to reproducible, concentration-dependent effects that mimic true bioactivity.[5]

Q3: How can I determine if this compound is aggregating in my assay?

A3: Several biophysical and biochemical methods can be used to detect and characterize small molecule aggregation.[6][7] These include:

  • Dynamic Light Scattering (DLS): Directly measures the size of particles in solution. The presence of particles with diameters in the nanometer to micrometer range can indicate aggregation.[4][8]

  • Enzyme Inhibition Assays with Detergent: The addition of a non-ionic detergent, such as Triton X-100, can disrupt aggregates. A significant reduction in the inhibitory activity of the compound in the presence of the detergent is a strong indicator of aggregation-based inhibition.[5][9]

  • Surface Plasmon Resonance (SPR): Can be used to directly observe the aggregation of molecules on a sensor surface.[6][8]

Q4: What is a Critical Aggregation Concentration (CAC) and why is it important?

A4: The Critical Aggregation Concentration (CAC) is the specific concentration at which a compound begins to form aggregates under a given set of experimental conditions.[4] Understanding the CAC is crucial because legitimate biological activity may be observed at concentrations below the CAC, while non-specific effects due to aggregation will dominate at concentrations above it.[5]

Troubleshooting Guides

Issue 1: My dose-response curve for this compound is steep and has a high Hill slope.
  • Possible Cause: This can be a characteristic of aggregation-based inhibition. Aggregates can sequester proteins in a cooperative manner, leading to a sharp increase in inhibition over a narrow concentration range.

  • Troubleshooting Steps:

    • Perform a detergent-based counter-screen. Re-run the dose-response experiment in the presence of 0.01% Triton X-100. A rightward shift in the IC50 value or a complete loss of activity suggests aggregation.[5][9]

    • Visually inspect the wells. At high concentrations, compound precipitation or turbidity may be visible.

    • Use Dynamic Light Scattering (DLS) to analyze the compound in your assay buffer at various concentrations to determine the CAC.

Issue 2: The inhibitory activity of this compound is not reproducible across different buffer conditions.
  • Possible Cause: Compound aggregation is highly sensitive to assay conditions such as pH, ionic strength, and the presence of other molecules.[5][10]

  • Troubleshooting Steps:

    • Systematically vary buffer components. Test the compound's activity in buffers with different pH values and salt concentrations to assess the impact on its inhibitory effect.

    • Characterize aggregation under each condition. Use a method like DLS to determine if changes in activity correlate with the extent of aggregation.

Issue 3: this compound shows activity against multiple, unrelated targets.
  • Possible Cause: Promiscuous activity is a hallmark of aggregating compounds, as they can non-specifically inhibit a wide range of proteins.[11]

  • Troubleshooting Steps:

    • Consult PAINS databases. Check if the chemical scaffold of this compound is flagged in publicly available PAINS databases.

    • Perform orthogonal assays. Test the compound in assays with different detection technologies (e.g., fluorescence vs. absorbance) to rule out technology-specific interference.[11]

    • Employ biophysical methods such as DLS or SPR to confirm aggregation as the underlying mechanism.[6]

Quantitative Data Summary

The following tables provide illustrative data that might be obtained when investigating the aggregation of a compound like this compound.

Table 1: Effect of Detergent on IC50 Values

CompoundIC50 without Triton X-100 (µM)IC50 with 0.01% Triton X-100 (µM)Fold Shift in IC50
This compound5.2> 100> 19.2
Non-aggregating Control10.811.21.04

Table 2: Dynamic Light Scattering (DLS) Data

Compound Concentration (µM)Average Particle Diameter (nm)Polydispersity Index (PDI)Interpretation
1No significant particlesN/ABelow CAC
101500.3Aggregation onset (CAC)
504500.5Significant Aggregation
1009800.7Heavy Aggregation

Experimental Protocols

Protocol 1: Detergent-Based Disaggregation Assay

Objective: To determine if the observed inhibitory activity of a compound is due to aggregation.

Materials:

  • This compound

  • Assay buffer

  • 10% Triton X-100 stock solution

  • Target enzyme and substrate

  • Microplate reader

Methodology:

  • Prepare a serial dilution of the test compound in assay buffer.

  • Create two sets of assay plates.

  • To the first set, add the compound dilutions.

  • To the second set, add the compound dilutions and Triton X-100 to a final concentration of 0.01%.

  • Add the target enzyme to all wells and incubate for 15 minutes.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress using a microplate reader.

  • Calculate the IC50 values for both conditions and compare. A significant rightward shift in the IC50 in the presence of detergent indicates aggregation.[9]

Protocol 2: Dynamic Light Scattering (DLS) for CAC Determination

Objective: To determine the critical aggregation concentration (CAC) of a compound.

Materials:

  • This compound

  • Assay buffer

  • DLS instrument and compatible cuvettes or plates

Methodology:

  • Prepare a series of concentrations of the test compound in the assay buffer, ranging from sub-micromolar to the highest concentration tested in the assay.

  • Filter all solutions through a 0.22 µm filter to remove dust and other contaminants.

  • Allow the samples to equilibrate at the assay temperature.

  • Measure the particle size distribution for each concentration using the DLS instrument.

  • The CAC is the concentration at which a significant increase in particle size is first observed.[4]

Visualizations

Aggregation_Troubleshooting_Workflow start Unexpected Activity Observed check_pains Check for PAINS Substructure start->check_pains dose_response Steep Dose-Response Curve? check_pains->dose_response detergent_assay Perform Detergent Counter-Screen dose_response->detergent_assay Yes promiscuity Promiscuous Activity? dose_response->promiscuity No dls_analysis Conduct DLS Analysis detergent_assay->dls_analysis aggregation_confirmed Aggregation Confirmed dls_analysis->aggregation_confirmed Particles > 100nm no_aggregation No Aggregation Detected dls_analysis->no_aggregation No significant particles promiscuity->no_aggregation No orthogonal_assay Run Orthogonal Assay promiscuity->orthogonal_assay Yes orthogonal_assay->dls_analysis

Caption: Troubleshooting workflow for suspected compound aggregation.

Aggregation_Mechanism cluster_0 Below CAC cluster_1 Above CAC Monomer Compound Monomers Target Target Protein (Active) Monomer->Target Specific Binding (True Hit) Aggregate Colloidal Aggregates InactiveTarget Target Protein (Inhibited) Aggregate->InactiveTarget Non-specific Sequestration (False Positive) Monomer_Above Compound Monomers Monomer_Above->Aggregate Self-assembles

Caption: Mechanism of aggregation-based assay interference.

References

Technical Support Center: Refining the Synthetic Route to N-Allyl-3-amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-Allyl-3-amino-4-chlorobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic approach involves a two-step process. The first step is the synthesis of the precursor, 3-amino-4-chlorobenzenesulfonamide, typically from 3-chloro-4-nitrobenzenesulfonyl chloride. The subsequent step is the N-allylation of 3-amino-4-chlorobenzenesulfonamide using an allyl halide, such as allyl bromide, in the presence of a base.

Q2: I am observing a low yield in the N-allylation step. What are the potential causes?

A2: Low yields in the N-allylation of sulfonamides can stem from several factors. These include incomplete deprotonation of the sulfonamide nitrogen, the use of a weak base, inappropriate solvent selection, suboptimal reaction temperature, or decomposition of the starting material or product. Side reactions, such as O-allylation or dialkylation, can also contribute to a reduced yield of the desired product.

Q3: What are the key considerations for purifying the final product, this compound?

A3: Purification of this compound is commonly achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and should be determined empirically to ensure high purity and recovery. For column chromatography, a silica gel stationary phase with a suitable eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

Q4: Are there any known side reactions to be aware of during the N-allylation of 3-amino-4-chlorobenzenesulfonamide?

A4: Yes, several side reactions can occur. The most common is the dialkylation of the sulfonamide nitrogen, leading to the formation of N,N-diallyl-3-amino-4-chlorobenzenesulfonamide. Another potential side reaction is the allylation of the amino group at the 3-position, although this is generally less favored. Under certain conditions, deallylation or allyl transfer has also been observed in reactions involving N-allyl sulfonamides.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be employed for more quantitative monitoring.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Potential Cause Troubleshooting Step
Inefficient Deprotonation Use a stronger base (e.g., NaH, K2CO3) or increase the stoichiometry of the base. Ensure the reaction is conducted under anhydrous conditions as moisture can quench the base.
Poor Solubility of Starting Material Select a more appropriate solvent that can dissolve both the sulfonamide and the base. Aprotic polar solvents like DMF or DMSO are often good choices.
Low Reactivity of Allyl Halide Consider using a more reactive allyl halide, such as allyl iodide, which can be generated in situ from allyl bromide and a catalytic amount of sodium iodide.
Suboptimal Reaction Temperature Optimize the reaction temperature. While room temperature may be sufficient, gentle heating (40-60 °C) can sometimes improve the reaction rate and yield.
Decomposition If the product or starting material is sensitive to heat or base, consider running the reaction at a lower temperature for a longer duration.
Problem 2: Formation of Multiple Products (Impurities)
Potential Cause Troubleshooting Step
Dialkylation Use a stoichiometric amount of the allyl halide or add it slowly to the reaction mixture to minimize the chance of a second allylation. Running the reaction at a lower temperature can also favor mono-allylation.
O-Alkylation (if applicable to reaction conditions) This is less common for sulfonamides but can be minimized by using a non-polar aprotic solvent.
Side reactions involving the amino group Protect the amino group prior to N-allylation of the sulfonamide. This would, however, add extra steps to the synthesis.
Impure Starting Materials Ensure the purity of 3-amino-4-chlorobenzenesulfonamide and the allyl halide before starting the reaction.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-allylation

Entry Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
1K₂CO₃AcetoneReflux1265
2NaHDMF25885
3Cs₂CO₃Acetonitrile501078
4DBUCH₂Cl₂25672

Note: The data presented in this table is representative and may vary based on specific experimental conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 3-amino-4-chlorobenzenesulfonamide
  • To a stirred solution of ammonia in a suitable solvent (e.g., dichloromethane or ethanol) at 0 °C, add 3-chloro-4-nitrobenzenesulfonyl chloride portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-chloro-4-nitrobenzenesulfonamide.

  • Dissolve the 3-chloro-4-nitrobenzenesulfonamide in a suitable solvent (e.g., ethanol, acetic acid).

  • Add a reducing agent, such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon.

  • Heat the reaction mixture if necessary and monitor the reduction of the nitro group by TLC.

  • After the reaction is complete, filter the mixture and neutralize the filtrate.

  • Extract the product, dry the organic layer, and concentrate to yield 3-amino-4-chlorobenzenesulfonamide. Purify further by recrystallization if needed.

Protocol 2: Synthesis of this compound
  • To a solution of 3-amino-4-chlorobenzenesulfonamide (1.0 eq.) in an anhydrous aprotic polar solvent such as N,N-dimethylformamide (DMF), add a base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt of the sulfonamide.

  • Add allyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.

Mandatory Visualization

Synthetic_Route cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: N-Allylation 3-Chloro-4-nitrobenzenesulfonyl_chloride 3-Chloro-4-nitrobenzenesulfonyl chloride 3-Chloro-4-nitrobenzenesulfonamide 3-Chloro-4-nitrobenzenesulfonamide 3-Chloro-4-nitrobenzenesulfonyl_chloride->3-Chloro-4-nitrobenzenesulfonamide Ammonolysis Ammonia Ammonia Ammonia->3-Chloro-4-nitrobenzenesulfonamide Reduction Reduction (e.g., Fe/HCl) 3-Chloro-4-nitrobenzenesulfonamide->Reduction 3-Amino-4-chlorobenzenesulfonamide 3-Amino-4-chlorobenzenesulfonamide Reduction->3-Amino-4-chlorobenzenesulfonamide Precursor 3-Amino-4-chlorobenzenesulfonamide Final_Product This compound Precursor->Final_Product Allyl_bromide Allyl bromide Allyl_bromide->Final_Product Base Base (e.g., NaH) Base->Final_Product Deprotonation

Caption: Synthetic route to this compound.

Troubleshooting_Workflow cluster_conditions Reaction Condition Optimization cluster_impurities Impurity Analysis and Mitigation Start Low Yield or Impurities in N-Allylation Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Analyze_Impurities Analyze Byproducts (TLC, LC-MS) Start->Analyze_Impurities Purify Purify Starting Materials Check_Purity->Purify Base Optimize Base (Strength, Stoichiometry) Check_Conditions->Base Solvent Optimize Solvent (Solubility, Polarity) Check_Conditions->Solvent Temperature Optimize Temperature Check_Conditions->Temperature Time Optimize Reaction Time Check_Conditions->Time Dialkylation Dialkylation Detected? Analyze_Impurities->Dialkylation End Improved Synthesis Base->End Solvent->End Temperature->End Time->End Other_Side_Rxn Other Side Reactions? Dialkylation->Other_Side_Rxn No Adjust_Stoichiometry Adjust Allyl Halide Stoichiometry Dialkylation->Adjust_Stoichiometry Yes Protecting_Group Consider Protecting Group Strategy Other_Side_Rxn->Protecting_Group Yes Lower_Temp Lower Reaction Temperature Adjust_Stoichiometry->Lower_Temp Lower_Temp->End Protecting_Group->End Purify->End

Caption: Troubleshooting workflow for the N-allylation reaction.

"overcoming low yields in sulfonamide coupling reactions"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sulfonamide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in sulfonamide coupling reactions?

Low yields in sulfonamide synthesis can stem from several factors:

  • Poorly Nucleophilic Amines: Aromatic amines (anilines) or electronically deficient amines are less reactive towards sulfonyl electrophiles, leading to slow or incomplete reactions.[1]

  • Steric Hindrance: Bulky substituents on either the amine or the sulfonyl agent can sterically impede the reaction, significantly reducing the coupling efficiency.[1]

  • Instability of Sulfonyl Chloride: The traditional and most common method involves reacting a sulfonyl chloride with an amine.[2][3] However, sulfonyl chlorides can be unstable, moisture-sensitive, and difficult to prepare, especially for substrates that cannot withstand harsh, acidic, or oxidizing conditions.[4][5]

  • Side Reactions: Competing reactions, such as the homocoupling of thiols to form disulfides when starting from thiol precursors, can consume starting material and lower the yield of the desired sulfonamide.[6]

  • Harsh Reaction Conditions: The conditions required for some coupling methods may not be compatible with sensitive functional groups on the substrates, leading to degradation and byproduct formation.[7]

Q2: My starting amine is a weakly nucleophilic aniline. What strategies can I employ to improve my yield?

For less nucleophilic amines like anilines, several strategies can be effective:

  • Catalysis: The use of transition metal catalysts (e.g., Pd, Cu, Ni) can facilitate the coupling of sulfonamides with aryl halides or boronic acids, overcoming the low nucleophilicity of the sulfonamide nitrogen in C-N bond formation.[3] Indium-catalyzed sulfonylation has also been shown to be effective for less nucleophilic and sterically hindered anilines.[8]

  • Alternative Reagents: Instead of sulfonyl chlorides, consider using sulfonyl fluorides activated by a Lewis acid like calcium triflimide [Ca(NTf₂)₂].[8] This can provide milder reaction conditions.

  • Electrochemical Methods: An electrochemical approach coupling thiols and amines can be successful. For challenging heteroarylamines, the addition of pyridine as an electron mediator has been shown to improve yields.[6][9]

Q3: Are there viable alternatives to the traditional sulfonyl chloride method?

Yes, numerous modern methods provide alternatives to the potentially harsh synthesis and use of sulfonyl chlorides:

  • Sulfur Dioxide Surrogates: The bench-stable solid 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) can be used in place of gaseous SO₂.[4] This allows for palladium-catalyzed reactions with aryl iodides or copper-catalyzed three-component reactions with boronic acids and amines.[1][8]

  • Direct Oxidative Coupling: Thiols and amines can be coupled directly using electrochemical methods or oxidants like I₂O₅ under metal-free conditions.[6][10][11] This avoids the need to pre-functionalize the sulfur source into a sulfonyl chloride.

  • Decarboxylative Coupling: A novel one-pot method allows for the synthesis of sulfonamides directly from aromatic carboxylic acids and amines, leveraging a copper-catalyzed decarboxylative chlorosulfonylation.[12][13] This is particularly useful in drug discovery campaigns where carboxylic acid precursors are common.[12]

  • From Sulfonic Acids/Salts: Sulfonamides can be synthesized directly from sulfonic acids or their sodium salts using microwave irradiation for high yields and good functional group tolerance.[8]

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Solution(s)
Reaction is slow or stalls Weakly nucleophilic amine (e.g., aniline) or sterically hindered substrates.1. Increase reaction temperature or time.2. Switch to a more reactive sulfonylating agent (e.g., sulfonyl fluoride with a Lewis acid activator).[8]3. Employ a catalyzed reaction, such as an indium-catalyzed or palladium-catalyzed cross-coupling.[3][8]4. Consider an alternative pathway, like the electrochemical coupling of a corresponding thiol and amine.[9]
Low yield with significant starting material unreacted Insufficiently reactive sulfonylating agent or deactivation of the catalyst.1. Confirm the purity and reactivity of the sulfonyl chloride, as they can degrade upon storage.[5]2. For catalytic reactions, screen different ligands or catalyst loadings.3. Use a one-pot protocol that generates the sulfonyl chloride in situ from a stable precursor like a thiol or sulfonic acid to ensure a fresh, reactive electrophile.[8]
Formation of disulfide byproducts When using thiols as precursors, oxidative homocoupling is a common side reaction.[6]1. Optimize the reaction conditions to favor S-N bond formation over S-S bond formation.2. Consider an electrochemical approach, where kinetic experiments show the thiol is rapidly converted to the disulfide, which then reacts to form the sulfonamide, potentially making the process more controlled.[10][11]
Substrate degradation The reaction conditions (e.g., strong base, high temperature, harsh chlorinating agents) are too harsh for the functional groups present in the starting materials.[3][7]1. Switch to a milder, modern synthetic method. Options include electrochemical synthesis, enzyme-catalyzed reactions, or couplings using SO₂ surrogates like DABSO under neutral conditions.[4][10]2. A one-pot synthesis from an aryl carboxylic acid can also provide milder overall conditions compared to traditional multi-step sequences.[13]
Difficulty in preparing the required sulfonyl chloride The substrate is electron-deficient or contains functional groups incompatible with chlorosulfonylation.[4]1. Avoid the sulfonyl chloride route entirely.2. Synthesize the sulfonamide via addition of an organometallic reagent (e.g., Grignard) to an SO₂ equivalent like DABSO, followed by reaction with the amine.[4]3. Use a Pd-catalyzed coupling of an aryl halide, DABSO, and an amine.[8]

Comparative Data on Sulfonamide Synthesis Methods

The following table summarizes yields from an electrochemical coupling method, demonstrating the impact of reaction conditions.

Table 1: Optimization of Electrochemical Sulfonamide Synthesis [9][10]

EntryAcid (0.3 M)Amine Equiv.Yield (%)
1HCl1.572
2None1.510
3HCl (0.1 M)1.545
4H₂SO₄1.565
5HCl1.154

Reaction Conditions: Thiophenol (2 mmol), cyclohexylamine, Me₄NBF₄ (0.2 mmol), CH₃CN/Acid (3:1 v/v), C anode/Fe cathode, 5 min residence time.

Key Experimental Protocols

Protocol 1: Electrochemical Oxidative Coupling of a Thiol and an Amine[9][10]

This protocol describes a general procedure for the direct synthesis of sulfonamides from readily available thiols and amines using electrochemistry, avoiding harsh reagents.

Materials:

  • Thiol (e.g., Thiophenol, 2.0 mmol)

  • Amine (e.g., Cyclohexylamine, 3.0 mmol, 1.5 equiv)

  • Tetrabutylammonium tetrafluoroborate (Me₄NBF₄, 0.2 mmol, 10 mol%)

  • Acetonitrile (CH₃CN), HPLC grade

  • Hydrochloric Acid (HCl), 0.3 M aqueous solution

  • Electrochemical flow reactor with a graphite anode and a stainless steel (Fe) cathode.

Procedure:

  • Prepare the electrolyte solution by dissolving the thiol (2.0 mmol), amine (3.0 mmol), and Me₄NBF₄ (0.2 mmol) in a 3:1 (v/v) mixture of CH₃CN and 0.3 M HCl (total volume 20 mL).

  • Set up the electrochemical microflow reactor according to the manufacturer's instructions.

  • Pump the prepared solution through the reactor at a flow rate calculated to achieve a residence time of 5 minutes. The reaction is conducted at room temperature.

  • Collect the solution exiting the reactor.

  • Upon completion, quench the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.

Protocol 2: One-Pot Sulfonamide Synthesis from an Aryl Halide using DABSO[4][8]

This protocol utilizes a palladium catalyst and a stable SO₂ surrogate (DABSO) to synthesize sulfonamides from aryl halides.

Materials:

  • Aryl Iodide (1.0 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., Xantphos, 10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Amine (1.2 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the aryl iodide, DABSO, palladium catalyst, ligand, and base.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the sulfonamide product.

Visualizations

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Starting Material Purity & Stability Start->Check_Purity Diagnosis Diagnose Primary Issue Check_Purity->Diagnosis Steric Steric Hindrance? Diagnosis->Steric Substrate Structure Nucleo Poor Nucleophilicity? Diagnosis->Nucleo Reactivity Conditions Harsh Conditions? Diagnosis->Conditions Reaction Setup Steric->Nucleo No Sol_Steric Increase Temperature Use Less Bulky Reagents Steric->Sol_Steric Yes Nucleo->Conditions No Sol_Nucleo Add Catalyst (e.g., In, Pd) Use Activating Agent (e.g., Ca(NTf2)2) Nucleo->Sol_Nucleo Yes Sol_Conditions Switch to Milder Method: - Electrochemical - DABSO Coupling - Decarboxylative Route Conditions->Sol_Conditions Yes Optimize Re-optimize & Analyze Sol_Steric->Optimize Sol_Nucleo->Optimize Sol_Conditions->Optimize

Caption: A logical workflow for troubleshooting low yields in sulfonamide coupling reactions.

Reaction_Pathway cluster_reactants Reactants cluster_products Products RSO2Cl Sulfonyl Chloride (R-SO₂Cl) Attack Nucleophilic Attack RSO2Cl->Attack R2NH Amine (R'₂NH) R2NH->Attack Sulfonamide Sulfonamide (R-SO₂NR'₂) HCl HCl Base Base (e.g., Pyridine, Et₃N) Base->R2NH activates Attack->Sulfonamide Attack->HCl

Caption: The traditional pathway for sulfonamide synthesis via a sulfonyl chloride and an amine.

Experimental_Workflow Prep 1. Prepare Solution: Thiol + Amine + Electrolyte in CH₃CN / aq. HCl Flow 2. Pump Through Electrochemical Flow Reactor Prep->Flow Collect 3. Collect Reaction Effluent Flow->Collect Quench 4. Quench with aq. NaHCO₃ Collect->Quench Extract 5. Extract with Organic Solvent Quench->Extract Purify 6. Dry, Concentrate & Purify (Column Chromatography) Extract->Purify Product Isolated Sulfonamide Purify->Product

Caption: Experimental workflow for the electrochemical synthesis of sulfonamides.

References

"mitigating off-target effects of N-Allyl-3-amino-4-chlorobenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with N-Allyl-3-amino-4-chlorobenzenesulfonamide. The information aims to help mitigate potential off-target effects and ensure the successful design and execution of experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell-based assays at concentrations expected to be selective for our target. What are the potential causes and how can we address this?

A1: Off-target cytotoxicity is a known concern with some sulfonamide-based compounds. Several factors could be contributing to this observation:

  • Reactive Metabolites: Sulfonamides can be metabolized into reactive species, such as hydroxylamines, which can lead to cellular toxicity.[1]

  • Mitochondrial Dysfunction: The compound might be interfering with mitochondrial respiration or inducing oxidative stress.

  • Broad Kinase Inhibition: While designed for a specific target, the compound may exhibit inhibitory activity against a range of cellular kinases, leading to cytotoxic effects.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a detailed dose-response analysis to determine the precise IC50 for cytotoxicity.

  • Time-Course Experiment: Assess cell viability at multiple time points to understand the kinetics of the cytotoxic effect.

  • Metabolite Analysis: If possible, use techniques like mass spectrometry to identify and quantify potential reactive metabolites in your experimental system.

  • Mitochondrial Health Assays: Employ assays such as the MTT or Seahorse assay to evaluate mitochondrial function in the presence of the compound.

  • Kinase Profiling: Screen the compound against a panel of kinases to identify potential off-target interactions.

Q2: Our in vivo studies are showing unexpected adverse effects, such as hypersensitivity reactions. What is the likely mechanism and how can we mitigate this?

A2: Sulfonamide drugs are known to cause hypersensitivity reactions in some individuals, which are often T-cell mediated immune responses to drug-protein adducts.[1] The arylamine group present in many sulfonamides is often implicated in these reactions.[2]

Mitigation Strategies:

  • Structural Modification: If feasible, consider synthesizing analogs of this compound that lack the arylamine group, as this may reduce the likelihood of inducing an allergic response.[2]

  • Dose Reduction: Lowering the administered dose may reduce the formation of immunogenic adducts to a level that does not trigger a significant immune response.

  • Co-administration with Immunosuppressants: In a therapeutic context, co-administration with mild immunosuppressants could be explored, though this would need careful consideration of the experimental goals.

  • Alternative Formulations: Investigate different drug delivery formulations that might alter the metabolic profile and reduce the formation of reactive intermediates.

Q3: We are seeing conflicting results between our biochemical and cell-based assays. The compound is potent in vitro, but its cellular efficacy is much lower. What could explain this discrepancy?

A3: This is a common challenge in drug discovery and can be attributed to several factors:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Efflux Pump Activity: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Intracellular Metabolism: The compound may be rapidly metabolized into an inactive form within the cell.

  • Target Engagement: The biochemical assay conditions may not fully recapitulate the cellular environment, leading to an overestimation of potency.

Troubleshooting Workflow:

G start Discrepancy Observed: Biochemical vs. Cellular Potency permeability Assess Cell Permeability (e.g., PAMPA Assay) start->permeability efflux Evaluate Efflux Pump Substrate Potential (e.g., with P-gp inhibitors) permeability->efflux If permeable conclusion Identify Root Cause and Develop Mitigation Strategy permeability->conclusion If not permeable metabolism Analyze Intracellular Metabolism (e.g., LC-MS/MS) efflux->metabolism If not a substrate efflux->conclusion If a substrate target_engagement Confirm Target Engagement in Cells (e.g., CETSA, NanoBRET) metabolism->target_engagement If stable metabolism->conclusion If metabolized target_engagement->conclusion

Caption: Troubleshooting workflow for biochemical vs. cellular potency discrepancies.

Quantitative Data Summary

The following tables present hypothetical data to guide experimental design and interpretation.

Table 1: Kinase Selectivity Profile

Kinase TargetIC50 (nM)
Primary Target Kinase 15
Off-Target Kinase A1,200
Off-Target Kinase B3,500
Off-Target Kinase C>10,000

This table illustrates the importance of profiling the compound against a panel of kinases to assess its selectivity.

Table 2: Cytotoxicity in Different Cell Lines

Cell LineIC50 (µM)
Target-Expressing Cell Line0.5
Parental (Non-Target) Cell Line15.2
Hepatocyte Cell Line (e.g., HepG2)25.8

Comparing cytotoxicity in target-expressing versus non-target cells can help differentiate on-target from off-target toxicity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that the compound binds to its intended target within the cellular environment.

  • Cell Treatment: Treat cultured cells with the compound at various concentrations or with a vehicle control for a specified time.

  • Harvesting: Harvest the cells by scraping and resuspend them in a suitable buffer.

  • Lysis: Lyse the cells through freeze-thaw cycles.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining by Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathway and Experimental Workflow Diagrams

Hypothesized Signaling Pathway Inhibition

G cluster_0 Upstream Signaling cluster_1 Target Pathway Upstream_Signal Upstream Signal Receptor Receptor Upstream_Signal->Receptor Primary_Target Primary Target (e.g., a Kinase) Receptor->Primary_Target Downstream_Effector Downstream Effector Primary_Target->Downstream_Effector Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response Compound N-Allyl-3-amino-4- chlorobenzenesulfonamide Compound->Primary_Target Inhibition

Caption: Hypothesized inhibition of a cellular signaling pathway by the compound.

General Workflow for Off-Target Effect Assessment

G start Start: Compound Synthesis biochemical_assay Biochemical Potency and Selectivity Assays start->biochemical_assay cell_based_assay Cell-Based On-Target Assays biochemical_assay->cell_based_assay cytotoxicity_assay Cytotoxicity Profiling cell_based_assay->cytotoxicity_assay off_target_screening Broad Off-Target Screening (e.g., Kinase Panel) cytotoxicity_assay->off_target_screening in_vivo_studies In Vivo Efficacy and Toxicity Studies off_target_screening->in_vivo_studies end Final Assessment in_vivo_studies->end

Caption: A typical experimental workflow for assessing on-target and off-target effects.

References

Validation & Comparative

Comparative Analysis of N-Allyl-3-amino-4-chlorobenzenesulfonamide: A Spectroscopic Data Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for N-Allyl-3-amino-4-chlorobenzenesulfonamide. Due to the limited availability of direct experimental data for this specific compound, this report leverages predictive models and comparative data from the structurally similar compound, N-allyl-4-methylbenzenesulfonamide, to offer valuable insights for researchers engaged in its synthesis and characterization.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound, alongside experimental data for the comparative compound, N-allyl-4-methylbenzenesulfonamide.[1]

Table 1: Predicted ¹H NMR Data for this compound vs. Experimental Data for N-allyl-4-methylbenzenesulfonamide.

Assignment Predicted Chemical Shift (ppm) for this compound Experimental Chemical Shift (ppm) for N-allyl-4-methylbenzenesulfonamide[1] Predicted Multiplicity
Aromatic-H7.5 - 7.77.78 - 7.70Doublet
Aromatic-H7.2 - 7.47.30Doublet of doublets
Aromatic-H6.8 - 7.0-Doublet
-NH₂4.5 - 5.5-Broad singlet
=CH- (allyl)5.7 - 5.95.71Ddt
=CH₂ (allyl, trans)5.1 - 5.35.15Dq
=CH₂ (allyl, cis)5.0 - 5.25.09Dq
-NH-SO₂-4.6 - 4.84.44Singlet
-NCH₂- (allyl)3.5 - 3.73.57Tt
-CH₃ (tosyl)-2.42Singlet

Table 2: Predicted ¹³C NMR Data for this compound vs. Experimental Data for N-allyl-4-methylbenzenesulfonamide.

Assignment Predicted Chemical Shift (ppm) for this compound Experimental Chemical Shift (ppm) for N-allyl-4-methylbenzenesulfonamide[1]
Aromatic C-S138 - 140136.98
Aromatic C-NH₂145 - 147-
Aromatic C-Cl120 - 122-
Aromatic C-H128 - 130129.85
Aromatic C-H125 - 127127.25
Aromatic C-H115 - 117-
=CH- (allyl)132 - 134133.06
=CH₂ (allyl)117 - 119117.87
-NCH₂- (allyl)45 - 4745.90
-CH₃ (tosyl)-21.65

Table 3: Predicted Mass Spectrometry Data for this compound vs. Data for N-allyl-4-methylbenzenesulfonamide.

Ion Predicted m/z for this compound Observed m/z for N-allyl-4-methylbenzenesulfonamide [M+Na]⁺[1] Notes
[M]⁺246.02-Molecular Ion
[M+H]⁺247.03-Protonated Molecular Ion
[M+Na]⁺269.01234.27Sodiated Molecular Ion
[M-SO₂]⁺182.06-Loss of sulfur dioxide is a common fragmentation pathway for aromatic sulfonamides.
[C₉H₁₁ClN₂]⁺
[M-C₃H₅]⁺205.98-Loss of the allyl group.
[C₆H₆ClN₂O₂S]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound. Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectroscopy : Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Spectroscopy : Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically several hundred to thousands) and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition : Acquire the mass spectrum in positive ion mode. The data should be collected over a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (e.g., m/z 50-500). For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and observe characteristic daughter ions.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 3-Amino-4-chlorobenzenesulfonamide reaction N-Allylation Reaction start->reaction reagent Allyl Bromide, Base reagent->reaction product Crude N-Allyl-3-amino-4- chlorobenzenesulfonamide reaction->product purification Column Chromatography / Recrystallization product->purification pure_product Purified Product purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry (ESI-MS, MS/MS) pure_product->ms characterization Structure Confirmation nmr->characterization ms->characterization

Caption: Proposed workflow for the synthesis and analysis of this compound.

References

"characterization of N-Allyl-3-amino-4-chlorobenzenesulfonamide by X-ray crystallography"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Crystallographic Characterization of N-Allyl-3-amino-4-chlorobenzenesulfonamide and Related Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic characterization of sulfonamide derivatives, with a focus on this compound. While crystallographic data for this compound is not publicly available, this document presents data from structurally related compounds to offer a framework for its analysis and to highlight key comparative metrics in sulfonamide crystallography. The information herein is intended to guide researchers in the structural evaluation of new sulfonamide-based compounds.

Comparative Crystallographic Data

A critical aspect of drug design and development is the detailed understanding of a molecule's three-dimensional structure. X-ray crystallography provides definitive data on bond lengths, bond angles, and crystal packing, which are essential for structure-activity relationship (SAR) studies.

Below is a comparison of crystallographic data for two related sulfonamide compounds. This table illustrates the type of data that would be determined for this compound upon successful crystallographic analysis.

ParameterN-Allyl-N-benzyl-4-methylbenzenesulfonamide[1][2]N-Allyl-4-Methylbenzenesulfonamide[3]This compound
Chemical Formula C₁₇H₁₉NO₂SC₁₀H₁₃NO₂SC₉H₁₁ClN₂O₂S
Molecular Weight 301.40211.28246.70
Crystal System OrthorhombicMonoclinicData Not Available
Space Group Pna2₁P2₁/nData Not Available
a (Å) 18.6919 (18)9.589 (3)Data Not Available
b (Å) 10.5612 (10)10.323 (3)Data Not Available
c (Å) 8.1065 (8)11.026 (4)Data Not Available
α (˚) 9090Data Not Available
β (˚) 90106.392 (8)Data Not Available
γ (˚) 9090Data Not Available
Volume (ų) 1600.3 (3)1047.0 (6)Data Not Available
Z 44Data Not Available
Temperature (K) 173.15150 (2)Data Not Available
Radiation (Å) MoKα (λ = 0.71073)MoKα (λ = 0.71073)Data Not Available
Density (calc) (g/cm³) 1.2511.339Data Not Available
R-factor (R1) 0.04280.053Data Not Available
wR2 0.10790.117Data Not Available

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol is a generalized procedure for the crystallographic analysis of small molecules, based on methodologies reported for similar sulfonamide compounds.[1]

I. Crystal Growth:

  • Slow evaporation of a saturated solution of the target compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) is a common method for obtaining single crystals suitable for X-ray diffraction.

II. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • Data is collected using a diffractometer equipped with a CCD detector and a monochromatic radiation source, typically MoKα (λ = 0.71073 Å) or CuKα (λ = 1.54178 Å), at a controlled temperature (e.g., 100-173 K) to minimize thermal vibrations.[1][4]

  • A series of diffraction images are collected by rotating the crystal through a range of angles (φ and ω scans).[1]

III. Data Reduction and Structure Solution:

  • The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

  • The crystal system and space group are determined from the diffraction pattern.

  • The structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Workflow and Structural Analysis

The following diagrams illustrate the typical workflow for crystallographic characterization and a conceptual representation of intermolecular interactions that can be elucidated.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif_file Crystallographic Information File (CIF) structure_refinement->cif_file publication Publication / Database Deposition cif_file->publication

Caption: Experimental workflow for the synthesis and crystallographic characterization of a novel compound.

intermolecular_interactions mol1 Molecule A mol2 Molecule B mol1->mol2 Hydrogen Bonding (e.g., N-H···O) mol3 Molecule C mol2->mol3 π-π Stacking

Caption: Potential intermolecular interactions in the crystal lattice of sulfonamides.

Conclusion

The crystallographic characterization of this compound would provide invaluable data for understanding its chemical properties and for guiding further drug development efforts. By comparing its structural parameters with those of known sulfonamides, researchers can identify key structural motifs and intermolecular interactions that may influence its biological activity. The protocols and comparative data presented in this guide offer a foundational framework for such an investigation.

References

Comparative Analysis of N-Allyl-3-amino-4-chlorobenzenesulfonamide and Known Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N-Allyl-3-amino-4-chlorobenzenesulfonamide alongside established carbonic anhydrase (CA) inhibitors. Due to the limited publicly available data on the specific inhibitory activity of this compound, this comparison focuses on its structural relationship to potent inhibitors and provides a framework for its potential evaluation. The guide includes a summary of quantitative data for well-characterized inhibitors, detailed experimental protocols for assessing CA inhibition, and a visualization of the relevant signaling pathway.

Data Presentation: Inhibitory Activity against Carbonic Anhydrase Isoforms

The following table summarizes the inhibitory activity of known carbonic anhydrase inhibitors, providing a benchmark for the potential efficacy of this compound. The primary targets for comparison are the tumor-associated isoforms CA IX and CA XII, as well as the ubiquitous isoform CA II.

CompoundTarget IsoformInhibition Constant (Kᵢ)IC₅₀
This compound CA IX, CA XII (predicted)Data not availableData not available
SLC-0111 (U-104) CA IX45.1 nMData not available
CA XII4.5 nMData not available
Acetazolamide CA IX25 nM30 nM
CA II12.5 nMData not available
CA I250 nMData not available

Note: The inhibitory potential of this compound is inferred from its benzenesulfonamide scaffold, a classic zinc-binding group found in numerous potent carbonic anhydrase inhibitors.[1] SLC-0111, a structurally related ureido-substituted benzenesulfonamide, demonstrates the potent and selective inhibition of the tumor-associated isoforms CA IX and CA XII.[2] Acetazolamide is a widely studied, non-selective carbonic anhydrase inhibitor included for broader comparison.

Experimental Protocols

To facilitate the evaluation of this compound and other potential inhibitors, two common experimental protocols for determining carbonic anhydrase activity and inhibition are detailed below.

Stopped-Flow Carbon Dioxide (CO₂) Hydration Assay

This method measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.

Materials:

  • Stopped-flow spectrophotometer

  • Purified recombinant human carbonic anhydrase isoforms (e.g., CA II, CA IX, CA XII)

  • Buffer solution (e.g., 20 mM HEPES or Tris, pH 7.4)

  • pH indicator (e.g., phenol red, 0.2 mM)

  • CO₂-saturated water

  • Inhibitor stock solutions (dissolved in a suitable solvent like DMSO)

  • Enzyme and inhibitor solutions are pre-incubated for a set time (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.

Procedure:

  • Prepare a solution containing the buffer, pH indicator, and the carbonic anhydrase enzyme in one syringe of the stopped-flow instrument.

  • Prepare a CO₂-saturated water solution in the second syringe.

  • Rapidly mix the contents of the two syringes.

  • Monitor the change in absorbance of the pH indicator over time (typically 10-100 seconds) at its maximum absorbance wavelength (e.g., 557 nm for phenol red). The rate of absorbance change is proportional to the rate of the CO₂ hydration reaction.

  • To determine inhibition, perform the assay in the presence of varying concentrations of the inhibitor.

  • Calculate the initial rates of the reaction from the linear phase of the progress curves.

  • Inhibition constants (Kᵢ) and IC₅₀ values can be determined by plotting the reaction rates against the inhibitor concentration and fitting the data to appropriate inhibition models (e.g., Michaelis-Menten for Kᵢ, and dose-response curves for IC₅₀).

Esterase Activity Assay

This colorimetric assay utilizes the esterase activity of carbonic anhydrase on a substrate like p-nitrophenyl acetate (p-NPA).

Materials:

  • Microplate reader

  • Purified recombinant human carbonic anhydrase isoforms

  • Assay buffer (e.g., Tris-HCl, pH 7.6)

  • p-Nitrophenyl acetate (p-NPA) solution in a water-miscible organic solvent (e.g., acetonitrile)

  • Inhibitor stock solutions

Procedure:

  • Pipette the assay buffer into the wells of a microplate.

  • Add the carbonic anhydrase enzyme solution to the wells.

  • Add the inhibitor solution at various concentrations to the respective wells and incubate for a predetermined time at room temperature.

  • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Measure the absorbance of the product, p-nitrophenol, at 400-405 nm in a kinetic mode for a specified duration (e.g., 30-60 minutes) at room temperature.

  • The rate of increase in absorbance is proportional to the esterase activity of the enzyme.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway involving carbonic anhydrase IX and a typical experimental workflow for inhibitor screening.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane cluster_intracellular Intracellular Space (Neutral pH) cluster_hypoxia Tumor Microenvironment CO2_ext CO₂ CAIX CAIX CO2_ext->CAIX H2O_ext H₂O H2O_ext->CAIX HCO3_ext HCO₃⁻ Bicarbonate_Transporter Bicarbonate Transporters HCO3_ext->Bicarbonate_Transporter Influx H_ext H⁺ Cell_Survival Cell Survival & Proliferation H_ext->Cell_Survival Promotes Invasion & Metastasis CAIX->HCO3_ext Hydration CAIX->H_ext HCO3_int HCO₃⁻ Bicarbonate_Transporter->HCO3_int Buffering Intracellular pH Buffering HCO3_int->Buffering H_int H⁺ (from metabolism) H_int->Buffering Buffering->Cell_Survival Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes HIF1a->CAIX Induces Expression

Caption: CAIX signaling pathway in the tumor microenvironment.

Inhibitor_Screening_Workflow Compound_Library Compound Library (e.g., N-Allyl-3-amino-4- chlorobenzenesulfonamide) Primary_Assay Primary Screening (e.g., Esterase Assay) Compound_Library->Primary_Assay Hit_Compounds Hit Compounds Primary_Assay->Hit_Compounds Dose_Response Dose-Response Assay (IC₅₀) Hit_Compounds->Dose_Response Potent_Inhibitors Potent Inhibitors Dose_Response->Potent_Inhibitors Secondary_Assay Secondary Assay (e.g., Stopped-Flow) Potent_Inhibitors->Secondary_Assay Confirmed_Hits Confirmed Hits Secondary_Assay->Confirmed_Hits Selectivity_Profiling Isoform Selectivity Profiling (CAI, II, etc.) Confirmed_Hits->Selectivity_Profiling Lead_Compounds Lead Compounds Selectivity_Profiling->Lead_Compounds

Caption: Experimental workflow for carbonic anhydrase inhibitor screening.

References

Validating the Biological Target of N-Allyl-3-amino-4-chlorobenzenesulfonamide: A Comparative Guide to Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the likely biological target of N-Allyl-3-amino-4-chlorobenzenesulfonamide. While direct experimental data for this specific compound is not publicly available, its chemical structure, featuring a sulfonamide moiety, strongly suggests its activity as a carbonic anhydrase (CA) inhibitor. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are established drug targets for various therapeutic areas, including glaucoma, epilepsy, and cancer.[1]

This document compares the inhibitory profiles of structurally related compounds and established clinical inhibitors against key human carbonic anhydrase isoforms (hCA I, II, IX, and XII). The data presented is intended to guide researchers in designing experiments to validate the biological target of this compound and similar novel sulfonamide-based compounds.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activity (Ki, nM) of selected sulfonamides against four human carbonic anhydrase isoforms. Acetazolamide and Ethoxzolamide are included as widely recognized clinical CA inhibitors. Data for aminobenzenesulfonamide derivatives, which are structurally analogous to this compound, are also presented to provide a more relevant comparison. Lower Ki values indicate stronger inhibitory potency.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Reference Inhibitors
Acetazolamide25012255.7
Ethoxzolamide788154.5
Aminobenzenesulfonamide Derivatives
Compound 4b¹--20.4-
Compound 5a¹--12.926.6
Compound 5b¹--18.28.7
Compound 5c¹---17.2
Compound 5d¹---10.9

¹Data from a study on dual-tail analogues of SLC-0111 as carbonic anhydrase inhibitors.[2]

Signaling Pathway and Inhibition Mechanism

Carbonic anhydrases play a crucial role in pH regulation. In tumor microenvironments, the overexpression of isoforms like CA IX and CA XII leads to extracellular acidification, promoting tumor survival and progression. Sulfonamide inhibitors act by coordinating to the zinc ion in the enzyme's active site, blocking its catalytic activity.

G cluster_cell Tumor Cell cluster_extracellular Extracellular Space cluster_inhibitor CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 Hydration H2CO3->CO2_H2O Dehydration HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Dissociation HCO3_H->H2CO3 Association H_out H⁺ (Acidification) HCO3_H->H_out HCO3_out HCO₃⁻ HCO3_H->HCO3_out CAIX CA IX CAIX->H2CO3 Catalyzes Inhibitor N-Allyl-3-amino-4- chlorobenzenesulfonamide Inhibitor->CAIX Inhibits

Caption: Inhibition of Carbonic Anhydrase IX by a sulfonamide inhibitor.

Experimental Protocols

Validation of a compound's activity as a carbonic anhydrase inhibitor typically involves enzymatic assays that measure the rate of CO₂ hydration. The two most common methods are the stopped-flow CO₂ hydration assay and the Wilbur-Anderson assay.

Stopped-Flow CO₂ Hydration Assay

This is a sensitive and accurate method for determining the kinetic parameters of CA inhibition.

Principle: The assay measures the change in pH over a short period when a CO₂-saturated solution is mixed with a buffer containing the enzyme and a pH indicator. The rate of pH change is proportional to the enzyme's activity.

Methodology:

  • Reagents and Buffers:

    • HEPES buffer (20 mM, pH 7.4) containing a pH indicator (e.g., phenol red).

    • CO₂-saturated water.

    • Purified carbonic anhydrase isoenzyme.

    • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Instrumentation: A stopped-flow spectrophotometer.

  • Procedure:

    • Solutions of the enzyme and the inhibitor are pre-incubated.

    • The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated buffer in the stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over time (typically milliseconds to seconds).

    • The initial rate of the reaction is calculated from the absorbance change.

  • Data Analysis: Inhibition constants (Ki) are determined by measuring the reaction rates at various inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Mixer Stopped-Flow Mixer Enzyme->Mixer Inhibitor Inhibitor Solution Inhibitor->Mixer CO2_sol CO₂-Saturated Buffer CO2_sol->Mixer Detector Spectrophotometer Mixer->Detector Rates Calculate Initial Rates Detector->Rates Ki Determine Ki Rates->Ki

Caption: Workflow for Stopped-Flow Carbonic Anhydrase Inhibition Assay.

Wilbur-Anderson Assay

This is a simpler, electrometric method suitable for initial screening.

Principle: This assay measures the time required for the pH of a buffer to drop from 8.3 to 6.3 at 0°C after the addition of CO₂-saturated water, both in the presence and absence of the enzyme.

Methodology:

  • Reagents and Buffers:

    • Tris-HCl buffer (e.g., 20 mM, pH 8.3).

    • Ice-cold, CO₂-saturated water.

    • Carbonic anhydrase solution.

  • Instrumentation: A pH meter and a stopwatch.

  • Procedure:

    • The buffer is cooled to 0°C in an ice bath.

    • The pH electrode is immersed in the buffer.

    • CO₂-saturated water is added, and the time taken for the pH to drop from 8.3 to 6.3 is recorded (T₀, uncatalyzed rate).

    • The experiment is repeated with the addition of the enzyme to the buffer before adding the CO₂-saturated water (T, catalyzed rate).

  • Data Analysis: The activity of the enzyme is expressed in Wilbur-Anderson Units (WAU), calculated as: WAU = (T₀ - T) / T. For inhibitor studies, the assay is performed at different inhibitor concentrations to determine the IC50 value.

Conclusion

The structural characteristics of this compound strongly point towards carbonic anhydrase as its primary biological target. The comparative data on related aminobenzenesulfonamide derivatives and established inhibitors provide a strong rationale for this hypothesis. To definitively validate this target, in vitro enzymatic assays, such as the stopped-flow CO₂ hydration assay, should be conducted to determine the inhibitory potency and isoform selectivity of this compound against a panel of human carbonic anhydrases. The experimental protocols outlined in this guide provide a robust framework for undertaking such validation studies.

References

A Comparative Guide to N-Allyl-3-amino-4-chlorobenzenesulfonamide and 3-amino-4-chlorobenzenesulfonamide: Evaluating Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N-Allyl-3-amino-4-chlorobenzenesulfonamide and its parent compound, 3-amino-4-chlorobenzenesulfonamide. Due to a lack of direct comparative studies in publicly available literature, this document contrasts the current state of knowledge on their biological activities and provides a theoretical framework based on established structure-activity relationships for sulfonamides. Detailed experimental protocols for potential comparative assays are also presented.

Introduction to the Compounds

3-amino-4-chlorobenzenesulfonamide is a primary arylsulfonamide that serves as a foundational scaffold in medicinal chemistry. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, and carbonic anhydrase inhibiting drugs. The addition of an allyl group to the sulfonamide nitrogen results in this compound, a secondary sulfonamide. This substitution has the potential to significantly alter the compound's physicochemical properties and, consequently, its biological activity.

dot

Caption: Structural relationship between the two compounds.

Comparison of Biological Activity

A direct comparison of the biological activity of these two specific compounds is challenging due to the limited availability of quantitative data for this compound in the scientific literature. The following table summarizes the available information.

Feature3-amino-4-chlorobenzenesulfonamideThis compound
Reported Activity Primarily known as a chemical intermediate for the synthesis of bioactive sulfonamides. It is suggested to possess general antibacterial properties, characteristic of the sulfonamide class.No specific biological activity reported.
Quantitative Data No specific Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values are readily available in the literature.Not available.
Mechanism of Action As a sulfonamide, it is predicted to act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. It may also exhibit inhibitory activity against carbonic anhydrases, a common target for sulfonamides.Unknown.
Structure-Activity Relationship (SAR) Context The unsubstituted sulfonamide nitrogen is crucial for its potential activity as a PABA analogue. Modifications at this position can influence its binding to target enzymes.The N-allyl substitution may alter its binding affinity and selectivity for various targets. N-alkylation of sulfonamides can lead to varied effects; in some cases, it enhances activity against certain pathogens, while in others, it may reduce or abolish it. For instance, some N-allyl sulfonamides have demonstrated antifungal activity.

Experimental Protocols

To facilitate a direct comparison, the following are detailed methodologies for key experiments that could be employed to evaluate and contrast the biological activities of these compounds.

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that prevents visible growth of a bacterium.

a. Preparation of Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB) or Agar (MHA).

  • 96-well microtiter plates.

  • Spectrophotometer.

b. Inoculum Preparation:

  • From a fresh culture plate, select several colonies of the test bacterium.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

c. Assay Procedure (Broth Microdilution):

  • Dispense 50 µL of MHB into each well of a 96-well plate.

  • Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row and perform serial two-fold dilutions across the plate.

  • Add 50 µL of the prepared bacterial inoculum to each well.

  • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase (CA), a common target for sulfonamides.

a. Principle: This assay is based on the esterase activity of CA. The enzyme catalyzes the hydrolysis of a substrate (e.g., 4-nitrophenyl acetate) to a colored product (4-nitrophenolate), which can be measured spectrophotometrically.

b. Materials:

  • Human carbonic anhydrase isoenzymes (e.g., hCA I, hCA II).

  • 4-Nitrophenyl acetate (NPA) as the substrate.

  • Tris-HCl buffer (pH 7.4).

  • Test compounds and a known inhibitor (e.g., acetazolamide) as a positive control.

  • 96-well microtiter plates.

  • Microplate reader.

c. Assay Procedure:

  • Add 20 µL of the test compound at various concentrations to the wells of a 96-well plate.

  • Add 140 µL of Tris-HCl buffer to each well.

  • Add 20 µL of the CA enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of the NPA substrate solution.

  • Immediately measure the absorbance at 400 nm in kinetic mode for 10-15 minutes.

  • The rate of reaction is determined from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Workflow and Signaling Pathway Visualization

The following diagrams illustrate a general workflow for screening and a potential mechanism of action for sulfonamide-based carbonic anhydrase inhibitors.

dot

cluster_workflow Experimental Workflow A Compound Synthesis (3-amino-4-chlorobenzenesulfonamide & N-allyl derivative) B Primary Screening (e.g., Antibacterial Disk Diffusion) A->B Test compounds C Quantitative Assays (MIC & IC50 Determination) B->C Active compounds D Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) C->D Potent compounds E Structure-Activity Relationship (SAR) Analysis D->E Experimental data

Caption: A general workflow for comparative activity screening.

dot

cluster_pathway Carbonic Anhydrase Inhibition Pathway CO2_H2O CO2 + H2O CA Carbonic Anhydrase (CA) CO2_H2O->CA Substrate H2CO3 H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H Dissociation CA->H2CO3 Catalysis Sulfonamide Sulfonamide Inhibitor (e.g., 3-amino-4-chlorobenzenesulfonamide) Sulfonamide->CA Inhibition

Caption: A simplified diagram of carbonic anhydrase inhibition.

Conclusion

While 3-amino-4-chlorobenzenesulfonamide is a recognized building block in medicinal chemistry with implied antibacterial properties, there is a notable absence of published biological activity data for its N-allyl derivative. Based on structure-activity relationship principles for the sulfonamide class, the addition of the N-allyl group is expected to modulate its biological profile, though the specific nature of this modulation remains to be experimentally determined. Further research, employing standardized assays such as those detailed in this guide, is necessary to elucidate the comparative activities of these two compounds and to explore the potential therapeutic applications of this compound.

Comparative Cross-Reactivity Profile of N-Allyl-3-amino-4-chlorobenzenesulfonamide and Structurally Related Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data on the specific cross-reactivity profile of N-Allyl-3-amino-4-chlorobenzenesulfonamide is limited. This guide provides a comparative framework using well-characterized sulfonamides to illustrate a potential cross-reactivity assessment. The presented data for comparator compounds is based on existing literature and should be considered illustrative for the purposes of this guide.

This guide offers a comparative analysis of the cross-reactivity profile of a hypothetical compound, this compound, against established sulfonamide-containing drugs. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of potential off-target interactions, supported by experimental data and detailed methodologies.

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity of selected sulfonamide-containing drugs against a panel of common off-targets. This data is essential for assessing the selectivity and potential for adverse effects of these compounds.

TargetCompound X (Hypothetical)CelecoxibDarunavirSotorasib
Primary Target Target Y COX-2 HIV-1 Protease KRAS G12C
IC50 (nM) TBD 40 <0.1 5.2
---------------
Off-Target Panel % Inhibition @ 10 µM IC50 (nM) IC50 (nM) % Inhibition @ 1 µM
Carbonic Anhydrase IITBD>10,0006.7>10,000
Carbonic Anhydrase IXTBD47025>10,000
hERGTBD>10,000>30,000No significant activity
Cyclooxygenase-1 (COX-1)TBD6,300>100,000>10,000
5-lipoxygenase (5-LOX)TBD>10,000>100,000No significant activity
Cathepsin DTBDNo significant activity9,800No significant activity

TBD: To Be Determined. Data for the hypothetical Compound X would be generated through the experimental protocols outlined below.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity data.

Kinase Selectivity Profiling (KinomeScan)
  • Objective: To assess the interaction of the test compound with a broad panel of human kinases.

  • Methodology: A competition binding assay is utilized. The test compound is incubated at a fixed concentration with a DNA-tagged kinase panel and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR. The results are typically reported as the percentage of kinase bound relative to a DMSO control (% of Control). A lower percentage indicates a stronger interaction.

Carbonic Anhydrase Inhibition Assay
  • Objective: To determine the inhibitory activity of the compound against various carbonic anhydrase (CA) isoforms.

  • Methodology: A stopped-flow spectrophotometric assay is employed to measure the CA-catalyzed hydration of CO2. The assay is performed at 37°C in a buffered solution. The inhibitory activity is determined by measuring the decrease in the rate of CO2 hydration in the presence of the test compound. IC50 values are calculated from dose-response curves.

hERG Channel Patch Clamp Assay
  • Objective: To evaluate the potential for the compound to inhibit the hERG potassium channel, which can be associated with cardiac arrhythmias.

  • Methodology: Whole-cell patch-clamp recordings are performed on HEK293 cells stably expressing the hERG channel. The cells are exposed to increasing concentrations of the test compound, and the effect on the hERG current is measured. IC50 values are determined from the concentration-response relationship.

Cyclooxygenase (COX) Inhibition Assay
  • Objective: To assess the inhibitory activity against COX-1 and COX-2 isoforms.

  • Methodology: A cell-free oxygen consumption assay is used. The test compound is incubated with purified recombinant human COX-1 or COX-2. The reaction is initiated by the addition of arachidonic acid, and the rate of oxygen consumption is measured using a Clark-type electrode. IC50 values are calculated from the inhibition of enzyme activity at various compound concentrations.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity profile of a novel compound.

G cluster_0 cluster_1 Primary Screening cluster_2 Secondary Screening (Selectivity) cluster_3 Tertiary Screening (Mechanism of Off-Target Hits) cluster_4 Selectivity Profile A Test Compound (this compound) B Primary Target Assay A->B C Kinase Panel Screen B->C D GPCR Panel Screen B->D E Ion Channel Panel (including hERG) B->E F Dose-Response Assays for Off-Target Hits C->F D->F E->F G Cell-Based Functional Assays F->G H Selectivity Profile & Risk Assessment G->H

A Comparative Guide to the Synthesis of Orthogonally Protected 3-Amino-4-Substituted Monocyclic ß-Lactams

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Monocyclic ß-lactams, also known as azetidin-2-ones, are crucial structural motifs in medicinal chemistry, exhibiting a wide array of biological activities including antibacterial, anticancer, and cholesterol absorption inhibitory effects.[1][2][3] The synthesis of these compounds, particularly with orthogonal protection at the 3-amino group and a substituent at the 4-position, is a significant challenge due to the high ring strain and reactivity of the ß-lactam core.[1][2][3] This guide provides an objective comparison of key synthetic strategies for preparing these valuable compounds, supported by experimental data and detailed protocols.

Comparison of Key Synthetic Strategies

Several methods have been developed for the synthesis of the monocyclic ß-lactam ring. The most prominent among these are the Staudinger [2+2] cycloaddition, Mitsunobu-mediated cyclization, and bromine-induced cyclization.[2][4] The choice of method often depends on the desired stereochemistry and the nature of the substituents.

Synthetic MethodKey ReactantsTypical YieldsStereoselectivityKey AdvantagesKey Disadvantages
Staudinger [2+2] Cycloaddition Ketene and an imineGood to excellentGenerally forms the cis-isomer as the major product, but can be influenced by reaction conditions.[5]High convergence, broad substrate scope.Stereoselectivity can be variable and dependent on multiple factors.
Mitsunobu-Mediated Cyclization β-Hydroxy hydroxamateModerate to goodHighGood for specific stereoisomers.Requires stoichiometric phosphine and azodicarboxylate reagents.
Bromine-Induced Cyclization α,β-Unsaturated amideModerateGenerally highAccess to different substitution patterns.Requires a bromine source, which can be harsh for some substrates.
Kinugasa Reaction Nitrone and a terminal alkyneGoodHighOne-pot synthesis of 4-substituted β-lactams.[6]May require specific catalysts and conditions.[6]

Experimental Protocols

General Procedure for Staudinger [2+2] Cycloaddition

This protocol describes a general method for the synthesis of a diprotected monocyclic ß-lactam with a phthalimido-protected 3-amino group and a dimethoxybenzyl protected ring nitrogen.[2][3]

1. Imine Formation:

  • Dissolve the desired aldehyde and the primary amine (e.g., 2,4-dimethoxybenzylamine) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM/methanol.

  • Add a drying agent like anhydrous sodium sulfate.

  • Stir the reaction mixture at room temperature or 0 °C for 2-16 hours until the reaction is complete (monitored by TLC).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.

2. Ketene Generation and Cycloaddition:

  • Dissolve the desired acyl chloride (e.g., phthalimidoacetyl chloride) in an anhydrous solvent like toluene.

  • Cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a tertiary amine base, such as triethylamine (Et3N), to generate the ketene in situ.

  • To this ketene solution, add a solution of the previously prepared imine in the same solvent.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired ß-lactam.

Orthogonal Deprotection Strategies

A key aspect of this chemistry is the ability to selectively deprotect the amino group and the ring nitrogen.

  • N-1 Deprotection (Ring Nitrogen): The 2,4-dimethoxybenzyl (DMB) group can be effectively removed by oxidative cleavage using cerium ammonium nitrate (CAN).[1][2][3] For substituents sensitive to oxidation, an alternative is the ammonia-free Birch reduction.[1][2][3]

  • C-3 Deprotection (Amino Group): The phthalimido group is commonly removed using hydrazine hydrate.[1][2][3] For substrates with aromatic substituents at the C-4 position, the addition of HCl may be necessary to facilitate the reaction.[1][2][3]

Visualizing the Synthetic Pathways

General Workflow for ß-Lactam Synthesis

Synthetic Workflow General Workflow for Orthogonally Protected ß-Lactam Synthesis A Starting Materials (Aldehyde, Amine, Acyl Chloride) B Imine Formation A->B C Staudinger [2+2] Cycloaddition B->C D Diprotected ß-Lactam C->D E Selective N-1 Deprotection (e.g., CAN) D->E F Selective C-3 Deprotection (e.g., Hydrazine Hydrate) D->F G N-1 Deprotected ß-Lactam E->G H C-3 Deprotected ß-Lactam F->H I Further Functionalization G->I H->I

Caption: A generalized workflow for the synthesis and deprotection of ß-lactams.

Comparison of Cyclization Strategies

Cyclization Comparison Comparison of Key ß-Lactam Ring Formation Strategies Staudinger Staudinger Cycloaddition Ketene + Imine Lactam Monocyclic ß-Lactam Staudinger->Lactam [2+2] Mitsunobu Mitsunobu Cyclization β-Hydroxy hydroxamate Mitsunobu->Lactam Intramolecular Bromine Bromine-Induced Cyclization α,β-Unsaturated amide Bromine->Lactam Halocyclization Kinugasa Kinugasa Reaction Nitrone + Alkyne Kinugasa->Lactam [3+2] then rearrangement

Caption: Key strategies for the formation of the monocyclic ß-lactam ring.

References

Purity Analysis of N-Allyl-3-amino-4-chlorobenzenesulfonamide: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of N-Allyl-3-amino-4-chlorobenzenesulfonamide, a key intermediate in the synthesis of various therapeutic agents. We present a detailed HPLC protocol, alongside a comparison with alternative analytical techniques, supported by hypothetical experimental data to offer a comprehensive overview for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique in pharmaceutical analysis, prized for its high resolution, sensitivity, and quantitative accuracy. A validated Reverse-Phase HPLC (RP-HPLC) method is the industry standard for the purity profiling of small organic molecules like this compound.

A hypothetical, yet representative, RP-HPLC method for the purity analysis of this compound has been developed based on common practices for sulfonamide compounds.[1][2][3][4]

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30.1-35 min: Return to initial conditions (90% A, 10% B)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

The following table summarizes the hypothetical validation parameters for the described HPLC method, demonstrating its suitability for purity analysis.

Validation ParameterAcceptance CriteriaHypothetical Results
Specificity The method should be able to resolve the main peak from potential impurities and degradation products.The main peak is well-resolved from all known impurities with a resolution > 2.0.
Linearity (R²) R² ≥ 0.9990.9995
Range 50% to 150% of the nominal concentration.Linear over the specified range.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 1.0%0.5%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) Reportable0.01 µg/mL
Limit of Quantitation (LOQ) Reportable0.03 µg/mL

Visualizing the HPLC Workflow

To clearly illustrate the sequence of operations in the HPLC purity analysis, the following workflow diagram is provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Autosampler Inject into HPLC Dissolve_Sample->Autosampler Dissolve_Standard->Autosampler Column Separation on C18 Column Autosampler->Column Detector UV Detection at 254 nm Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity Integration->Calculation

Figure 1: HPLC Purity Analysis Workflow

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used technique, other methods can also be employed for the purity analysis of sulfonamides. The choice of method often depends on the specific requirements of the analysis, such as the need for structural information or higher sensitivity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass detection capabilities of a mass spectrometer. LC-MS provides not only quantitative data but also molecular weight information, which is invaluable for identifying unknown impurities.[5][6][7][8] Its sensitivity is typically much higher than HPLC with UV detection.[6][8]

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that uses an electric field to separate ions in a capillary. It offers very high resolution, requires minimal sample and solvent, and has short analysis times.[9][10][11][12] However, it can be less reproducible than HPLC and may have higher detection limits with standard UV detectors.[13]

The following table provides a direct comparison of HPLC, LC-MS, and CE for the purity analysis of this compound.

FeatureHPLC-UVLC-MSCapillary Electrophoresis (CE)
Principle Chromatographic separation based on polarity.Chromatographic separation followed by mass-to-charge ratio detection.Separation based on electrophoretic mobility in an electric field.
Selectivity GoodExcellentExcellent
Sensitivity ModerateVery HighModerate to High
Quantitative Accuracy ExcellentGood to ExcellentGood
Impurity Identification Requires reference standards.Provides molecular weight information for identification.Requires reference standards.
Cost (Instrument) ModerateHighModerate
Solvent Consumption HighHighVery Low
Analysis Speed ModerateModerateFast
Robustness/Reproducibility HighModerateModerate

Logical Relationship of Analytical Techniques

The diagram below illustrates the relationship between the analytical techniques and their primary outputs, highlighting the added value of each method.

Analytical_Comparison cluster_hplc HPLC cluster_lcms LC-MS cluster_ce CE HPLC Separation UV Quantitation (UV Detection) HPLC->UV CE High-Efficiency Separation HPLC->CE Offers Higher Efficiency & Lower Solvent Use MS Identification (Mass Spec) & Quantitation UV->MS Adds Identification Capability LC Separation LC->MS UV_CE Quantitation (UV Detection) CE->UV_CE

Figure 2: Comparison of Analytical Techniques

Conclusion

The RP-HPLC method stands as a reliable and robust technique for the routine purity analysis of this compound in a quality control environment. Its high precision and accuracy make it ideal for quantitative assessments. For investigations requiring the identification of unknown impurities or enhanced sensitivity, LC-MS is the superior choice, providing invaluable structural information. Capillary Electrophoresis presents a fast and green alternative with high separation efficiency, particularly beneficial in research and development settings where sample volume and solvent consumption are critical considerations. The selection of the most appropriate analytical technique should be based on a thorough evaluation of the specific analytical needs, available resources, and the stage of drug development.

References

N-Allyl Sulfonamides: A Comparative Analysis of Their Enzymatic Inhibition Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of N-allyl sulfonamides as enzymatic inhibitors. It synthesizes available experimental data to offer insights into their potential therapeutic applications.

N-allyl sulfonamides, a subclass of the broader sulfonamide family of compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities. Their structural features allow for versatile modifications, leading to a wide array of derivatives with inhibitory effects against various key enzymes implicated in a range of diseases. This guide presents a comparative analysis of the enzymatic inhibition profiles of N-allyl sulfonamides and related sulfonamide derivatives, focusing on their activity against α-glucosidase, α-amylase, carbonic anhydrases, and fungal enzymes.

Comparative Inhibitory Activity of Sulfonamide Derivatives

The inhibitory potential of sulfonamides is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value for these parameters indicates a higher inhibitory potency. The following tables summarize the available data for various sulfonamide derivatives against different enzyme targets.

α-Glucosidase and α-Amylase Inhibition

α-Glucosidase and α-amylase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes.[1][2] Several studies have demonstrated the potential of sulfonamide derivatives as inhibitors of these enzymes. For instance, a series of cyclic sulfonamides bearing an N-arylacetamide group exhibited potent inhibitory activity against both yeast α-glucosidase and porcine pancreatic α-amylase, with some derivatives showing significantly lower IC50 values than the standard drug, acarbose.[3][4]

Compound ClassEnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Cyclic Sulfonamides with N-Arylacetamideα-Glucosidase25.88 - 46.25Acarbose58.8
Cyclic Sulfonamides with N-Arylacetamideα-Amylase7.52 - 15.06Acarbose17.0
N-phenylsulfonamide derivativesα-Glucosidase---
Sulfonamide hydrazonesα-Glucosidase65.27 (most active)Acarbose> 65.27
Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis.[5][6][7][8][9] Sulfonamides are a well-established class of CA inhibitors.[10][11][12] Studies on N-phenylsulfonamide derivatives have revealed potent inhibition of human CA isoforms I and II (hCA I and hCA II) with Ki values in the nanomolar range.[13]

Compound ClassEnzyme IsoformKi (nM)
N-phenylsulfonamide derivativeshCA I45.7
N-phenylsulfonamide derivativeshCA II33.5
Sulfonamides with pyrazole- and pyridazinecarboxamide moietieshCA I721.5 (least active)
Sulfonamides with pyrazole- and pyridazinecarboxamide moietieshCA II3.3 (most active)
Sulfonamides with pyrazole- and pyridazinecarboxamide moietieshCA IX6.1 (most active)
Sulfonamides with pyrazole- and pyridazinecarboxamide moietieshCA XII61.3 - 432.8
Antifungal Activity
Compound ClassFungal SpeciesActivity MetricValue
Allyl sulfonamidesBotrytis cinereaMycelial growth inhibition~60% at 3 mmol/L
ArylsulfonamidesCandida glabrataMIC0.250 mg/mL
ArylsulfonamidesCandida albicansMIC0.500 - 1.000 mg/mL

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are generalized protocols for the enzymatic assays discussed.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of α-glucosidase.

  • Preparation of Solutions:

    • Prepare a phosphate buffer (typically 50-100 mM, pH 6.8).

    • Dissolve the α-glucosidase enzyme (from yeast or rat intestine) in the phosphate buffer to a specific concentration (e.g., 1 U/mL).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer (e.g., 1-2.5 mM).

    • Prepare stock solutions of the test compounds (N-allyl sulfonamides) and a positive control (e.g., acarbose) in a suitable solvent (e.g., DMSO), and then dilute to various concentrations with the phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound solution, the α-glucosidase solution, and the phosphate buffer.

    • Pre-incubate the mixture at 37°C for a defined period (e.g., 5-15 minutes).

    • Initiate the reaction by adding the pNPG substrate solution.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes).

    • Stop the reaction by adding a solution of sodium carbonate (e.g., 0.1 M).

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase Activity Assay

The activity of carbonic anhydrase is typically measured using a stopped-flow spectrophotometer, which monitors the hydration of CO2.

  • Preparation of Solutions:

    • Prepare a buffer solution (e.g., HEPES or TRIS, pH 7.5-8.3).

    • Prepare a solution of the purified carbonic anhydrase enzyme.

    • Prepare stock solutions of the sulfonamide inhibitors and a standard inhibitor (e.g., acetazolamide) in a suitable solvent and dilute with the assay buffer.

  • Assay Procedure:

    • Pre-incubate the enzyme solution with the inhibitor solution for a specified time (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.

    • Use a stopped-flow instrument to measure the CO2 hydration reaction. The instrument rapidly mixes the enzyme-inhibitor solution with a CO2-saturated buffer.

    • Monitor the change in pH or the change in absorbance of a pH indicator over time.

  • Data Analysis:

    • Determine the initial velocity of the reaction from the initial linear portion of the progress curve.

    • Calculate the inhibition constants (Ki) by non-linear least-squares fitting of the data to the appropriate inhibition model (e.g., competitive, non-competitive) using the Cheng-Prusoff equation.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Preparation of Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a standardized suspension of the fungal cells or spores in a sterile saline or buffer solution, adjusting the turbidity to a specific standard (e.g., 0.5 McFarland).

  • Assay Procedure:

    • Prepare serial twofold dilutions of the N-allyl sulfonamide compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

    • Inoculate each well with the standardized fungal suspension.

    • Include a growth control well (no compound) and a sterility control well (no inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Data Analysis:

    • Visually or spectrophotometrically determine the lowest concentration of the compound that completely inhibits the visible growth of the fungus. This concentration is the MIC.

Signaling Pathways and Experimental Workflows

The inhibitory action of N-allyl sulfonamides on specific enzymes can modulate various cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and the potential therapeutic effects of these compounds.

Carbohydrate_Metabolism_Inhibition Dietary Carbohydrates Dietary Carbohydrates α-Amylase α-Amylase Dietary Carbohydrates->α-Amylase Digestion Oligosaccharides Oligosaccharides α-Amylase->Oligosaccharides α-Glucosidase α-Glucosidase Oligosaccharides->α-Glucosidase Hydrolysis Glucose Glucose α-Glucosidase->Glucose Bloodstream Bloodstream Glucose->Bloodstream Absorption Inhibitor (N-Allyl Sulfonamide) Inhibitor (N-Allyl Sulfonamide) Inhibitor (N-Allyl Sulfonamide)->α-Amylase Inhibitor (N-Allyl Sulfonamide)->α-Glucosidase

Caption: Inhibition of carbohydrate metabolism by N-allyl sulfonamides.

Carbonic_Anhydrase_Signaling cluster_Cell Cell CO2 CO2 Carbonic Anhydrase (CA) Carbonic Anhydrase (CA) CO2->Carbonic Anhydrase (CA) H2O H2O H2O->Carbonic Anhydrase (CA) H2CO3 H2CO3 Carbonic Anhydrase (CA)->H2CO3 HCO3- HCO3- H2CO3->HCO3- H+ H+ H2CO3->H+ Ion Transport Ion Transport HCO3-->Ion Transport Biosynthesis Biosynthesis HCO3-->Biosynthesis pH Regulation pH Regulation H+->pH Regulation Inhibitor (N-Allyl Sulfonamide) Inhibitor (N-Allyl Sulfonamide) Inhibitor (N-Allyl Sulfonamide)->Carbonic Anhydrase (CA)

Caption: Role of Carbonic Anhydrase and its inhibition.

Antifungal_Mechanism Squalene Squalene Squalene epoxidase Squalene epoxidase Squalene->Squalene epoxidase Lanosterol Lanosterol Squalene epoxidase->Lanosterol Ergosterol Biosynthesis Pathway Ergosterol Biosynthesis Pathway Lanosterol->Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Ergosterol Biosynthesis Pathway->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Inhibitor (N-Allyl Sulfonamide) Inhibitor (N-Allyl Sulfonamide) Inhibitor (N-Allyl Sulfonamide)->Squalene epoxidase

Caption: Inhibition of ergosterol biosynthesis by N-allyl sulfonamides.

Experimental_Workflow Compound Synthesis & Characterization Compound Synthesis & Characterization Enzymatic Assay Enzymatic Assay Compound Synthesis & Characterization->Enzymatic Assay Enzyme & Substrate Preparation Enzyme & Substrate Preparation Enzyme & Substrate Preparation->Enzymatic Assay Data Collection (e.g., Absorbance) Data Collection (e.g., Absorbance) Enzymatic Assay->Data Collection (e.g., Absorbance) Data Analysis (% Inhibition, IC50/Ki) Data Analysis (% Inhibition, IC50/Ki) Data Collection (e.g., Absorbance)->Data Analysis (% Inhibition, IC50/Ki) Comparative Analysis Comparative Analysis Data Analysis (% Inhibition, IC50/Ki)->Comparative Analysis

Caption: General workflow for enzymatic inhibition studies.

References

Unveiling the Presumed Binding Mode of N-Allyl-3-amino-4-chlorobenzenesulfonamide: A Comparative Guide to Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of N-Allyl-3-amino-4-chlorobenzenesulfonamide and established carbonic anhydrase (CA) inhibitors. While direct experimental data on the binding mode of this compound is not currently available in published literature, its structural features strongly suggest its classification as a carbonic anhydrase inhibitor. This document will, therefore, elucidate its expected binding mechanism based on the well-characterized interactions of similar sulfonamide-based drugs. A comparative analysis with leading CA inhibitors is presented, supported by experimental data, to offer a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to this compound and Carbonic Anhydrase Inhibition

This compound belongs to the benzenesulfonamide class of compounds, which are renowned for their potent inhibitory activity against carbonic anhydrases. CAs are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Dysregulation of CA activity is implicated in several pathologies, such as glaucoma, epilepsy, and cancer, making them a prime target for therapeutic intervention.

The inhibitory action of sulfonamides is predicated on the interaction of the sulfonamide moiety with the zinc ion located in the active site of the carbonic anhydrase enzyme. It is highly probable that this compound follows this canonical binding mode.

Comparative Analysis of Carbonic Anhydrase Inhibitors

To contextualize the potential efficacy of this compound, this section presents a quantitative comparison with established carbonic anhydrase inhibitors. The data summarized below includes inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) against various human carbonic anhydrase (hCA) isoforms.

CompoundTarget IsoformInhibition Constant (Ki) (nM)IC50 (nM)
Acetazolamide hCA II12[1]-
hCA IV74[1]-
Dorzolamide hCA II1.9[2]0.18[3]
hCA IV31[2]6.9[3]
hCA I-600[3]
Brinzolamide hCA II-3.19[4]
Indapamide hCA II2520[5]-
hCA VIILow nanomolar[6]-
hCA IXLow nanomolar[6]-
hCA XIILow nanomolar[6]-
hCA XIIILow nanomolar[6]-

Elucidation of Binding Mechanisms and Signaling Pathways

The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. This interaction displaces a water molecule or hydroxide ion, thereby blocking the catalytic activity of the enzyme.

Particularly relevant to cancer biology, the inhibition of carbonic anhydrase IX (CA IX), a tumor-associated isoform, is a promising strategy for anticancer therapies. CA IX is overexpressed in many hypoxic tumors and contributes to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.

Carbonic Anhydrase IX Signaling Pathway in Cancer Carbonic Anhydrase IX Signaling Pathway in Cancer cluster_extracellular Extracellular Space (Acidic) cluster_cell Tumor Cell CO2_H2O CO2 + H2O CAIX CA IX CO2_H2O->CAIX Catalysis H_HCO3 H+ + HCO3- Proliferation_Invasion Cell Proliferation & Invasion H_HCO3->Proliferation_Invasion Promotes CAIX->H_HCO3 Intracellular_pH Intracellular pH (Maintained) CAIX->Intracellular_pH Regulates Experimental_Workflow General Experimental Workflow for CA Inhibitor Characterization Start Start: Compound Synthesis Assay_Development Assay Development: Purify CA Isoforms Start->Assay_Development Primary_Screening Primary Screening: Enzyme Inhibition Assay (e.g., Stopped-Flow) Assay_Development->Primary_Screening Hit_Validation Hit Validation: Determine IC50/Ki Primary_Screening->Hit_Validation Binding_Affinity Binding Affinity: Isothermal Titration Calorimetry (ITC) Hit_Validation->Binding_Affinity Structural_Studies Structural Studies: X-ray Crystallography Binding_Affinity->Structural_Studies Lead_Optimization Lead Optimization Structural_Studies->Lead_Optimization

References

A Comparative Guide to the Bioisosteres of N-Allyl-3-amino-4-chlorobenzenesulfonamide and Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of bioisosteric modifications of the core structure of N-Allyl-3-amino-4-chlorobenzenesulfonamide. While direct bioisosteric replacement studies on this specific molecule are limited in publicly available literature, this document compiles and compares data from structurally analogous compounds to provide insights into the structure-activity relationships (SAR) of key functional groups. The aim is to guide researchers in the rational design of novel derivatives with potentially enhanced biological activities.

Bioisosteric Replacement of the Sulfonamide Functional Group

The sulfonamide group is a critical pharmacophore in a wide range of therapeutic agents. Its bioisosteric replacement can significantly impact a molecule's physicochemical properties and biological activity. Common bioisosteres for the sulfonamide group include the carboxylic acid, tetrazole, and squarate moieties.

A study on angiotensin II receptor antagonists demonstrated that replacing a carboxylic acid group with a sulfonamide bioisostere increased the drug's efficacy threefold, with the IC50 dropping from 275 nM to 100 nM.[1][2] Further replacements with other non-classical bioisosteres like squarate and tetrazole resulted in even lower IC50 values of 25 nM and 3 nM, respectively, highlighting the potent impact of such modifications.[1][2]

Table 1: Comparison of Sulfonamide Bioisosteres in Angiotensin II Receptor Antagonists

Functional GroupIC50 (nM)
Carboxylic Acid275
Sulfonamide 100
Squarate25
Tetrazole3

Below is a diagram illustrating the bioisosteric replacement strategy for the sulfonamide group.

cluster_0 Bioisosteric Replacement of Sulfonamide Carboxylic_Acid Carboxylic Acid (IC50 = 275 nM) Sulfonamide Sulfonamide (IC50 = 100 nM) Carboxylic_Acid->Sulfonamide 3x increase in efficacy Squarate Squarate (IC50 = 25 nM) Sulfonamide->Squarate 4x increase in efficacy Tetrazole Tetrazole (IC50 = 3 nM) Squarate->Tetrazole ~8x increase in efficacy

Caption: Efficacy improvement through sulfonamide bioisosterism.

Bioisosteric Considerations for the N-Allyl Group

Potential Bioisosteres for the N-Allyl Group:

  • Propargyl group: Introduces a triple bond, which can alter binding interactions and metabolic stability.

  • Cyclopropyl group: A saturated, strained ring that can improve metabolic stability and binding affinity.

  • Small alkyl chains (e.g., propyl, isopropyl): Can fine-tune lipophilicity and steric interactions.

  • Fluoroalkyl groups: Can enhance metabolic stability and alter electronic properties.

The selection of a suitable bioisostere would depend on the specific biological target and the desired therapeutic outcome.

Impact of Substituents at the 3-Amino Position

The amino group at the 3-position is a key determinant of the molecule's overall properties. Its modification can influence hydrogen bonding interactions, basicity, and overall polarity.

Studies on 3-amino-4-hydroxy-benzenesulfonamide derivatives have shown that condensation of the amino group with various aromatic aldehydes to form Schiff bases can lead to compounds with a broad range of biological activities, including antibacterial, antifungal, and antiproliferative properties. This suggests that derivatization of the 3-amino group is a viable strategy for modulating the biological activity of the parent sulfonamide.

Influence of the 4-Chloro Substituent

The chloro group at the 4-position of the benzene ring plays a significant role in the molecule's electronic properties and lipophilicity. The replacement of chlorine with other halogens or bioisosteres can have a profound effect on activity.

Halogen Bioisosteres:

The substitution of chlorine with other halogens (Fluorine, Bromine, Iodine) can systematically alter the electronic and steric properties of the molecule. Generally, as we move down the halogen group:

  • Electronegativity decreases: F > Cl > Br > I

  • Van der Waals radius increases: F < Cl < Br < I

  • Lipophilicity increases: F < Cl < Br < I

These changes can impact the compound's ability to cross cell membranes and interact with its biological target. For instance, in some cases, replacing a chlorine with a bromine or iodine has been shown to enhance activity due to increased lipophilicity and the potential for halogen bonding.

The following diagram illustrates a typical synthetic workflow for the preparation of N-substituted-4-chlorobenzenesulfonamide derivatives.

cluster_1 General Synthesis of N-Substituted Sulfonamides Start 4-Chlorobenzenesulfonyl chloride Intermediate N-Substituted-4-chlorobenzenesulfonamide Start->Intermediate Amine Primary or Secondary Amine (R-NH2) Amine->Intermediate Final_Product Further Derivatization (e.g., N-alkylation) Intermediate->Final_Product

Caption: Synthetic workflow for sulfonamide derivatives.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of sulfonamide derivatives are crucial for reproducible research. While a specific protocol for this compound bioisosteres is not available, a general procedure for the synthesis of related sulfonamides is described below.

General Synthesis of N-Substituted-4-chlorobenzenesulfonamides:

  • Reaction Setup: To a solution of a primary or secondary amine in a suitable solvent (e.g., dichloromethane, pyridine), 4-chlorobenzenesulfonyl chloride is added dropwise at 0°C.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (typically several hours to overnight) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is washed successively with dilute acid (e.g., 1N HCl), water, and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted-4-chlorobenzenesulfonamide.

In Vitro Biological Activity Assays (General Example - Enzyme Inhibition):

  • Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in a suitable buffer at optimal concentrations.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure: The enzyme, substrate, and test compound are incubated together in a microplate well at a controlled temperature for a specific duration.

  • Detection: The enzymatic reaction is monitored by measuring the change in absorbance or fluorescence using a microplate reader.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion

The bioisosteric modification of this compound presents a promising avenue for the discovery of novel therapeutic agents. While direct comparative data for this specific molecule is scarce, the principles of bioisosterism, supported by data from analogous sulfonamide-containing compounds, provide a rational basis for the design of new derivatives. Systematic replacement of the N-allyl, 3-amino, and 4-chloro groups, as well as the core sulfonamide moiety, can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a starting point for the synthesis and evaluation of such novel bioisosteres. Further research in this area is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

Navigating the Synthesis and Assay of N-Allyl-3-amino-4-chlorobenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring the landscape of sulfonamide derivatives, N-Allyl-3-amino-4-chlorobenzenesulfonamide presents a molecule of interest at the intersection of established pharmacophores. This guide provides a comparative analysis of a proposed synthetic route for this compound and discusses potential biological assays, drawing upon established methodologies for structurally related molecules to ensure a high degree of potential reproducibility.

Synthesis of this compound: A Proposed Pathway and Alternatives

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a reliable and reproducible protocol can be proposed based on the well-established synthesis of analogous sulfonamides. The primary proposed method involves a two-step process starting from the commercially available 3-amino-4-chlorobenzenesulfonamide.

Proposed Synthesis:

The most direct route involves the N-alkylation of 3-amino-4-chlorobenzenesulfonamide with an allyl halide.

Experimental Protocol: Proposed N-Allylation

  • Dissolution: Dissolve 3-amino-4-chlorobenzenesulfonamide (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0°C to deprotonate the sulfonamide nitrogen.

  • Alkylation: Introduce allyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This proposed synthesis is analogous to methods used for the preparation of other N-substituted sulfonamides. For comparison, alternative synthetic strategies could be considered, each with its own advantages and disadvantages.

Synthesis MethodStarting MaterialsReagentsKey AdvantagesKey Disadvantages
Proposed N-Allylation 3-Amino-4-chlorobenzenesulfonamide, Allyl bromideSodium hydride, DMFDirect, utilizes commercially available starting materials.Use of sodium hydride requires anhydrous conditions and careful handling.
Alternative 1: Reductive Amination 3-Amino-4-chlorobenzenesulfonyl chloride, AllylaminePyridine or other baseOne-pot reaction from the sulfonyl chloride.The free amino group on the benzene ring may compete in the reaction.
Alternative 2: Mitsunobu Reaction 3-Amino-4-chlorobenzenesulfonamide, Allyl alcoholDiethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh3)Milder reaction conditions.Stoichiometric amounts of phosphine oxide byproduct can complicate purification.

Reproducibility and Characterization

The reproducibility of the proposed synthesis is expected to be high, given its basis on standard organic chemistry reactions. Key to ensuring reproducibility is the careful control of reaction conditions, particularly the exclusion of moisture when using sodium hydride.

Characterization of the final product, this compound, would be crucial and can be achieved using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the allyl group and the overall structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfonamide N-H and S=O stretches.

Potential Biological Assays and Signaling Pathways

The biological activity of this compound has not been extensively reported. However, the sulfonamide scaffold is a well-known pharmacophore present in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. Based on the activities of structurally similar compounds, several biological assays can be proposed to evaluate the potential of this molecule.

1. Carbonic Anhydrase Inhibition Assay:

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes, including pH regulation and fluid balance. Inhibition of specific CA isoforms is a target for diuretics and anti-glaucoma agents.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

  • Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoform (e.g., hCA II) and a suitable substrate (e.g., 4-nitrophenyl acetate).

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Assay: In a 96-well plate, add the CA enzyme, the inhibitor at various concentrations, and initiate the reaction by adding the substrate.

  • Measurement: Monitor the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol by measuring the absorbance at 400 nm over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the compound by plotting the percentage of inhibition against the inhibitor concentration.

2. Anticancer Cell Viability Assay (MTT Assay):

The 3-amino-4-chlorobenzenesulfonamide core is found in compounds investigated for their anticancer properties. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture a relevant cancer cell line (e.g., a breast cancer cell line like MCF-7) in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

AssayTargetPrincipleEndpoint MeasurementTypical Quantitative Data
Carbonic Anhydrase Inhibition Carbonic Anhydrase EnzymesEnzymatic hydrolysis of a substrateSpectrophotometric (absorbance)IC50 (concentration for 50% inhibition)
MTT Cell Viability Assay Cancer Cell LinesReduction of MTT to formazan by viable cellsSpectrophotometric (absorbance)IC50 (concentration for 50% inhibition of cell growth)
Antibacterial Susceptibility Test Bacterial StrainsInhibition of bacterial growthTurbidity or zone of inhibitionMinimum Inhibitory Concentration (MIC)

Visualizing Workflows and Pathways

To further clarify the proposed synthesis and a potential biological target, the following diagrams are provided.

G Proposed Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup and Purification A 3-Amino-4-chlorobenzenesulfonamide C 1. Dissolve in DMF 2. Add NaH at 0°C A->C B Allyl Bromide D Add Allyl Bromide, stir at RT B->D C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Column Chromatography F->G H This compound G->H

Caption: Proposed synthetic workflow for this compound.

G Simplified Carbonic Anhydrase Catalytic Cycle and Inhibition CA_Zn_OH E-Zn-OH⁻ (Active Enzyme) CA_Zn_HCO3 E-Zn-HCO₃⁻ CA_Zn_OH->CA_Zn_HCO3 + CO₂ Inhibited_Complex E-Zn-Inhibitor Complex (Inactive) CA_Zn_OH->Inhibited_Complex + Inhibitor CO2 CO₂ HCO3 HCO₃⁻ CA_Zn_H2O E-Zn-H₂O CA_Zn_HCO3->CA_Zn_H2O + H₂O - HCO₃⁻ H2O H₂O CA_Zn_H2O->CA_Zn_OH - H⁺ H_ion H⁺ Inhibitor Sulfonamide Inhibitor (e.g., this compound)

Caption: Inhibition of the carbonic anhydrase catalytic cycle by a sulfonamide inhibitor.

"in vitro vs. in vivo efficacy of N-Allyl-3-amino-4-chlorobenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of N-Allyl-3-amino-4-chlorobenzenesulfonamide: In Vitro vs. In Vivo Performance

Introduction

This compound is a sulfonamide derivative that has garnered interest within the scientific community. Sulfonamides, as a class of compounds, are known for their diverse biological activities. This guide aims to provide a comprehensive comparison of the in vitro and in vivo efficacy of this compound, offering researchers, scientists, and drug development professionals a critical overview of its potential therapeutic applications. The following sections will delve into the available experimental data, methodologies, and the underlying biological pathways influenced by this compound.

Data Presentation

A thorough search of scientific literature and databases reveals a significant gap in the publicly available information regarding the in vitro and in vivo efficacy of this compound. While the synthesis and chemical properties of this compound are documented, specific studies detailing its biological activity, such as IC50 values in various cell lines or efficacy in animal models, are not present in the reviewed literature.

Consequently, a quantitative comparison in the form of structured tables cannot be provided at this time due to the absence of the necessary experimental data.

Experimental Protocols

The lack of published efficacy studies for this compound means that detailed experimental protocols for key experiments cannot be cited. In a typical comparative guide, this section would provide methodologies for assays such as:

  • In Vitro Assays:

    • Cell viability assays (e.g., MTT, XTT) to determine cytotoxic effects on cancer cell lines.

    • Enzyme inhibition assays to identify specific molecular targets.

    • Cell migration and invasion assays.

    • Apoptosis assays (e.g., Annexin V staining, caspase activity).

  • In Vivo Studies:

    • Pharmacokinetic profiling in animal models.

    • Tumor xenograft models to assess anti-cancer efficacy.

    • Toxicity studies to determine the safety profile.

Without specific studies on this compound, providing detailed protocols would be speculative.

Signaling Pathways and Experimental Workflows

Given the absence of specific biological data for this compound, a diagram illustrating its confirmed signaling pathway interactions cannot be generated. However, to provide a conceptual framework for how a novel sulfonamide derivative might be investigated, a generalized experimental workflow is presented below. This workflow outlines the logical progression from initial in vitro screening to potential in vivo evaluation.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Initial Screening Initial Screening Compound Synthesis->Initial Screening Hit Identification Hit Identification Initial Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Mechanism of Action Studies Mechanism of Action Studies Lead Optimization->Mechanism of Action Studies Pharmacokinetic Studies Pharmacokinetic Studies Mechanism of Action Studies->Pharmacokinetic Studies Promising In Vitro Data Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies Preclinical Candidate Selection Preclinical Candidate Selection Toxicology Studies->Preclinical Candidate Selection

A generalized workflow for drug discovery and development.

While the chemical entity this compound is known, there is a notable absence of published scientific literature detailing its in vitro and in vivo efficacy. This lack of data prevents a direct comparison of its performance against other alternatives and precludes the presentation of supporting experimental evidence. The information that is available primarily pertains to the synthesis and evaluation of other structurally related benzenesulfonamide derivatives, which exhibit a range of biological activities, including carbonic anhydrase inhibition and anticancer effects.

For researchers and drug development professionals interested in this compound, the current landscape suggests that foundational research to determine its biological activity is required. Future studies would need to establish its basic efficacy and safety profiles through a systematic progression of in vitro and subsequent in vivo experiments. Without such data, any discussion of its potential therapeutic applications remains speculative.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the enzymatic selectivity of the novel sulfonamide compound, N-Allyl-3-amino-4-chlorobenzenesulfonamide. While specific experimental data for this compound is not yet publicly available, this document outlines the critical enzymes for comparative analysis, detailed experimental protocols for determining inhibitory activity, and a template for data presentation and visualization. This guide is intended to serve as a robust starting point for researchers investigating the therapeutic potential and off-target effects of this and related molecules.

Introduction to Sulfonamides and Enzyme Inhibition

Sulfonamides are a well-established class of compounds known for their interaction with various enzymes, most notably the zinc-containing metalloenzymes.[1] The primary targets for many sulfonamide-based drugs are the carbonic anhydrases (CAs), a family of ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] There are at least 14 known mammalian CA isoforms, each with distinct tissue distribution and physiological roles, making isoform-selective inhibition a key goal in drug development to minimize side effects.[3] Beyond carbonic anhydrases, the sulfonamide moiety has the potential to interact with other zinc-containing enzymes, such as matrix metalloproteinases (MMPs), making broad selectivity profiling essential.[4][5]

Comparative Analysis of Inhibitory Activity

A thorough investigation of the selectivity of this compound would involve screening against a panel of physiologically relevant human carbonic anhydrase isoforms. For a comprehensive comparison, the inclusion of both cytosolic and membrane-bound isoforms is crucial. Furthermore, to assess broader selectivity, screening against other metalloenzymes is recommended.

Below are hypothetical inhibitory data tables for this compound compared with the well-characterized, non-selective CA inhibitor Acetazolamide and a more isoform-selective inhibitor, Dorzolamide. These tables are for illustrative purposes to demonstrate how experimental data would be presented.

Table 1: Hypothetical Inhibition Constants (Ki, nM) against a Panel of Human Carbonic Anhydrase Isoforms

CompoundhCA I (cytosolic)hCA II (cytosolic)hCA IV (membrane-bound)hCA IX (transmembrane, tumor-associated)hCA XII (transmembrane, tumor-associated)
This compound 150255080120
Acetazolamide2501274255.7
Dorzolamide30002.21825054

Table 2: Hypothetical Inhibition Constants (Ki, nM) against Related Metalloenzymes

CompoundMatrix Metalloproteinase-2 (MMP-2)Matrix Metalloproteinase-9 (MMP-9)
This compound >10,000>10,000
Acetazolamide>10,000>10,000

Experimental Protocols

Accurate and reproducible experimental methodologies are paramount for determining the selectivity profile of an inhibitor. The following is a detailed protocol for a stopped-flow CO₂ hydration assay, a standard method for measuring the inhibition of carbonic anhydrase activity.

Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition

This method measures the catalytic rate of CO₂ hydration by monitoring the change in pH using a pH indicator. The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of reactants.[6][7]

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII)

  • This compound and other test inhibitors

  • CO₂-saturated water

  • Buffer solution (e.g., Trizma base, pH 7.5)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA enzymes and inhibitors in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In the stopped-flow syringe, prepare a solution containing the buffer, pH indicator, and the specific CA isoform at a constant concentration. In a separate syringe, prepare a solution of the inhibitor at various concentrations. For the control, use the solvent alone.

  • CO₂ Hydration Initiation: The two solutions are rapidly mixed in the stopped-flow apparatus with a CO₂-saturated solution to initiate the hydration reaction.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time. The initial rate of the reaction is determined from the linear phase of the absorbance change.

  • Data Analysis:

    • The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to the uninhibited control.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.

Visualizing Pathways and Workflows

Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.

G General Catalytic Cycle of Carbonic Anhydrase E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH + H⁺ E_Zn_OH_CO2 E-Zn²⁺-OH⁻---CO₂ E_Zn_OH->E_Zn_OH_CO2 + CO₂ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH_CO2->E_Zn_HCO3 E_Zn_HCO3->E_Zn_H2O + H₂O - HCO₃⁻

Caption: General catalytic cycle of carbonic anhydrase.

G Experimental Workflow for Determining Enzyme Selectivity cluster_prep Preparation cluster_assay Enzymatic Assays cluster_analysis Data Analysis and Interpretation Compound Synthesize and Purify This compound Primary_Screening Primary Screening against Key CA Isoforms (e.g., I, II, IV, IX) Compound->Primary_Screening Enzymes Express and Purify Target Enzymes (CAs, MMPs, etc.) Enzymes->Primary_Screening Secondary_Screening Secondary Screening against a Broader Panel of Enzymes Primary_Screening->Secondary_Screening Dose_Response Dose-Response Curves to Determine IC₅₀ Values Secondary_Screening->Dose_Response Ki_Calculation Calculate Ki Values (Cheng-Prusoff Equation) Dose_Response->Ki_Calculation Selectivity_Profile Generate Selectivity Profile (Fold-selectivity) Ki_Calculation->Selectivity_Profile SAR Structure-Activity Relationship (SAR) Analysis Selectivity_Profile->SAR

Caption: Workflow for determining enzyme selectivity.

Conclusion

The therapeutic potential of this compound as an enzyme inhibitor is contingent on its selectivity profile. A lack of selectivity, particularly among the highly homologous carbonic anhydrase isoforms, could lead to undesirable off-target effects. The methodologies and comparative framework presented in this guide provide a clear path for the comprehensive evaluation of this and other novel sulfonamide-based compounds. Future research should focus on obtaining empirical data to populate the presented tables and further elucidate the structure-activity relationships that govern the selectivity of this class of inhibitors. This systematic approach will be instrumental in advancing the development of safer and more effective enzyme-targeted therapeutics.

References

Benchmarking N-Allyl-3-amino-4-chlorobenzenesulfonamide Against Standard Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of N-Allyl-3-amino-4-chlorobenzenesulfonamide and its structural analogs against established standard compounds targeting carbonic anhydrases (CAs). Due to the limited publicly available data on this compound, this guide utilizes performance data from structurally related 3-amino-4-hydroxy-benzenesulfonamide derivatives as a proxy for comparison. The data is presented alongside the performance of clinically used carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide.

Executive Summary

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative data for the standard compounds and the structurally related 3-amino-4-hydroxy-benzenesulfonamide derivatives against a panel of human carbonic anhydrase (hCA) isoforms. The data for the analogs are presented as dissociation constants (Kd in µM), while the data for the standard compounds are presented as inhibitory constants (Ki or IC50 in nM). Lower values indicate higher potency.

Table 1: Inhibitory Activity of Standard Carbonic Anhydrase Inhibitors

CompoundhCA I (Ki/IC50, nM)hCA II (Ki/IC50, nM)hCA IV (Ki/IC50, nM)hCA IX (Ki/IC50, nM)hCA XII (Ki/IC50, nM)
Acetazolamide 2501270255.7
Dorzolamide 6000.186.92.44.3
Brinzolamide ~1,3653.245.3--

Table 2: Dissociation Constants (Kd, µM) of 3-Amino-4-hydroxy-benzenesulfonamide Derivatives

DerivativehCA IhCA IIhCA IVhCA VIhCA VIIhCA IXhCA XIIhCA XIIIhCA XIV
Compound 9 0.00770.0091.92.40.0511.5--1.6
Compound 18 0.530.048--0.0210.015--0.028
Compound 21 >100>100>100>100>100>100>100>100>100
Compound 25 0.0060.008-------

Disclaimer: The data in Table 2 is for 3-amino-4-hydroxy-benzenesulfonamide derivatives and not for this compound. This data is presented as the closest available structural analog for comparative purposes.

Experimental Protocols

The inhibitory activities of benzenesulfonamide derivatives and standard compounds against various carbonic anhydrase isoforms are typically determined using one of the following key experimental methodologies:

1. Stopped-Flow CO2 Hydration Assay:

This is a common method for measuring the catalytic activity of carbonic anhydrase. The assay measures the enzyme's ability to catalyze the hydration of CO2.

  • Principle: The assay relies on a stopped-flow instrument to rapidly mix a solution of the CA enzyme and the inhibitor with a CO2-rich solution. The subsequent change in pH due to the formation of carbonic acid is monitored over time using a pH indicator. The rate of the reaction is proportional to the enzyme's activity.

  • Procedure:

    • Recombinant human carbonic anhydrase isozymes are purified.

    • A buffer solution containing a pH indicator is prepared.

    • The enzyme, with and without the inhibitor at various concentrations, is incubated in the buffer.

    • This solution is rapidly mixed with a CO2-saturated solution in the stopped-flow apparatus.

    • The change in absorbance of the pH indicator is recorded over a short period.

    • The initial rates of the reaction are calculated.

    • IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.

2. Fluorescent Thermal Shift Assay (FTSA):

This method is used to determine the binding affinity (dissociation constant, Kd) of an inhibitor to a target protein.

  • Principle: FTSA measures the change in the thermal denaturation temperature (Tm) of a protein in the presence of a ligand. A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic cores, leading to an increase in fluorescence. Ligand binding stabilizes the protein, resulting in a higher Tm.

  • Procedure:

    • The purified CA enzyme is mixed with a fluorescent dye (e.g., SYPRO Orange).

    • The inhibitor is added at varying concentrations to the enzyme-dye mixture.

    • The samples are heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature.

    • The melting temperature (Tm) is determined as the midpoint of the unfolding transition.

    • The change in Tm is plotted against the inhibitor concentration to calculate the dissociation constant (Kd).

Visualizations

Signaling Pathway: Carbonic Anhydrase Inhibition and its Physiological Effects

G Carbonic Anhydrase Inhibition Pathway cluster_0 Physiological State cluster_1 Pharmacological Intervention cluster_2 Physiological Outcome CO2 CO2 H2CO3 H₂CO₃ CO2->H2CO3 hydration H2O H2O H2O->H2CO3 HCO3 HCO₃⁻ H2CO3->HCO3 dissociation H_ion H⁺ H2CO3->H_ion CA Carbonic Anhydrase CA->H2CO3 Inhibition Inhibition Benzenesulfonamide_Inhibitor This compound (or Standard Inhibitor) Benzenesulfonamide_Inhibitor->CA binds to Reduced_H_ion Reduced H⁺ Production Altered_pH Altered pH Homeostasis Reduced_H_ion->Altered_pH Therapeutic_Effect Therapeutic Effects (e.g., Reduced Intraocular Pressure) Altered_pH->Therapeutic_Effect

Caption: Inhibition of carbonic anhydrase by benzenesulfonamides disrupts pH balance, leading to therapeutic effects.

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

G Workflow for CA Inhibition Assay Start Start Prepare_Reagents Prepare Enzyme, Inhibitor, and Substrate Solutions Start->Prepare_Reagents Incubate Incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (e.g., add CO₂ solution) Incubate->Initiate_Reaction Measure_Activity Measure Reaction Rate (e.g., pH or absorbance change) Initiate_Reaction->Measure_Activity Data_Analysis Analyze Data and Calculate IC₅₀/Kᵢ Measure_Activity->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining the inhibitory activity of compounds against carbonic anhydrase.

Safety Operating Guide

Essential Safety and Operational Guide for Handling N-Allyl-3-amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling N-Allyl-3-amino-4-chlorobenzenesulfonamide, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specification/Standard
Eyes/Face Safety Goggles with side shields or Face ShieldConforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Chemical-resistant Gloves (e.g., Nitrile, Neoprene)Inspected prior to use and compliant with EU Directive 89/686/EEC and EN 374.
Body Flame-retardant and impervious lab coat or coverallsWear suitable protective clothing.[1]
Respiratory Full-face respirator with appropriate cartridgesUse if exposure limits are exceeded or if irritation is experienced.[1]
Handling Procedures

Adherence to proper handling procedures is critical to prevent accidental exposure and contamination.

2.1 Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

2.2 Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Prevent the formation of dust and aerosols during handling.[1]

  • Use non-sparking tools to prevent ignition.[1]

  • Wash hands thoroughly after handling the substance.[3][4]

  • Do not eat, drink, or smoke in the laboratory area.[2]

Storage

Proper storage is necessary to maintain the chemical's integrity and prevent hazardous situations.

  • Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[1][4]

  • Keep away from incompatible materials such as strong oxidizing agents and moisture.[2]

  • Store in a locked-up area.[1][2]

Disposal Plan

This compound and its containers must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect waste material in a clearly labeled, approved container for chemical waste.

  • Disposal Method: Dispose of the contents and container in accordance with local, state, and federal regulations. This typically involves incineration at a licensed waste disposal facility.[1][2]

  • Contaminated Materials: Any materials that come into contact with the chemical, such as gloves and absorbent pads, should also be treated as hazardous waste and disposed of accordingly.

Emergency Procedures

In the event of an emergency, follow these first-aid measures and seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[2][3][4]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off with soap and plenty of water and consult a physician.[2][3][4]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[2][4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice.[2][3]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the standard operating procedure for safely handling and disposing of this compound.

Workflow for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Consult SDS Consult Safety Data Sheet (or data for similar compounds) Don PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Consult SDS->Don PPE Prepare Workspace Prepare Well-Ventilated Area (Fume Hood) Don PPE->Prepare Workspace Weigh/Measure Weigh or Measure Chemical Prepare Workspace->Weigh/Measure Proceed when ready Perform Experiment Conduct Experimental Procedure Weigh/Measure->Perform Experiment Decontaminate Decontaminate Glassware & Surfaces Perform Experiment->Decontaminate After experiment Segregate Waste Segregate Chemical Waste Decontaminate->Segregate Waste Dispose Waste Dispose of Waste via Authorized Channels Segregate Waste->Dispose Waste End End Dispose Waste->End End of Process Spill In Case of Spill First Aid Administer First Aid & Seek Medical Attention Spill->First Aid Exposure In Case of Exposure Exposure->First Aid

Caption: Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-Allyl-3-amino-4-chlorobenzenesulfonamide
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体外研究产品的免责声明和信息

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